5-Nitropyridine-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHKYBWIGBFSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569028 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35969-75-6 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Nitropyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 35969-75-6
This technical guide provides a comprehensive overview of 5-Nitropyridine-2-carbaldehyde, a heterocyclic aromatic compound with significant potential in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, synthesis pathways, and known applications, presenting the information in a format accessible to researchers and professionals in the field of drug development.
Physicochemical Properties
This compound is a yellow crystalline solid.[1] It is characterized by the presence of a pyridine ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position.[1] This substitution pattern imparts distinct reactivity to the molecule.[1] The compound is soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.[1]
| Property | Value | Source |
| CAS Number | 35969-75-6 | [2][3][4][5] |
| Molecular Formula | C₆H₄N₂O₃ | [2][4] |
| Molecular Weight | 152.11 g/mol | [2][3] |
| Appearance | Yellow crystalline solid | [1] |
| Topological Polar Surface Area | 75.8 Ų | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-nitro-2-pyridinecarboxaldehyde, 5-Nitro-picolinaldehyde | [4][5] |
| InChI | InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | [2][4] |
| InChIKey | NBHKYBWIGBFSRE-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=NC=C1--INVALID-LINK--[O-])C=O | [2] |
Synthesis of this compound
Route 1: Nitration of Pyridine-2-carbaldehyde One reported method involves the direct nitration of pyridine-2-carbaldehyde using fuming nitric acid.[1] This electrophilic aromatic substitution introduces a nitro group onto the pyridine ring. The product then requires purification through various techniques.[1]
Route 2: Vilsmeier-Haack Reaction An alternative approach is the Vilsmeier-Haack reaction.[1] This method utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to formylate 5-nitropyridine, thereby introducing the aldehyde functional group.[1]
Chemical Reactivity and Potential Applications
The presence of both an aldehyde and a nitro group on the pyridine ring makes this compound a versatile building block in organic synthesis.
Key Reactions:
-
Condensation Reactions: The aldehyde group can readily participate in condensation reactions with various nucleophiles, such as amines and active methylene compounds, to form more complex molecular structures.[1]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-nitropyridine-2-carboxylic acid.
-
Reduction: The nitro group can be reduced to an amino group, yielding 5-aminopyridine-2-carbaldehyde. This transformation is crucial for the synthesis of various derivatives with potential biological activity.
Applications in Medicinal Chemistry and Drug Development:
While the biological activity of this compound itself is not extensively documented, its derivatives have shown promise.[1] The nitro group can be a key pharmacophore or can be modified to generate a library of compounds for screening.[1] For instance, thiosemicarbazone derivatives of related aminopyridine-2-carboxaldehydes have been synthesized and evaluated for their antineoplastic activities.
Applications in Materials Science:
The aromatic nature of the pyridine ring, combined with its functional groups, suggests potential applications in the development of novel materials with specific electronic or photoluminescent properties.[1] However, research in this area remains limited.[1]
Spectral Data
Detailed spectral data with peak assignments for this compound are not widely available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition.
Safety and Handling
As with any nitro-containing aromatic compound, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment. The Globally Harmonized System (GHS) classifications indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2]
References
5-Nitropyridine-2-carbaldehyde: A Technical Overview for Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Nitropyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The document details its physicochemical properties, experimental protocols for its synthesis, and its role as a precursor in the development of novel therapeutic agents.
Core Physicochemical Properties
This compound is an organic compound featuring a pyridine ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position. These functional groups impart significant reactivity, making it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine core, making it susceptible to various chemical transformations.
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₆H₄N₂O₃ | [1][2] |
| Molecular Weight | 152.11 g/mol | [3][4][5] |
| Appearance | Yellow crystalline solid | [3] |
| CAS Number | 35969-75-6 | [1][4][5] |
| Synonyms | 5-nitro-2-pyridinecarboxaldehyde, 5-Nitro-picolinaldehyde | [1][4][6] |
Experimental Protocols
The synthesis of this compound can be achieved through several routes. The following protocols describe common laboratory-scale synthetic methods.
Synthesis via Oxidation of 2-Methyl-5-nitropyridine
One common method involves the oxidation of the corresponding methylpyridine. This protocol is based on established oxidation reactions of similar heterocyclic compounds.
Materials:
-
2-Methyl-5-nitropyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-methyl-5-nitropyridine (1 equivalent) in 1,4-dioxane is prepared in a round-bottom flask equipped with a reflux condenser.
-
Selenium dioxide (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove the selenium byproduct.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is performed using silica gel column chromatography, with a solvent system such as ethyl acetate/n-hexane, to afford the pure this compound.
Synthesis via Nitration of Pyridine-2-carbaldehyde
Another synthetic approach involves the direct nitration of pyridine-2-carbaldehyde.[3]
Materials:
-
Pyridine-2-carbaldehyde
-
Fuming nitric acid
-
Sulfuric acid (optional, as catalyst)
Procedure:
-
Pyridine-2-carbaldehyde is carefully added to a cooled mixture of fuming nitric acid, potentially with sulfuric acid.
-
The reaction is stirred at a controlled temperature, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cautiously poured onto ice.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Role in Drug Discovery and Development
Nitropyridine derivatives are crucial intermediates in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[7] The aldehyde and nitro functionalities of this compound serve as reactive handles for constructing more complex molecular architectures.
The aldehyde group can participate in various condensation reactions, while the nitro group can be reduced to an amine, which can then be further functionalized.[3] While the specific biological activity of this compound itself is not extensively documented, its derivatives are of significant interest. For instance, thiosemicarbazone derivatives of pyridine-2-carboxaldehydes have been investigated for their potential as inhibitors of ribonucleotide reductase and for their antineoplastic activity.[4]
Below is a generalized workflow illustrating the role of this compound as a starting material in a drug discovery pipeline.
Caption: Drug discovery workflow using this compound.
This diagram illustrates a logical progression from the starting material, through chemical synthesis and modification, to biological screening and eventual identification of a potential drug candidate. This process is fundamental in modern drug discovery and highlights the importance of versatile building blocks like this compound.[8]
References
- 1. This compound | C6H4N2O3 | CID 15145501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Buy this compound | 35969-75-6 [smolecule.com]
- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synchem.de [synchem.de]
- 6. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Nitropyridine-2-carbaldehyde: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitropyridine-2-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing nitro group and the aldehyde functionality on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and reactivity of this compound. It also delves into its applications in drug discovery, with a focus on the mechanistic insights into the biological activities of its derivatives. Detailed experimental protocols and spectroscopic data are provided to support further research and development efforts.
Structure and Chemical Identity
This compound is an organic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a carbaldehyde (formyl) group at the 2-position.
-
IUPAC Name: this compound
-
Synonyms: 5-Nitro-2-pyridinecarboxaldehyde, 5-Nitro-picolinaldehyde[1]
-
InChI: InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H[2]
-
SMILES: O=Cc1ncccc1--INVALID-LINK--[O-]
Structure:
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Physical State | Yellow to orange solid or liquid | [2] |
| Melting Point | No experimental data found. | |
| Boiling Point | Estimated based on related compounds (e.g., 3-Nitro-6-pyridinecarboxaldehyde: 155 °C) | [5] |
| Solubility | Soluble in ethanol and dichloromethane; limited solubility in water. | [2] |
| Topological Polar Surface Area | 75.8 Ų | [3] |
| Purity | Typically available with ≥95% purity. | [4] |
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be achieved through several synthetic routes. One common approach involves the oxidation of the corresponding methyl-substituted pyridine, 2-methyl-5-nitropyridine (also known as 5-nitro-2-picoline).
Experimental Protocol: Synthesis of this compound from 2-Methyl-5-nitropyridine
This protocol is adapted from the synthesis of the related compound 3-Nitropyridine-2-carbaldehyde and provides a general methodology.[6]
Materials:
-
2-Methyl-5-nitropyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-methyl-5-nitropyridine (1 equivalent) and selenium dioxide (1.1 equivalents) in 1,4-dioxane is refluxed for 48 hours.
-
The reaction mixture is then cooled to room temperature.
-
The mixture is filtered to remove the selenium byproduct.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to afford this compound.
DOT Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reactivity
The reactivity of this compound is dictated by the presence of the aldehyde and the nitro-substituted pyridine ring.
-
Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo various condensation reactions to form Schiff bases, hydrazones, and other derivatives. This reactivity is central to its use as a building block in medicinal chemistry.
-
Pyridine Ring: The pyridine ring, particularly with the electron-withdrawing nitro group, can participate in nucleophilic aromatic substitution reactions.
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable scaffold in drug discovery due to the biological significance of the nitropyridine moiety. Nitroaromatic compounds are known to possess a wide range of pharmacological activities, including antimicrobial and anticancer effects.
Mechanism of Action of Nitroaromatic Compounds
The biological activity of many nitroaromatic compounds is attributed to the reductive activation of the nitro group within target cells.[7] This process, often occurring under hypoxic conditions found in tumors and anaerobic microorganisms, leads to the formation of reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes.
DOT Diagram: General Antimicrobial Mechanism of 5-Nitro-Heterocyclic Compounds
Caption: Reductive activation is a key step in the antimicrobial action of 5-nitro-heterocycles.
Thiosemicarbazone Derivatives and Ribonucleotide Reductase Inhibition
Derivatives of pyridine-2-carbaldehyde, particularly thiosemicarbazones, have been extensively studied as anticancer agents. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP or Triapine) is a potent inhibitor of ribonucleotide reductase (RR).[8][9] RR is a crucial enzyme for DNA synthesis and repair, making it an attractive target for cancer therapy. The inhibition of RR by these compounds often involves the chelation of the iron center in the enzyme's active site, leading to the generation of reactive oxygen species (ROS) that quench the essential tyrosyl radical.[8]
DOT Diagram: Inhibition of Ribonucleotide Reductase by Pyridine-2-carboxaldehyde Thiosemicarbazones
Caption: Inhibition of Ribonucleotide Reductase by thiosemicarbazone derivatives.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a related compound, 3-Nitropyridine-2-carbaldehyde, in CDCl₃ shows characteristic signals for the aldehyde proton and the aromatic protons on the pyridine ring.[6]
-
Aldehyde proton (CHO): A singlet typically appears downfield, around δ 10.27 ppm.
-
Pyridine protons: Doublets and triplets are observed in the aromatic region (δ 7.76-9.00 ppm), with coupling constants characteristic of the pyridine ring substitution pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Carbonyl carbon (C=O): The signal for the aldehyde carbonyl carbon is expected to be in the downfield region, typically around 190-200 ppm.
-
Pyridine carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the nitro group will be significantly deshielded.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is useful for identifying functional groups.
-
C=O stretch (aldehyde): A strong absorption band is expected in the region of 1690-1740 cm⁻¹.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-H stretch (aromatic): Bands are typically observed above 3000 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (152.11).
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry and materials science. Its versatile reactivity allows for the synthesis of a diverse range of derivatives, particularly those with promising anticancer and antimicrobial activities. This technical guide has provided a comprehensive overview of its structure, properties, synthesis, and potential mechanisms of biological action. The detailed information and protocols presented herein are intended to facilitate further research and application of this valuable compound in the development of novel therapeutics and functional materials. Further investigation into the specific biological targets and signaling pathways modulated by its derivatives is warranted to fully exploit its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C6H4N2O3 | CID 15145501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synchem.de [synchem.de]
- 5. cymitquimica.com [cymitquimica.com]
- 6. guidechem.com [guidechem.com]
- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
An In-Depth Technical Guide to the Synthesis of 5-Nitropyridine-2-carbaldehyde from 2-Chloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 5-nitropyridine-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-chloro-5-nitropyridine. While a direct one-step conversion is not extensively documented, a robust two-step synthetic pathway is proposed, involving an intermediate alcohol and its subsequent mild oxidation. This guide offers detailed experimental protocols, quantitative data from analogous transformations, and visual representations of the synthetic workflow and reaction mechanisms.
Synthetic Strategy Overview
The conversion of 2-chloro-5-nitropyridine to this compound can be efficiently achieved through a two-step process:
-
Step 1: Synthesis of (5-nitropyridin-2-yl)methanol. This intermediate is proposed to be synthesized from 2-chloro-5-nitropyridine via a palladium-catalyzed carbonylation reaction to introduce a carbonyl group, followed by reduction of the resulting ester. This organometallic approach is a reliable method for the functionalization of aryl and heteroaryl halides.
-
Step 2: Oxidation of (5-nitropyridin-2-yl)methanol. The intermediate alcohol is then selectively oxidized to the target aldehyde. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents such as those used in the Swern oxidation or the Dess-Martin periodinane (DMP) oxidation are employed.[1][2]
The overall synthetic pathway is depicted below:
Figure 1: Proposed synthetic pathway from 2-chloro-5-nitropyridine.
Experimental Protocols
Step 1: Synthesis of (5-nitropyridin-2-yl)methanol
This step involves a two-stage process: palladium-catalyzed methoxycarbonylation followed by ester reduction.
2.1. Palladium-Catalyzed Methoxycarbonylation of 2-Chloro-5-nitropyridine
This protocol is based on established palladium-catalyzed carbonylation reactions of heteroaryl chlorides.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-5-nitropyridine | 158.54 | 1.59 g | 10.0 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 112 mg | 0.5 (5 mol%) |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 333 mg | 0.6 (6 mol%) |
| Methanol (MeOH) | 32.04 | 20 mL | - |
| Triethylamine (Et₃N) | 101.19 | 2.8 mL | 20.0 |
| Carbon Monoxide (CO) | 28.01 | 1 atm (balloon) | - |
| Dichloromethane (DCM) | 84.93 | For workup | - |
| Saturated aq. NaHCO₃ | - | For workup | - |
| Brine | - | For workup | - |
| Anhydrous Na₂SO₄ | 142.04 | For drying | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol), palladium(II) acetate (112 mg, 0.5 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (333 mg, 0.6 mmol).
-
Evacuate and backfill the flask with carbon monoxide gas (from a balloon).
-
Add anhydrous methanol (20 mL) and triethylamine (2.8 mL, 20.0 mmol) via syringe.
-
Heat the reaction mixture to 70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 5-nitropyridine-2-carboxylate.
Expected Yield: 75-85%
2.2. Reduction of Methyl 5-nitropyridine-2-carboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 5-nitropyridine-2-carboxylate | 182.13 | 1.46 g | 8.0 |
| Methanol (MeOH) | 32.04 | 30 mL | - |
| Sodium borohydride (NaBH₄) | 37.83 | 605 mg | 16.0 |
| Water | 18.02 | For workup | - |
| Ethyl acetate | 88.11 | For workup | - |
| Brine | - | For workup | - |
| Anhydrous Na₂SO₄ | 142.04 | For drying | - |
Procedure:
-
Dissolve methyl 5-nitropyridine-2-carboxylate (1.46 g, 8.0 mmol) in methanol (30 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (605 mg, 16.0 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (5-nitropyridin-2-yl)methanol. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Expected Yield: 90-98%
Step 2: Oxidation of (5-nitropyridin-2-yl)methanol to this compound
Two effective methods for this mild oxidation are presented below.
Method A: Dess-Martin Periodinane (DMP) Oxidation [1][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (5-nitropyridin-2-yl)methanol | 154.12 | 1.08 g | 7.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 3.27 g | 7.7 (1.1 eq) |
| Dichloromethane (DCM), anhydrous | 84.93 | 35 mL | - |
| Saturated aq. NaHCO₃ | - | For workup | - |
| Saturated aq. Na₂S₂O₃ | - | For workup | - |
| Brine | - | For workup | - |
| Anhydrous Na₂SO₄ | 142.04 | For drying | - |
Procedure:
-
Dissolve (5-nitropyridin-2-yl)methanol (1.08 g, 7.0 mmol) in anhydrous dichloromethane (35 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (3.27 g, 7.7 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL).
-
Stir the biphasic mixture vigorously for 15 minutes until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.
Expected Yield: 85-95%
Method B: Swern Oxidation [2][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Oxalyl chloride | 126.93 | 0.73 mL | 8.4 (1.2 eq) |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 1.2 mL | 16.8 (2.4 eq) |
| Dichloromethane (DCM), anhydrous | 84.93 | 35 mL | - |
| (5-nitropyridin-2-yl)methanol | 154.12 | 1.08 g | 7.0 |
| Triethylamine (Et₃N), anhydrous | 101.19 | 4.9 mL | 35.0 (5.0 eq) |
| Water | 18.02 | For workup | - |
| Brine | - | For workup | - |
| Anhydrous Na₂SO₄ | 142.04 | For drying | - |
Procedure:
-
To a solution of oxalyl chloride (0.73 mL, 8.4 mmol) in anhydrous dichloromethane (20 mL) at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of anhydrous DMSO (1.2 mL, 16.8 mmol) in anhydrous dichloromethane (5 mL) dropwise, keeping the internal temperature below -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (5-nitropyridin-2-yl)methanol (1.08 g, 7.0 mmol) in anhydrous dichloromethane (10 mL) dropwise, again maintaining the temperature below -65 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add anhydrous triethylamine (4.9 mL, 35.0 mmol) dropwise, and stir the mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature.
-
Add water (20 mL) to quench the reaction.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.
Expected Yield: 80-90%
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic route. Yields are based on typical outcomes for analogous reactions reported in the literature.
| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Solvent | Typical Yield (%) |
| 1a | Methoxycarbonylation | Pd(OAc)₂, dppf, CO | 70 | 12-24 | MeOH | 75-85 |
| 1b | Ester Reduction | NaBH₄ | 0 to RT | 3-4 | MeOH | 90-98 |
| 2a | DMP Oxidation | Dess-Martin Periodinane | RT | 1-3 | DCM | 85-95 |
| 2b | Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 to RT | 2-3 | DCM | 80-90 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound from 2-chloro-5-nitropyridine.
Figure 2: Experimental workflow for the synthesis of this compound.
Mechanism of Swern Oxidation
The Swern oxidation proceeds through a series of well-defined intermediates.
References
An In-depth Technical Guide on the Electrophilic Character of 5-Nitropyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitropyridine-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its chemical structure, featuring a pyridine ring substituted with a strongly electron-withdrawing nitro group at the 5-position and an aldehyde at the 2-position, confers a pronounced electrophilic character to the molecule. This heightened electrophilicity at both the aldehyde carbon and the pyridine ring makes it a versatile reagent for a variety of nucleophilic reactions and a valuable scaffold in the design of bioactive compounds. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, including its synthesis, reactivity, and applications, with a particular focus on its role in drug development as an enzyme inhibitor.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₆H₄N₂O₃ and a molecular weight of 152.11 g/mol .[1] The presence of the nitro and aldehyde groups significantly influences its physical properties, such as solubility and melting point, as well as its chemical reactivity.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₃ | [1] |
| Molecular Weight | 152.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 35969-75-6 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of 5-nitro-2-picoline. A common method involves the use of selenium dioxide as the oxidizing agent.
Experimental Protocol: Oxidation of 5-Nitro-2-picoline with Selenium Dioxide
This protocol is adapted from procedures for the oxidation of similar picolines to their corresponding aldehydes.[3][4][5]
Materials:
-
5-Nitro-2-picoline
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Silica gel for column chromatography
-
Ethyl acetate
-
n-Hexane
Procedure:
-
A solution of 5-nitro-2-picoline in 1,4-dioxane is prepared in a round-bottom flask equipped with a reflux condenser.
-
Selenium dioxide (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained for 48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove solid byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield this compound.
Electrophilic Reactivity and Representative Reactions
The electrophilic character of this compound is manifested in two primary ways: the reactivity of the aldehyde group towards nucleophiles and the susceptibility of the pyridine ring to nucleophilic aromatic substitution.
Reactions at the Aldehyde Group
The aldehyde functional group is a classic electrophilic center. It readily undergoes reactions such as Knoevenagel condensation and Wittig reactions.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.
Experimental Protocol: General Procedure for Knoevenagel Condensation[6][7][8]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Basic catalyst (e.g., piperidine, sodium ethoxide)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve this compound and the active methylene compound in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the basic catalyst.
-
The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product can be purified by recrystallization.
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.[9][10][11][12][13]
Experimental Protocol: General Procedure for Wittig Reaction[9][10][11][12][13]
Materials:
-
This compound
-
Phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
Procedure:
-
The phosphonium salt is suspended in the anhydrous solvent under an inert atmosphere.
-
The strong base is added at a low temperature to generate the phosphorus ylide.
-
A solution of this compound in the same solvent is added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched, and the product is extracted and purified by column chromatography.
Nucleophilic Aromatic Substitution on the Pyridine Ring
The presence of the electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
Role in Drug Development and as an Enzyme Inhibitor
The electrophilic nature of this compound and its derivatives makes them promising candidates for drug development, particularly as enzyme inhibitors. The electrophilic centers can react with nucleophilic residues in the active sites of enzymes, leading to inhibition.
Anticancer Activity
Nitropyridine derivatives have demonstrated significant anticancer activity through various mechanisms.
Studies have shown that certain nitropyridine analogues induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells.[14][15] This is often associated with the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK.[15]
Caption: G2/M arrest and apoptosis pathway.
Some nitropyridine compounds have been identified as microtubule-targeting agents.[14] They bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest and apoptosis in cancer cells.
Caption: Tubulin polymerization inhibition.
Derivatives of pyridine-2-carboxaldehyde have been shown to act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[7][11][13][16][17] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Caption: Topoisomerase II inhibition pathway.
Enzyme Inhibition in Other Therapeutic Areas
Derivatives of 5-nitropyridine have been found to be effective inhibitors of the α-glucosidase enzyme.[15] This enzyme is involved in the breakdown of carbohydrates in the intestine, and its inhibition can help to control blood sugar levels in diabetic patients.[2][18][19][20][21]
Caption: α-Glucosidase inhibition mechanism.
Nitrosyl iron complexes with 5-nitropyridinethiolate ligands have shown activity against cGMP phosphodiesterase (cGMP PDE).[15] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation.[8][22][23][24][25]
Caption: cGMP PDE inhibition pathway.
Quantitative Data on Biological Activity
The following table summarizes the reported inhibitory activities of various nitropyridine derivatives against different enzymes.
| Derivative Class | Target Enzyme | IC₅₀ | Source |
| (5-nitropyridin-2-yl)imine ligand | α-glucosidase | 2.14 µg/mL (ligand only) | [15] |
| Cu(II) complex of (5-nitropyridin-2-yl)imine ligand | α-glucosidase | 1.08 µg/mL | [15] |
| 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Chymotrypsin | 8.67 ± 0.1 μM | [15] |
| 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Urease | 29.21 ± 0.98 μM | [15] |
| 2-substituted-5-nitropyridines | Janus kinase 2 (JAK2) | 8.5–12.2 µM | [26] |
| 5-Nitropicolinic acid | Human NEU3 | 40–79 nM | [26] |
Conclusion
This compound possesses a marked electrophilic character due to the synergistic electron-withdrawing effects of the nitro and aldehyde groups. This reactivity makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds and a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated potent inhibitory activity against several key enzymes implicated in cancer and other diseases, highlighting the potential of this molecule in drug discovery and development. Further exploration of the structure-activity relationships of this compound derivatives is warranted to develop more potent and selective enzyme inhibitors.
References
- 1. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. WO2000015222A1 - FUSED PYRIDINE INHIBITORS OF cGMP PHOSPHODIESTERASE - Google Patents [patents.google.com]
- 24. ecronicon.net [ecronicon.net]
- 25. Phosphodiesterase 9A controls nitric-oxide-independent cGMP and hypertrophic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Nitropyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 5-Nitropyridine-2-carbaldehyde, a heterocyclic aromatic compound with applications in organic synthesis, medicinal chemistry, and materials science. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, alongside detailed, generalized experimental protocols for determining the solubility of such compounds. This guide aims to equip researchers with the foundational knowledge and methodologies to effectively utilize this compound in their work.
Core Compound Characteristics
This compound (C₆H₄N₂O₃, MW: 152.11 g/mol ) is a yellow to orange solid at room temperature. Its chemical structure, featuring a pyridine ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position, governs its physicochemical properties, including its solubility in various organic solvents. The presence of the polar nitro and aldehyde groups, along with the nitrogen atom in the pyridine ring, suggests a propensity for solubility in polar organic solvents.
Qualitative Solubility Profile
General observations from available literature indicate that this compound exhibits good solubility in polar organic solvents and limited solubility in water. This qualitative assessment is summarized in the table below.
| Solvent Class | Specific Solvent | Qualitative Solubility |
| Alcohols | Ethanol | Soluble |
| Halogenated Solvents | Dichloromethane | Soluble |
| Aqueous | Water | Limited Solubility |
It is crucial to note that "soluble" and "limited solubility" are qualitative terms. The actual solubility can vary significantly with temperature, the purity of both the solute and the solvent, and the crystal form of the solid. For any application requiring precise concentration control, experimental determination of solubility is strongly recommended.
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise quantitative solubility data for this compound, the following established methodologies can be employed. These protocols are generalized and should be adapted based on the specific experimental conditions and available equipment.
Gravimetric Method
This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (e.g., ethanol, dichloromethane)
-
Analytical balance
-
Constant temperature bath (e.g., shaker bath or stirred water bath)
-
Sealed flasks (e.g., screw-cap vials or glass-stoppered flasks)
-
Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or rotary evaporator
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the flask in a constant temperature bath and agitate (e.g., using a magnetic stirrer or orbital shaker) for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, depending on the solvent and the compound's dissolution rate.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. The filter and syringe should ideally be at the same temperature as the solution to prevent precipitation.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the evaporation dish containing the filtered saturated solution.
-
Carefully evaporate the solvent. This can be achieved by placing the dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or by using a rotary evaporator for more volatile solvents.
-
Once the solvent is completely removed, cool the dish in a desiccator to prevent moisture absorption and then weigh it again.
-
Calculation:
The mass of the dissolved this compound is the final weight of the dish and solid minus the initial tared weight of the dish. The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
UV/Vis Spectrophotometry Method
This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet or visible range. It is often faster and requires less material than the gravimetric method.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV/Vis spectrophotometer
-
Quartz or suitable transparent cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest (transparent in the measurement wavelength range)
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).
-
Withdraw a known volume of the clear, filtered supernatant.
-
Accurately dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Calculation:
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Workflow and Process Visualization
As no specific signaling pathways involving this compound are prominently documented, the following diagrams illustrate logical workflows relevant to its handling and synthesis.
Caption: General workflow for determining the solubility of a solid compound.
Caption: A potential synthetic route to this compound.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, this technical guide provides a solid foundation for researchers by consolidating the available qualitative information and presenting detailed, adaptable experimental protocols for its quantitative determination. The provided workflow diagrams offer a clear visual representation of key processes related to its study and synthesis. For all critical applications in drug development, materials science, and organic synthesis, it is imperative that researchers perform experimental solubility studies under their specific conditions of interest to obtain accurate and reliable data.
In-Depth Technical Guide: Safety and Handling Precautions for 5-Nitropyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 5-Nitropyridine-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing the risk of exposure. This document synthesizes data from material safety data sheets (MSDS), regulatory information, and available toxicological assessments to provide a detailed resource for laboratory personnel.
Chemical Identification and Physical Properties
This compound is a nitro-substituted pyridine derivative with the following identifiers and physical characteristics:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-nitro-2-pyridinecarboxaldehyde, 5-Nitro-picolinaldehyde |
| CAS Number | 35969-75-6 |
| Molecular Formula | C₆H₄N₂O₃ |
| Molecular Weight | 152.11 g/mol |
| Appearance | Yellow to orange solid or liquid |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Data
Experimental Protocols for Irritation Assessment (General Methodology):
The assessment of skin and eye irritation for chemical substances typically follows standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
-
Skin Irritation Test (based on OECD Guideline 404): A measured amount of the test substance is applied to the shaved skin of a test animal (commonly a rabbit) under a gauze patch. The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored using a standardized system like the Draize scale.[2][3]
-
Eye Irritation Test (based on OECD Guideline 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at set time points.[2][4]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.
| PPE Type | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes. |
| Skin Protection | A lab coat, long pants, and closed-toe shoes must be worn. Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Glove Selection:
The selection of an appropriate glove material is critical. While specific permeation data for this compound is not available, general guidance for handling aromatic nitro compounds suggests the use of nitrile or butyl rubber gloves.[5] Always inspect gloves for any signs of degradation or perforation before use.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep containers tightly closed to prevent contamination and exposure to moisture.
-
Store away from sources of heat, sparks, and open flames.
Emergency Procedures
A clear and practiced emergency plan is critical when working with hazardous chemicals.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Firefighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not pour waste down the drain or dispose of it in the regular trash.
-
Use a licensed professional waste disposal service for the final disposal of the chemical and any contaminated materials.
Experimental and Procedural Workflows
The following diagrams illustrate key procedural workflows for the safe handling of this compound.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency response workflow for a this compound spill.
Caption: Hierarchy of controls for managing chemical exposure risks.
References
Navigating the Chemical Landscape: A Technical Guide to the Hazards of 5-Nitropyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known and potential hazards associated with 5-Nitropyridine-2-carbaldehyde (CAS No. 35969-75-6). As a valuable building block in medicinal chemistry and organic synthesis, a thorough understanding of its toxicological and reactive profile is paramount for ensuring laboratory safety and mitigating risk in drug development pipelines. This document summarizes key safety data, outlines relevant experimental protocols, and visualizes potential toxicological pathways to equip researchers with the knowledge necessary for safe handling and informed decision-making.
GHS Hazard Profile and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating its potential for significant acute health effects upon exposure.[1]
Table 1: GHS Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
The GHS pictograms associated with these classifications are the exclamation mark (for acute toxicity, skin/eye irritation, and respiratory irritation).
Toxicological Data Summary
Table 2: Summary of Toxicological Hazards
| Endpoint | Hazard | GHS Classification | Notes |
| Acute Oral Toxicity | Harmful if swallowed | Category 4 | Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea. |
| Skin Irritation | Causes skin irritation | Category 2 | Direct contact can cause redness, itching, and inflammation.[1] |
| Eye Irritation | Causes serious eye irritation | Category 2A | Direct contact can cause pain, redness, and potential damage to the cornea.[1] |
| Respiratory Irritation | May cause respiratory irritation | Category 3 | Inhalation of dust or vapors may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] |
Experimental Protocols for Hazard Assessment
The hazard classifications for this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key toxicological endpoints.
Acute Oral Toxicity (OECD Guideline 423)
The acute oral toxicity is likely determined using a method similar to the OECD 423 guideline (Acute Oral Toxicity – Acute Toxic Class Method).
-
Principle: A stepwise procedure with a limited number of animals (typically rats) is used. The method is based on the observation of mortality and clinical signs of toxicity at different dose levels.
-
Methodology:
-
Animals: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Dosing: The test substance is administered in a single oral dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Endpoint: The classification is based on the number of mortalities observed at a given dose level.
-
Skin Irritation (OECD Guideline 404)
The skin irritation potential is assessed according to the OECD 404 guideline (Acute Dermal Irritation/Corrosion).[2][3]
-
Principle: The substance is applied to the skin of an animal (typically an albino rabbit) and the degree of irritation is evaluated.[2]
-
Methodology:
-
Animals: Healthy, young adult albino rabbits are used.[4]
-
Application: A small area of the animal's back is clipped free of fur. 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to the skin under a gauze patch.[2] The patch is secured with semi-occlusive dressing for a 4-hour exposure period.[2][4]
-
Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4]
-
Scoring: The reactions are scored using a standardized system (Draize scoring).[5][6] The mean scores for erythema and edema are calculated for each animal.
-
Classification: The substance is classified as a skin irritant if it produces a mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or edema in at least 2 of 3 tested animals.
-
Eye Irritation (OECD Guideline 405)
The potential for serious eye irritation is determined using the OECD 405 guideline (Acute Eye Irritation/Corrosion).[7][8]
-
Principle: The test substance is instilled into the eye of an animal (typically an albino rabbit) and the effects on the cornea, iris, and conjunctiva are assessed.[7]
-
Methodology:
-
Animals: Healthy, young adult albino rabbits are used.[9]
-
Application: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[7]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[7] Observations may continue for up to 21 days to assess the reversibility of any effects.[9]
-
Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and chemosis) are scored using the Draize scale.[5][6]
-
Classification: The substance is classified based on the severity and persistence of the ocular lesions. A substance causing reversible eye irritation is classified as Category 2A.
-
Potential Toxicological Mechanisms and Signaling Pathways
The toxicity of this compound can be attributed to the functional groups present in its structure: the nitropyridine ring and the aldehyde group.
Role of the Nitropyridine Moiety
Nitropyridines are known to exert toxicity through various mechanisms. One key pathway is the metabolic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This oxidative stress can damage cellular components such as lipids, proteins, and DNA.[10]
Role of the Aldehyde Group
Aldehydes are reactive electrophiles that can readily form covalent adducts with nucleophilic groups in biomolecules, such as the amine groups in proteins and DNA. This can lead to enzyme inhibition, disruption of cellular signaling, and DNA damage. The aldehyde group can contribute to the irritant effects on the skin, eyes, and respiratory tract.
References
- 1. This compound | C6H4N2O3 | CID 15145501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 5. Draize test - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 10. Mechanism of Neonicotinoid Toxicity: Impact on Oxidative Stress and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Nitropyridine-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitropyridine-2-carbaldehyde (also known as 5-nitropicolinaldehyde), a heterocyclic aromatic compound of interest in medicinal chemistry and organic synthesis. Due to its potential applications as a versatile intermediate, a thorough understanding of its structural and spectroscopic properties is crucial for its effective utilization in research and development.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₆H₄N₂O₃ and a molecular weight of 152.11 g/mol .[1] Its structure consists of a pyridine ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | CDCl₃ | ~10.1 | s | - | H-7 (Aldehyde) |
| ~9.5 | d | ~2.5 | H-6 | ||
| ~8.6 | dd | ~8.5, 2.5 | H-4 | ||
| ~8.0 | d | ~8.5 | H-3 | ||
| ¹³C | CDCl₃ | ~190 | s | - | C-7 (Aldehyde) |
| ~155 | s | - | C-2 | ||
| ~148 | s | - | C-5 | ||
| ~142 | s | - | C-6 | ||
| ~128 | s | - | C-4 | ||
| ~122 | s | - | C-3 |
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | Stretch | 1700 - 1720 |
| NO₂ (Nitro) | Asymmetric Stretch | 1515 - 1560 |
| NO₂ (Nitro) | Symmetric Stretch | 1345 - 1385 |
| C=N, C=C (Aromatic) | Stretch | 1400 - 1600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aldehyde) | Stretch | 2720 - 2820 |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | Parameter | Value |
| Electrospray (ESI) | [M+H]⁺ | 153.0295 |
| Exact Mass | 152.0222 |
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and spectroscopic analysis of this compound are not extensively reported. However, general synthetic strategies for related compounds can be adapted.
Synthesis
A plausible synthetic route involves the oxidation of 2-methyl-5-nitropyridine. This precursor can be synthesized through the nitration of 2-picoline.
Step 1: Nitration of 2-Picoline to 2-methyl-5-nitropyridine A mixture of fuming nitric acid and sulfuric acid can be used to nitrate 2-picoline. The reaction is typically carried out at elevated temperatures, and the product is isolated by neutralization and extraction.
Step 2: Oxidation of 2-methyl-5-nitropyridine to this compound The methyl group of 2-methyl-5-nitropyridine can be oxidized to an aldehyde using a suitable oxidizing agent, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The reaction is generally performed in a solvent like dioxane or dichloromethane, followed by purification using column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Standard pulse programs should be used.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Theoretical Properties of 5-Nitropyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitropyridine-2-carbaldehyde is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications.[1] Its unique molecular structure, featuring an electron-withdrawing nitro group and a reactive aldehyde group on a pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the theoretical properties of this compound, based on established computational methodologies. Due to a lack of specific published theoretical studies on this molecule, this guide outlines the expected theoretical characteristics and provides standardized computational and experimental protocols for its thorough investigation.
Molecular Structure and Properties
This compound, with the chemical formula C₆H₄N₂O₃, consists of a pyridine ring substituted with a nitro group at the 5-position and a carbaldehyde group at the 2-position.[3] The presence of these functional groups significantly influences the electronic distribution and reactivity of the molecule.
Below is a diagram illustrating the molecular structure and a table summarizing its key computed properties.
Figure 1: Molecular structure of this compound with atom numbering.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₃ | [3] |
| Molecular Weight | 152.11 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 35969-75-6 | [3] |
| Canonical SMILES | C1=CC(=NC=C1--INVALID-LINK--[O-])C=O | [3] |
| InChI | InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | [3] |
| XLogP3 | 0.8 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
Theoretical Spectroscopic Properties
Vibrational Spectroscopy (FT-IR and Raman)
Theoretical vibrational frequencies can be calculated using DFT methods, typically with the B3LYP functional and a 6-311++G(d,p) basis set.[6][7] The calculated frequencies are usually scaled to correct for anharmonicity and computational approximations.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Note: These are hypothetical values based on expected vibrational modes for the functional groups present. Actual values require specific DFT calculations.)
| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |
| ~1710 | Strong | C=O stretching (aldehyde) |
| ~1600 | Medium | C=C stretching (aromatic) |
| ~1530 | Strong | Asymmetric NO₂ stretching |
| ~1350 | Strong | Symmetric NO₂ stretching |
| ~1200 | Medium | C-N stretching |
| ~850 | Medium | C-H out-of-plane bending |
| ~740 | Medium | NO₂ bending |
NMR Spectroscopy
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method with DFT. These calculations provide a prediction of the NMR spectrum, aiding in the structural elucidation of synthesized compounds.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values based on typical chemical shifts for similar structures. Actual values require specific GIAO calculations.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | - | ~150 |
| C3 | ~8.0 | ~125 |
| C4 | ~8.8 | ~140 |
| C5 | - | ~145 |
| C6 | ~9.2 | ~122 |
| C7 (CHO) | ~10.1 | ~190 |
| N1 | - | - |
| N2 (NO₂) | - | - |
| O (CHO) | - | - |
| O (NO₂) | - | - |
UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra.[8][9] These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*).
Table 4: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound (Note: These are hypothetical values based on typical electronic transitions for nitroaromatic compounds. Actual values require specific TD-DFT calculations.)
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| ~320 | > 0.1 | HOMO -> LUMO | π → π |
| ~270 | > 0.1 | HOMO-1 -> LUMO | π → π |
| ~220 | > 0.1 | HOMO -> LUMO+1 | π → π* |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its practical application. The following sections outline standardized procedures based on common organic chemistry techniques and literature for related compounds.[1][10][11]
Synthesis
Two primary synthetic routes are suggested in the literature: the nitration of pyridine-2-carbaldehyde and the Vilsmeier-Haack reaction on 5-nitropyridine.[1]
Protocol 3.1.1: Synthesis via Nitration of Pyridine-2-carbaldehyde
Figure 2: Workflow for the synthesis of this compound via nitration.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add pyridine-2-carbaldehyde to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by recrystallization or column chromatography.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Protocol 3.2.1: Spectroscopic and Analytical Characterization
Figure 3: Workflow for the characterization of this compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the purified product and compare the observed vibrational bands with the theoretically predicted values to identify the key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration will confirm the molecular structure.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound using a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the molecular formula.
-
UV-Vis Spectroscopy: Dissolve the compound in a suitable solvent (e.g., ethanol or acetonitrile) and record the UV-Vis spectrum to determine the absorption maxima.
Potential Applications and Logical Relationships
The theoretical properties of this compound suggest its utility in several areas of chemical research and development.
Figure 4: Logical relationships between the properties and applications of this compound.
-
Organic Synthesis: The aldehyde group is a versatile functional handle for various transformations, including Wittig reactions, aldol condensations, and the formation of Schiff bases, enabling the synthesis of a wide array of more complex molecules.[1]
-
Medicinal Chemistry: The nitropyridine scaffold is present in some biologically active compounds. The nitro group can be reduced to an amino group, providing a point for further functionalization in drug design.[2]
-
Material Science: The aromatic nature of the pyridine ring and the potential for extended conjugation suggest that derivatives of this compound could be explored for applications in materials with interesting optical or electronic properties.[1]
Conclusion
This technical guide has provided a comprehensive theoretical overview of this compound, outlining its structural, spectroscopic, and reactive properties based on established computational and experimental methodologies. While specific theoretical data for this molecule is currently limited in the scientific literature, this document serves as a valuable resource for researchers by providing expected values and detailed protocols for its synthesis and characterization. The unique combination of functional groups in this compound makes it a promising candidate for further investigation in synthetic chemistry, drug discovery, and materials science.
References
- 1. Buy this compound | 35969-75-6 [smolecule.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound | C6H4N2O3 | CID 15145501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mahendrapublications.com [mahendrapublications.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Nitropyridine-2-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitropyridine-2-carbaldehyde, a heterocyclic aldehyde, serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its unique chemical structure, featuring a pyridine ring substituted with a nitro group and a carbaldehyde functional group, imparts it with versatile reactivity, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synonyms, synthesis, and biological applications of this compound and its key derivatives, with a focus on their potential as therapeutic agents.
Synonyms and Chemical Properties
This compound is also known by several other names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for exhaustive literature searches and procurement.
| Systematic Name | This compound[1] |
| Other Names | 5-nitro-2-pyridinecarboxaldehyde[2], 5-Nitro-picolinaldehyde[2] |
| CAS Number | 35969-75-6[1][3] |
| Molecular Formula | C₆H₄N₂O₃[1][3] |
| Molecular Weight | 152.11 g/mol [1] |
Synthesis of Nitropyridine-2-carbaldehydes
The synthesis of nitropyridine-2-carbaldehydes can be achieved through various methods, primarily involving the nitration of a pyridine precursor followed by oxidation or formylation. A detailed two-step synthesis for the related isomer, 3-Nitropyridine-2-carbaldehyde, is described below, which illustrates the general principles that can be adapted for the 5-nitro isomer.
Experimental Protocol: Synthesis of 3-Nitropyridine-2-carbaldehyde[4]
This synthesis proceeds in two main steps: the formation of 2-methyl-3-nitropyridine and its subsequent oxidation to the carbaldehyde.
Step 1: Synthesis of 2-methyl-3-nitropyridine [4]
-
Reaction: A solution of 2-chloro-3-nitropyridine (20g, 0.126 mol), methylboronic acid (8.3g, 0.139 mol), tetrakis(triphenylphosphine)palladium(0) (14.58g, 0.013 mol), and potassium carbonate (52.3g, 0.378 mol) in anhydrous 1,4-dioxane (100ml) is refluxed for 2 days.
-
Work-up: The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (1:3, v/v) as the eluent to yield 14g of 2-methyl-3-nitropyridine as a brown oil.
-
Characterization (¹H-NMR, 400MHz, CDCl₃): δ 8.74 (d, 1H), 8.27 (d, 1H), 7.34 (t, 1H), 2.88 (s, 3H).
Step 2: Synthesis of 3-Nitropyridine-2-carbaldehyde [4]
-
Reaction: A solution of 2-methyl-3-nitropyridine (10.155g, 72.46 mmol) and selenium dioxide (8.84g, 79.71 mmol) in 1,4-dioxane (80ml) is refluxed for 2 days.
-
Work-up: The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (1:2, v/v) as the eluent to obtain 12.8g of 3-Nitropyridine-2-carbaldehyde as a red oil.
-
Characterization (¹H-NMR, 400MHz, CDCl₃): δ 10.27 (s, 1H), 9.00 (d, 1H), 8.28 (t, 1H), 7.76 (d, 1H).
Another prominent method for the introduction of a carbaldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF), to formylate electron-rich aromatic compounds.[5]
General Experimental Workflow for Vilsmeier-Haack Reaction
Caption: General workflow for the Vilsmeier-Haack formylation reaction.
Biological Activity and Applications in Drug Development
This compound and its derivatives have shown promise in various therapeutic areas, particularly in cancer and inflammatory diseases. The biological activity often stems from the ability of these compounds to interact with key enzymes and signaling pathways.
Anticancer and Anti-inflammatory Properties of Metal Complexes
Metal complexes of 5-nitropicolinic acid, a derivative of this compound, have been synthesized and evaluated for their anticancer and anti-inflammatory activities.
Table 1: In Vitro Anticancer Activity of 5-Nitropicolinic Acid Metal Complexes [6]
| Compound | Metal Ion | Cell Line | IC₅₀ (µg/mL) |
| 2 | Cd(II) | B16-F10 (Melanoma) | 26.94 |
| 4 | Co(II) | B16-F10 (Melanoma) | 45.10 |
Table 2: In Vitro Anti-inflammatory Activity of 5-Nitropicolinic Acid Metal Complexes (RAW 264.7 cells) [6]
| Compound | Metal Ion | IC₅₀ NO (µg/mL) |
| 2 | Cd(II) | 5.38 |
| 3 | Cu(II) | 24.10 |
| 6 | Zn(II) | 17.63 |
Inhibition of Ribonucleotide Reductase
Derivatives of pyridine-2-carboxaldehyde, particularly thiosemicarbazones, are potent inhibitors of ribonucleotide reductase (RR).[7][8] RR is a crucial enzyme in the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.[9] The inhibition of RR leads to the depletion of the deoxyribonucleotide pool, thereby halting cell proliferation, making it an attractive target for cancer therapy.
Experimental Protocol: Ribonucleotide Reductase Activity Assay [9]
A common method to assess RR activity involves monitoring the conversion of a radiolabeled ribonucleotide diphosphate (e.g., [¹⁴C]CDP) to its corresponding deoxyribonucleotide.
-
Cell Extract Preparation: Prepare cell extracts from the desired cell lines.
-
RNase Treatment: Treat the cell extracts with RNase to degrade endogenous RNA.
-
Reaction Mixture: Set up a reaction mixture containing the RNase-treated cell extract, ATP, a radioactive ribonucleotide diphosphate substrate (e.g., [¹⁴C]CDP), and the test inhibitor (e.g., a derivative of this compound) at various concentrations.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes).
-
DNA Precipitation: Precipitate the DNA to separate it from the unincorporated radioactive substrate.
-
Quantification: Measure the amount of radioactivity incorporated into the DNA using a scintillation counter.
-
Data Analysis: The level of radioactivity is proportional to the RR activity. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.
The inhibition of ribonucleotide reductase by thiosemicarbazone derivatives of pyridine-2-carboxaldehyde highlights a key mechanism of action for this class of compounds in cancer therapy.
Caption: Inhibition of Ribonucleotide Reductase by Pyridine-2-carboxaldehyde Derivatives.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the development of novel therapeutic agents. Its derivatives have demonstrated promising activity as anticancer and anti-inflammatory agents, with a key mechanism of action being the inhibition of ribonucleotide reductase. The synthetic protocols and biological assay methods detailed in this guide provide a foundation for researchers and scientists to further explore the therapeutic potential of this important class of compounds. Further investigation into the specific signaling pathways modulated by these compounds will be crucial for their advancement into clinical applications.
References
- 1. This compound | C6H4N2O3 | CID 15145501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. undefined [cymitquimica.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Nitropyridine-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Nitropyridine-2-carbaldehyde as a versatile starting material in medicinal chemistry. This document outlines its application in the synthesis of various biologically active compounds, including detailed experimental protocols, quantitative biological data, and visualization of relevant signaling pathways.
Introduction
This compound is a key heterocyclic building block in drug discovery, serving as a precursor for a wide range of bioactive molecules.[1] Its unique chemical structure, featuring an electrophilic aldehyde group and a nitro-substituted pyridine ring, allows for diverse chemical transformations, leading to the synthesis of compounds with potential therapeutic applications in oncology, infectious diseases, and inflammatory disorders. The pyridine moiety is a privileged scaffold in medicinal chemistry, and the nitro group can be utilized for further functionalization or can contribute to the biological activity of the final compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for the synthesis of several classes of bioactive compounds, including:
-
Thiosemicarbazones: These compounds are known for their potent anticancer activity, primarily through the inhibition of ribonucleotide reductase.
-
Urease Inhibitors: Derivatives of this compound have shown promise in inhibiting urease, an important target in the treatment of infections caused by Helicobacter pylori.
-
Janus Kinase (JAK) Inhibitors: The nitropyridine scaffold has been incorporated into molecules designed to inhibit JAKs, which are key enzymes in cytokine signaling pathways implicated in inflammatory diseases and cancers.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of various compounds derived from or related to this compound.
Table 1: Anticancer Activity of Pyridine Thiosemicarbazone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(Methylamino)pyridine-2-carboxaldehyde Thiosemicarbazone | L1210 Leukemia | 1.3 | [2][3] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde Thiosemicarbazone | L1210 Leukemia | 1.0 | [2][3] |
| 5-(Allylamino)pyridine-2-carboxaldehyde Thiosemicarbazone | L1210 Leukemia | 1.4 | [2][3] |
| 5-Nitroisatin-4-(1-(2-pyridyl)piperazinyl)-3-thiosemicarbazone | MDA-MB-231 | 3.28 | [4] |
| Cu(II) complex of 5-Nitroisatin-4-(1-(2-pyridyl)piperazinyl)-3-thiosemicarbazone | MDA-MB-231 | 0.85 | [4] |
| 5-Nitrofuran-2-carbaldehyde thiosemicarbazone | HuTu80 (Duodenal adenocarcinoma) | 13.36 | [5] |
| 5-Nitrofuran-2-carbaldehyde thiosemicarbazone | LNCaP (Prostate cancer) | >372.34 | [5] |
Table 2: Urease Inhibitory Activity of Nitropyridine Derivatives
| Compound | IC50 (µM) | Reference |
| 5-Nitropyridin-2-yl derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione | 29.21 ± 0.98 | [6] |
| N-(2-Chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | 2.0 ± 0.73 | [4] |
| N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivative (7e) | 2.24 ± 1.63 | [4] |
| Thiourea (Standard) | 23.2 ± 11.0 | [4] |
Table 3: Antimicrobial Activity of Nitropyridine and Related Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Nitroimidazole derivative | Staphylococcus epidermidis | - | [7] |
| 5-Nitroimidazole derivative | Corynebacterium diphtheriae | - | [7] |
| 5-Nitroimidazole derivative | Enterobacter aerogenes | - | [7] |
| 5-Nitroimidazole derivative | Escherichia coli | - | [7] |
| 5-Nitroimidazole derivative | Salmonella typhi | - | [7] |
| 5-Nitroimidazole derivative | Aspergillus flavus | - | [7] |
| 5-Nitroimidazole derivative | Candida albicans | - | [7] |
| Nitrofuran derivative | Histoplasma capsulatum | 0.48 | [8] |
| Nitrofuran derivative | Paracoccidioides brasiliensis | 0.48 | [8] |
| Nitrofuran derivative | Trichophyton rubrum | 0.98 | [8] |
| Nitrofuran derivative | Candida sp. | 3.9 | [8] |
| Nitrofuran derivative | Cryptococcus neoformans | 3.9 | [8] |
Experimental Protocols
Synthesis of 5-Nitropyridine-2-carboxaldehyde Thiosemicarbazone
This protocol describes a general method for the synthesis of thiosemicarbazones from aldehydes.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of hot ethanol.
-
In a separate flask, dissolve 1.1 equivalents of thiosemicarbazide in hot ethanol.
-
Add the thiosemicarbazide solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the purified 5-Nitropyridine-2-carboxaldehyde thiosemicarbazone.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Expected Yield: Yields for this type of reaction are typically reported in the range of 70-90%.
In Vitro Ribonucleotide Reductase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against ribonucleotide reductase.
Materials:
-
Purified recombinant human ribonucleotide reductase (R1 and R2 subunits)
-
[³H]-CDP (radiolabeled substrate)
-
Dithiothreitol (DTT)
-
ATP
-
Magnesium acetate
-
HEPES buffer (pH 7.6)
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, DTT, ATP, magnesium acetate, and the R1 subunit of ribonucleotide reductase.
-
Add the test compound at various concentrations to the reaction mixture. A control with DMSO alone should be included.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of the R2 subunit and [³H]-CDP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding cold TCA.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Take an aliquot of the supernatant, add it to a scintillation vial with a scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-dCDP formed.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro Urease Inhibition Assay (Indophenol Method)
This colorimetric assay measures the inhibition of urease activity by quantifying the amount of ammonia produced.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Test compound (dissolved in DMSO)
-
Thiourea (standard inhibitor)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of urease enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value.
In Vitro JAK2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide with a tyrosine residue)
-
Assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plate
-
Plate reader
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add a solution containing the JAK2 enzyme and the substrate peptide to each well.
-
Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the kinase detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Ribonucleotide Reductase Inhibition and Downstream Effects
Thiosemicarbazones derived from this compound primarily exert their anticancer effects by inhibiting ribonucleotide reductase (RR). RR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RR leads to the depletion of the deoxyribonucleotide pool, which in turn halts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.
JAK/STAT Signaling Pathway and its Inhibition
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Compounds derived from nitropyridines have been developed as JAK inhibitors.
General Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a variety of biologically active compounds. Its derivatives have demonstrated significant potential as anticancer, anti-urease, and anti-inflammatory agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the medicinal chemistry of this important heterocyclic building block further and to develop novel therapeutic agents.
References
- 1. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Nitropyridine-2-carbaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitropyridine-2-carbaldehyde is a valuable and reactive building block in organic synthesis. Its structure, featuring an electron-withdrawing nitro group on the pyridine ring, renders the aldehyde functionality highly susceptible to nucleophilic attack and condensation reactions. This reactivity profile makes it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds, Schiff bases, and other complex organic molecules with significant potential in medicinal chemistry and materials science. Derivatives of this compound have shown promise as enzyme inhibitors and possess a range of biological activities.
This document provides detailed application notes on the use of this compound in various synthetic transformations and includes specific experimental protocols for key reactions.
Key Synthetic Applications
This compound is a versatile precursor for several important classes of organic reactions, including:
-
Schiff Base Formation: The aldehyde group readily condenses with primary amines to form Schiff bases (imines). These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
-
Knoevenagel Condensation: The activated aldehyde undergoes condensation with active methylene compounds, such as malononitrile and cyanoacetates, to yield electron-deficient alkenes. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.
-
Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene with a defined stereochemistry. This reaction is crucial for introducing vinyl groups, which can be further functionalized.
-
Synthesis of Bioactive Molecules: this compound has been utilized as a key starting material in the synthesis of various biologically active molecules, including potent urease inhibitors.
Data Presentation
The following tables summarize quantitative data for representative reactions involving nitropyridine aldehydes, providing a basis for experimental design and comparison.
Table 1: Synthesis of Pyridylpiperazine Urease Inhibitors [1]
| Compound | R Group | Yield (%) | Urease Inhibition IC₅₀ (µM) |
| 5b | 2-Fluorophenyl | 78 | 2.0 ± 0.73 |
| 5c | 3-Fluorophenyl | 82 | 3.98 ± 1.21 |
| 5i | 2-Chlorophenyl | 75 | 4.12 ± 0.98 |
| 7e | 2-Fluorophenyl | 80 | 2.24 ± 1.63 |
| Thiourea (Standard) | - | - | 23.2 ± 11.0 |
Table 2: Representative Knoevenagel Condensation of Pyridine Aldehydes [2]
| Aldehyde | Active Methylene Compound | Product | Yield (%) |
| 4-Pyridinecarbaldehyde | Malononitrile | 2-(Pyridin-4-ylmethylene)malononitrile | 95 |
| 4-Pyridinecarbaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(pyridin-4-yl)acrylate | 92 |
| 2-Pyridinecarbaldehyde | Malononitrile | 2-(Pyridin-2-ylmethylene)malononitrile | 94 |
| 2-Pyridinecarbaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(pyridin-2-yl)acrylate | 90 |
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases
This protocol describes a general procedure for the synthesis of Schiff bases from this compound and a primary amine.
Reaction Scheme:
Caption: General scheme for Schiff base formation.
Materials:
-
This compound
-
Primary amine (e.g., aniline or substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add the primary amine (1.0 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum.
Protocol 2: Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an active methylene compound.
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, sodium acetate)
-
Solvent (e.g., ethanol, water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in the chosen solvent.[2]
-
Add a catalytic amount of the base (e.g., 0.1 eq. of piperidine).[2]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC.
-
The product often precipitates directly from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold solvent and dry under vacuum.
-
If precipitation does not occur, the product can be isolated by extraction with an appropriate organic solvent followed by purification via column chromatography.
Protocol 3: Wittig Reaction
This protocol provides a general method for the Wittig reaction of this compound to form a vinylpyridine derivative.
Reaction Scheme:
Caption: Wittig reaction for the synthesis of 5-nitro-2-vinylpyridine.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 eq., e.g., n-butyllithium solution) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Application in the Synthesis of Bioactive Molecules: Urease Inhibitors
Derivatives of nitropyridines have been successfully synthesized and evaluated as potent urease inhibitors, which are of interest for the treatment of gastric diseases caused by Helicobacter pylori. The following workflow illustrates the synthesis of pyridylpiperazine hybrid derivatives.[1]
Caption: Synthesis workflow for pyridylpiperazine urease inhibitors.
The mechanism of action of these compounds involves the inhibition of the urease enzyme. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The resulting increase in pH allows H. pylori to survive in the acidic environment of the stomach. By inhibiting urease, these compounds prevent the survival of the bacteria.
Caption: Mechanism of urease inhibition.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity allows for the facile construction of a wide range of complex molecules, including Schiff bases, substituted alkenes, and various heterocyclic systems. The demonstrated application of its derivatives as potent enzyme inhibitors highlights its importance in the field of drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the full potential of this reactive intermediate in their synthetic endeavors.
References
Synthesis of 5-Nitropyridine-2-carbaldehyde Derivatives: A Protocol for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the synthesis of 5-Nitropyridine-2-carbaldehyde and its thiosemicarbazone derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in the development of novel anticancer drugs. The core structure, a pyridine ring bearing both a nitro and an aldehyde group, serves as a versatile scaffold for the synthesis of a diverse range of derivatives.[1] This document outlines the primary synthetic routes, experimental procedures, and biological context, with a focus on their role as enzyme inhibitors.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the electron-withdrawing nitro group and the reactive aldehyde functionality makes it a valuable building block for creating complex heterocyclic systems.[1] Derivatives of this compound, especially thiosemicarbazones, have demonstrated potent inhibitory activity against enzymes such as ribonucleotide reductase, a crucial target in cancer therapy.[2][3] This protocol will detail the synthesis of the parent aldehyde and its subsequent conversion to a thiosemicarbazone derivative, along with relevant quantitative data and a discussion of a key signaling pathway they may modulate.
Data Presentation
Table 1: Synthesis of this compound via Oxidation
| Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-Methyl-5-nitropyridine | Selenium Dioxide | Dioxane | 6 | 101 (reflux) | 49-77 | >95 | [4][5] |
Table 2: Synthesis of this compound Thiosemicarbazone
| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | Thiosemicarbazide | Ethanol | 2 | 78 (reflux) | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of 2-Methyl-5-nitropyridine
This protocol describes the selective oxidation of the methyl group of 2-methyl-5-nitropyridine to an aldehyde using selenium dioxide, a method commonly referred to as the Riley oxidation.[6]
Materials:
-
2-Methyl-5-nitropyridine
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitropyridine (1.0 eq) in dioxane (0.2 M).
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 101°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Protocol 2: Synthesis of this compound Thiosemicarbazone
This protocol details the condensation reaction between this compound and thiosemicarbazide to form the corresponding thiosemicarbazone.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Catalytic amount of a suitable acid (e.g., acetic acid)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a solution of thiosemicarbazide (1.1 eq) in ethanol to the flask.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux (approximately 78°C) for 2 hours.
-
Upon cooling, the thiosemicarbazone product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure this compound thiosemicarbazone.
Mandatory Visualization
Signaling Pathway
Derivatives of nitropyridines have been investigated as inhibitors of various signaling pathways implicated in disease. One such pathway is the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[7][8] Small molecule inhibitors targeting the TGF-β receptor I (TβRI), also known as ALK5, can block the downstream signaling cascade.[9]
Caption: Inhibition of the TGF-β signaling pathway by a 5-Nitropyridine derivative.
Discussion
The synthetic protocols provided herein offer reliable methods for accessing this compound and its derivatives. The oxidation of 2-methyl-5-nitropyridine with selenium dioxide is an effective, albeit toxic, method for producing the aldehyde. Researchers should handle selenium compounds with appropriate safety precautions. The subsequent formation of the thiosemicarbazone is a straightforward and high-yielding reaction.
The biological significance of these compounds lies in their ability to modulate key cellular processes. As depicted in the signaling pathway diagram, small molecule inhibitors derived from the 5-nitropyridine scaffold can potentially target and inhibit the kinase activity of TβRI (ALK5).[9] This inhibition prevents the phosphorylation of downstream Smad proteins, thereby blocking the translocation of the Smad complex to the nucleus and the subsequent regulation of target genes involved in processes like epithelial-mesenchymal transition (EMT) and angiogenesis, which are critical for tumor progression and metastasis.[7] Furthermore, other nitropyridine derivatives have been shown to inhibit enzymes like ribonucleotide reductase and inducible nitric oxide synthase (iNOS), highlighting the broad therapeutic potential of this chemical class.[2][10]
These application notes serve as a foundational guide for researchers in the synthesis and exploration of this compound derivatives as potential drug candidates. Further derivatization and biological evaluation are encouraged to explore the full therapeutic potential of this versatile scaffold.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 5-Nitropyridine-2-carbaldehyde in the Synthesis of Biologically Active Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitropyridine-2-carbaldehyde is a versatile heterocyclic building block characterized by a pyridine ring bearing a highly reactive aldehyde group at the 2-position and a strong electron-withdrawing nitro group at the 5-position. This unique substitution pattern renders the molecule susceptible to a variety of chemical transformations, making it a valuable precursor in the synthesis of diverse and complex heterocyclic systems. Its derivatives have garnered significant attention in medicinal chemistry, particularly in the development of novel therapeutic agents. This document provides an overview of the key applications of this compound in heterocyclic chemistry, with a focus on the synthesis of thiosemicarbazones as potent anticancer agents, along with detailed experimental protocols and mechanistic insights.
Synthesis of Thiosemicarbazones as Ribonucleotide Reductase Inhibitors
A primary application of this compound is in the synthesis of pyridine-2-carboxaldehyde thiosemicarbazone derivatives. These compounds have been extensively investigated for their potent inhibitory activity against ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair. By inhibiting RR, these agents deplete the intracellular pool of deoxynucleoside triphosphates (dNTPs), leading to the arrest of cell proliferation, particularly in rapidly dividing cancer cells.
The general synthetic approach involves the condensation of this compound with thiosemicarbazide, followed by the reduction of the nitro group to an amino group. The resulting 5-aminopyridine-2-carbaldehyde thiosemicarbazone can be further modified to enhance its biological activity.
Quantitative Data: In Vitro and In Vivo Activity of 5-Substituted Pyridine-2-carboxaldehyde Thiosemicarbazones
The biological efficacy of several 5-substituted pyridine-2-carboxaldehyde thiosemicarbazones has been quantified through in vitro enzyme inhibition assays and in vivo studies in murine leukemia models. The data highlights the potent anti-leukemic activity of these compounds.[1]
| Compound | Ribonucleotide Reductase Inhibition IC₅₀ (µM)[1] | In Vivo Antitumor Activity (% T/C) in L1210 Leukemia-bearing Mice[1] |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.3 | 223 |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.0 | 204 |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.4 | 215 |
T/C (%) = (Median survival time of treated mice / Median survival time of control mice) x 100. A higher % T/C value indicates greater antitumor activity.
Experimental Protocols
Protocol 1: Synthesis of this compound Thiosemicarbazone
This protocol describes the condensation reaction between this compound and thiosemicarbazide.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of thiosemicarbazide (1.1 eq) in ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound thiosemicarbazone in a vacuum oven.
Protocol 2: Reduction of this compound Thiosemicarbazone to 5-Aminopyridine-2-carbaldehyde Thiosemicarbazone
This protocol details the catalytic hydrogenation of the nitro group to an amine.
Materials:
-
This compound thiosemicarbazone
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
To a solution of this compound thiosemicarbazone (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add a catalytic amount of 10% Pd/C.
-
Securely seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully vent the excess hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-aminopyridine-2-carbaldehyde thiosemicarbazone.
-
The crude product can be purified by recrystallization from a suitable solvent.
Mechanism of Action: Ribonucleotide Reductase Inhibition
The thiosemicarbazone derivatives of 5-aminopyridine-2-carbaldehyde exert their anticancer effect by inhibiting ribonucleotide reductase. This inhibition is a multi-step process that ultimately disrupts DNA synthesis.
Caption: Mechanism of Ribonucleotide Reductase Inhibition.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with active methylene compounds. This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated systems. These products can serve as versatile intermediates for the construction of more complex heterocyclic scaffolds with potential biological activities.
Experimental Protocol
Protocol 3: Knoevenagel Condensation of this compound with Malononitrile
This protocol outlines a general procedure for the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add malononitrile (1.1 eq) to the solution and stir until dissolved.
-
Add a catalytic amount of piperidine (e.g., a few drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the purified 2-((5-nitropyridin-2-yl)methylene)malononitrile.
Caption: General Experimental Workflow for Knoevenagel Condensation.
Synthesis of Fused Heterocyclic Systems
This compound can also be employed as a synthon for the construction of fused heterocyclic ring systems. The aldehyde group can participate in cyclocondensation reactions with various binucleophilic reagents, leading to the formation of pyridofused heterocycles. The nitro group can be used as a handle for further functionalization or can be involved in cyclization reactions after reduction to an amino group. While specific examples starting directly from this compound are not extensively detailed in the literature, the general reactivity patterns of this class of compounds suggest its potential in this area.
Conclusion
This compound is a valuable and reactive starting material in heterocyclic chemistry. Its primary and most well-documented application lies in the synthesis of thiosemicarbazone derivatives, which have demonstrated significant potential as anticancer agents through the inhibition of ribonucleotide reductase. The aldehyde functionality also allows for the construction of other heterocyclic systems via reactions such as the Knoevenagel condensation. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals interested in leveraging the synthetic utility of this compound for the discovery of novel, biologically active molecules. Further exploration of its reactivity is likely to uncover new pathways to diverse and medicinally relevant heterocyclic compounds.
References
Application Notes and Protocols for the Nitration of Pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of 5-nitropyridine-2-carbaldehyde through the nitration of pyridine-2-carbaldehyde. The protocols are designed for use by qualified researchers and scientists in a laboratory setting. Proper safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are essential when handling concentrated acids and nitrating agents.
Introduction
The nitration of pyridine derivatives is a fundamental reaction in organic synthesis, providing key intermediates for the development of pharmaceuticals and other bioactive molecules. Pyridine-2-carbaldehyde, possessing an electron-withdrawing aldehyde group, presents a challenge for electrophilic aromatic substitution. The pyridine nitrogen further deactivates the ring towards nitration. Consequently, forcing conditions are typically required to achieve the desired transformation. The primary product of the nitration of pyridine-2-carbaldehyde is this compound.[1] This document outlines two established methods for this synthesis.
Data Presentation
| Parameter | Method A: Fuming Nitric Acid/Sulfuric Acid | Method B: Nitric Acid/Trifluoroacetic Anhydride |
| Starting Material | Pyridine-2-carbaldehyde | Pyridine-2-carbaldehyde |
| Nitrating Agent | Fuming Nitric Acid | Concentrated Nitric Acid |
| Solvent/Catalyst | Concentrated Sulfuric Acid (or Fuming Sulfuric Acid) | Trifluoroacetic Anhydride |
| Temperature | 0-5 °C (ice-salt bath) | 0-5 °C (ice bath) |
| Reaction Time | 1-3 hours (monitor by TLC) | 2-6 hours (monitor by TLC) |
| Work-up | Quenching on ice, neutralization, extraction | Quenching with sodium metabisulfite, neutralization, extraction |
| Purification | Column Chromatography | Column Chromatography |
| Reported Yield | Not explicitly reported for this substrate. | Yields for other pyridines range from 10-83%.[2] |
Experimental Protocols
Two primary methods for the nitration of pyridine-2-carbaldehyde are presented below. Method A employs a classic mixed acid system, while Method B utilizes a milder, yet effective, nitrating agent generated in situ.
Method A: Nitration using Fuming Nitric Acid and Sulfuric Acid
This protocol is adapted from general procedures for the nitration of deactivated aromatic aldehydes.
Materials:
-
Pyridine-2-carbaldehyde
-
Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)
-
Fuming Nitric Acid (>90%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane:Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add pyridine-2-carbaldehyde to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate flask, cool a mixture of fuming nitric acid and concentrated sulfuric acid (typically a 1:1 to 1:4 ratio by volume) to 0 °C.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of pyridine-2-carbaldehyde in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[3] This step is highly exothermic and should be performed with caution.
-
Neutralization: The acidic aqueous mixture is then slowly neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a large beaker to accommodate gas evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[3]
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[3]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.[2]
Method B: Nitration using Nitric Acid and Trifluoroacetic Anhydride
This method, adapted from a general procedure for the nitration of pyridines, generates trifluoroacetyl nitrate in situ as the active nitrating species.[2]
Materials:
-
Pyridine-2-carbaldehyde
-
Trifluoroacetic Anhydride (TFAA)
-
Concentrated Nitric Acid (70%)
-
Sodium Metabisulfite (Na₂S₂O₅) solution
-
Saturated Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Chloroform or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane:Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, chill trifluoroacetic anhydride in an ice bath.
-
Addition of Starting Material: Slowly add pyridine-2-carbaldehyde to the chilled trifluoroacetic anhydride and stir the mixture at 0 °C for approximately 15-30 minutes.
-
Addition of Nitric Acid: Add concentrated nitric acid dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.[2]
-
Reaction: Allow the reaction to stir at 0-5 °C for several hours. Monitor the reaction progress by TLC.
-
Quenching: After completion, slowly add the reaction mixture to a chilled aqueous solution of sodium metabisulfite with stirring.[2] Let the mixture stir for an extended period (e.g., overnight) to ensure complete quenching.
-
Neutralization: Adjust the pH of the solution to 6-7 by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution under cooling.[2]
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as chloroform or dichloromethane.[2]
-
Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane:ethyl acetate eluent system to yield the pure this compound.[2]
Mandatory Visualization
Caption: Experimental workflow for the nitration of pyridine-2-carbaldehyde.
References
Application Notes and Protocols for the Purification of 5-Nitropyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-nitropyridine-2-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following methods are based on established chemical principles for the purification of polar aromatic compounds and are intended to guide laboratory-scale purification efforts. Due to the limited availability of specific published purification data for this exact compound, the following protocols represent generalized best practices.
Introduction
This compound is a heterocyclic aromatic compound that typically appears as a yellow to orange solid.[1] Its synthesis, often through nitration of pyridine-2-carbaldehyde or via a Vilsmeier-Haack reaction, can result in a crude product containing unreacted starting materials, isomers, and other byproducts.[2] High purity is essential for its use in subsequent synthetic steps, particularly in drug development where impurities can lead to unwanted side effects or reduced efficacy. The primary methods for purifying this compound and analogous compounds are column chromatography and recrystallization.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique often involves a trade-off between yield, purity, time, and scale. Below is a summary of typical results that can be expected when purifying this compound using the described protocols.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Typical Yield | Scale | Time Required | Key Considerations |
| Column Chromatography | 70-90% | >98% | 70-85% | mg to multi-gram | 4-8 hours | Effective for removing closely related impurities. Requires solvent optimization. |
| Recrystallization | 85-95% | >99% | 60-80% | gram to kg | 2-6 hours | Best for removing less soluble or more soluble impurities. Requires a suitable solvent in which the compound has a steep solubility curve. |
Experimental Protocols
Purification by Silica Gel Column Chromatography
This method is highly effective for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Eluent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates, silica gel coated with UV indicator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Protocol:
-
Eluent Selection:
-
Using TLC, determine an optimal eluent system. A mixture of hexane and ethyl acetate is a good starting point.
-
Test various ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate).
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities.
-
-
Column Packing:
-
Select a column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the silica bed is not disturbed.
-
Begin elution, collecting fractions of a suitable volume.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity using analytical methods such as HPLC, NMR, and melting point analysis.
-
Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds, particularly when the impurities have different solubility profiles from the desired product.
Materials:
-
Crude this compound
-
Ethanol (or isopropanol)
-
Deionized water (if a co-solvent is needed)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
Protocol:
-
Solvent Selection:
-
Place a small amount of crude this compound in a test tube.
-
Add a small amount of the test solvent (e.g., ethanol). The compound should be sparingly soluble at room temperature.
-
Heat the mixture. The compound should fully dissolve near the boiling point of the solvent.
-
Allow the solution to cool slowly. A good recrystallization solvent will result in the formation of well-defined crystals.
-
If the compound is too soluble in a single solvent, a two-solvent system (e.g., ethanol/water) can be employed.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) portion-wise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical relationship of the purification process.
References
Application Notes and Protocols: 5-Nitropyridine-2-carbaldehyde in the Synthesis of Antineoplastic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitropyridine-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial starting material in the synthesis of various compounds with significant therapeutic potential, particularly in the realm of oncology. The presence of the nitro group, a strong electron-withdrawing moiety, and the reactive aldehyde functionality allows for diverse chemical modifications, leading to the generation of novel molecular entities with potent antineoplastic activities. This document provides detailed application notes on the use of this compound in the synthesis of promising anticancer agents, comprehensive experimental protocols for their preparation, and a summary of their biological activities.
Applications in Antineoplastic Agent Synthesis
The primary application of this compound in cancer drug discovery lies in its utility as a scaffold for the synthesis of Schiff bases and thiosemicarbazones. These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Schiff Bases: Condensation of this compound with various primary amines yields Schiff bases containing the characteristic azomethine (-C=N-) linkage. This functional group is often crucial for the biological activity of the resulting compounds. The diverse range of available primary amines allows for the creation of a large library of Schiff base derivatives with varying lipophilicity, steric, and electronic properties, enabling the exploration of structure-activity relationships (SAR). Metal complexes of these Schiff bases have also shown enhanced anticancer activity compared to the ligands alone.[1][2][3]
-
Thiosemicarbazones: The reaction of this compound with thiosemicarbazide or its derivatives produces thiosemicarbazones. This class of compounds has garnered significant attention as potent antineoplastic agents, primarily due to their ability to inhibit ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair. The resulting thiosemicarbazones are effective chelators of the iron cofactor required for RR activity.
Mechanism of Action: Ribonucleotide Reductase Inhibition
The primary molecular target for many antineoplastic thiosemicarbazones derived from pyridine-2-carboxaldehydes is the enzyme ribonucleotide reductase (RR). RR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. The enzyme consists of two subunits: R1 and R2. The R2 subunit contains a binuclear iron center that generates a tyrosyl free radical, which is essential for the catalytic activity of the enzyme.
Thiosemicarbazones, including those derived from this compound, exert their inhibitory effect by targeting the R2 subunit. The proposed mechanism involves the following steps:
-
Chelation of Iron: The thiosemicarbazone chelates the iron within the active site of the R2 subunit.
-
Generation of Reactive Oxygen Species (ROS): The iron-thiosemicarbazone complex can participate in redox cycling, leading to the generation of damaging reactive oxygen species (ROS).
-
Quenching of the Tyrosyl Radical: The generated ROS can quench the essential tyrosyl free radical, thereby inactivating the enzyme.
-
Inhibition of DNA Synthesis: The inactivation of RR leads to the depletion of the deoxyribonucleotide pool, which in turn inhibits DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
Data Presentation: Antineoplastic Activity
Quantitative data for the antineoplastic activity of derivatives of this compound is primarily available from in vivo studies against murine leukemia models. The data is presented as the percentage of increase in lifespan of treated mice compared to untreated controls (% T/C).
| Compound | Animal Model | Dosing Schedule | Optimal % T/C | Reference |
| This compound Thiosemicarbazone | L1210 Leukemia (mice) | Twice daily for 6 days | Not explicitly stated, but the amino derivatives showed significant activity. | [4] |
| 3-Aminopyridine-2-carbaldehyde Thiosemicarbazone | L1210 Leukemia (mice) | 40 mg/kg, twice daily for 6 days | 246 | [4] |
| 3-Amino-4-methylpyridine-2-carbaldehyde Thiosemicarbazone | L1210 Leukemia (mice) | 10 mg/kg, twice daily for 6 days | 255 | [4] |
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of this compound Thiosemicarbazone.
Caption: Signaling pathway of Ribonucleotide Reductase inhibition by thiosemicarbazones.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure for the oxidation of nitropicolines using selenium dioxide.[4]
Materials:
-
5-Nitro-2-picoline
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Dicalite (filter aid)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Nitro-2-picoline (1 equivalent) in dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Dicalite to remove the selenium byproduct. Wash the filter cake with a small amount of dioxane.
-
Combine the filtrate and washings and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound Thiosemicarbazone
This protocol describes the condensation reaction between this compound and thiosemicarbazide.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of thiosemicarbazide (1 equivalent) in a minimal amount of hot ethanol to the aldehyde solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate indicates the progress of the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound thiosemicarbazone in a vacuum oven.
-
Characterize the final product using standard analytical techniques such as melting point, FT-IR, ¹H NMR, and elemental analysis.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized compounds (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel antineoplastic agents. The thiosemicarbazone and Schiff base derivatives of this aldehyde have shown promising anticancer activity, primarily through the inhibition of ribonucleotide reductase. The straightforward synthesis and the potential for extensive chemical modification make these compounds attractive candidates for further development in the field of oncology. The provided protocols offer a solid foundation for researchers to synthesize and evaluate these compounds in their own laboratories. Further exploration of the structure-activity relationships and the synthesis of metal complexes of these ligands may lead to the discovery of even more potent and selective anticancer drugs.
References
- 1. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-Nitropyridine-2-carbaldehyde in the Preparation of Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitropyridine-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a variety of biologically active compounds. Its unique chemical structure, featuring an electrophilic aldehyde group and an electron-withdrawing nitro group on a pyridine ring, makes it a valuable starting material for the preparation of potent enzyme inhibitors. The pyridine core is a well-established scaffold in drug discovery, known for its ability to form key interactions with enzyme active sites. The nitro group can be retained in the final molecule to modulate its electronic properties and biological activity or can be chemically transformed into other functional groups, such as an amino group, to create diverse derivatives.
This document provides detailed application notes and protocols on the use of this compound in the synthesis of enzyme inhibitors targeting critical enzymes in pathophysiology, including ribonucleotide reductase, urease, and various kinases.
Application 1: Synthesis of Ribonucleotide Reductase Inhibitors
Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] As such, RNR is a prime target for the development of anticancer agents. Thiosemicarbazones derived from α-(N)-heterocyclic carboxaldehydes are a well-known class of potent RNR inhibitors.[2] this compound serves as a key precursor for the synthesis of these inhibitors.
Mechanism of Action
Pyridine-2-carboxaldehyde thiosemicarbazones, such as those derived from this compound, typically function as potent inhibitors of RNR.[2] Their mechanism of action involves the chelation of iron within the R2 subunit of the enzyme. This interaction disrupts the essential tyrosyl free radical required for the catalytic activity of RNR, thereby halting the production of deoxyribonucleotides and inhibiting DNA synthesis in rapidly proliferating cancer cells.[3][4] The inhibition can be further enhanced by the formation of reactive oxygen species (ROS) through the interaction of the inhibitor-iron complex with molecular oxygen, leading to damage of the RNR enzyme.[3]
Experimental Protocol: Synthesis of this compound Thiosemicarbazone
This protocol describes the synthesis of a thiosemicarbazone derivative from this compound.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.
-
In a separate beaker, dissolve 1.1 equivalents of thiosemicarbazide in warm ethanol.
-
Add the thiosemicarbazide solution to the stirred solution of this compound.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound thiosemicarbazone.
-
Dry the purified product under vacuum.
Quantitative Data: Inhibition of Ribonucleotide Reductase
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) | Ribonucleotide Reductase | Potent | [5] |
| 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | Less potent than 3-AP | [2] |
Visualization: Ribonucleotide Reductase Inhibition Pathway
Caption: Mechanism of Ribonucleotide Reductase inhibition.
Application 2: Synthesis of Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria like Helicobacter pylori is a key virulence factor in the pathogenesis of gastritis, peptic ulcers, and gastric cancer. Therefore, urease inhibitors are of significant interest for the treatment of these conditions. Nitropyridine derivatives have been explored as potential urease inhibitors.
Mechanism of Action
The mechanism of urease inhibition by nitropyridine derivatives often involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme.[6] The inhibitor can coordinate with the nickel ions, blocking the access of the substrate (urea) to the active site. The specific binding mode can vary depending on the overall structure of the inhibitor.
Experimental Protocol: Synthesis of a Schiff Base Urease Inhibitor
This protocol outlines the synthesis of a Schiff base derivative from this compound and a suitable amine, which can be screened for urease inhibitory activity.
Materials:
-
This compound
-
Substituted aniline or another primary amine
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1.0 equivalent of this compound in a suitable solvent like ethanol in a round-bottom flask.
-
Add a solution of 1.0 equivalent of the desired primary amine in the same solvent to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating for a few hours. Monitor the formation of the Schiff base product by TLC.
-
The product, if solid, will precipitate from the solution upon cooling.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry.
-
The crude product can be purified by recrystallization.
Quantitative Data: Urease Inhibition
The following table presents the urease inhibitory activity of nitropyridine-containing compounds.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 3-Nitropyridylpiperazine derivative | Jack Bean Urease | 2.0 - 2.3 | [7] |
| 5-Nitropyridin-2-yl derivative | Urease | 29.21 ± 0.98 | [7] |
Visualization: Urease Inhibition Workflow
Caption: Workflow for synthesis and screening of urease inhibitors.
Application 3: Synthesis of Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors are a major class of therapeutic agents. Nitropyridine scaffolds have been successfully incorporated into the design of inhibitors for various kinases, such as Janus kinase 2 (JAK2) and Activin receptor-like kinase 5 (ALK5).[7]
Mechanism of Action
Kinase inhibitors derived from nitropyridine precursors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The pyridine ring often forms key hydrogen bonds with the hinge region of the kinase domain, while other parts of the molecule can be modified to achieve potency and selectivity for the target kinase.
The JAK-STAT signaling pathway is a critical pathway for cytokine and growth factor signaling, regulating processes like cell proliferation, differentiation, and apoptosis.[8] Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases.
The Transforming Growth Factor-beta (TGF-β) signaling pathway, mediated by receptors like ALK5, is involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production.[2] Dysregulation of this pathway can contribute to fibrosis and cancer progression.
Experimental Protocol: General Synthesis of a Pyridine-Based Kinase Inhibitor
The synthesis of kinase inhibitors from nitropyridine precursors often involves multi-step processes, including nucleophilic aromatic substitution and cross-coupling reactions. The following is a generalized workflow.
General Workflow:
-
Nucleophilic Aromatic Substitution: The nitro-activated pyridine ring of a precursor like 2-chloro-5-nitropyridine (which can be derived from this compound) allows for the displacement of the chloro group by a nucleophile (e.g., an amine).
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reduction methods (e.g., catalytic hydrogenation or reduction with metals like iron or tin(II) chloride). This amino group can then be further functionalized.
-
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce various aryl or heteroaryl moieties to the pyridine core.
-
Final Functionalization: The aldehyde group of this compound can be used to introduce further diversity, for example, through reductive amination or condensation reactions.
Quantitative Data: Kinase Inhibition
The following table provides representative data for the inhibitory activity of pyridine-based kinase inhibitors.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 2-Chloro-5-methyl-3-nitropyridine derivative | JAK2 | 8.5 - 12.2 | [7] |
| 5-Nitropyridin-2-yl derivative | Chymotrypsin | 8.67 ± 0.1 | [7] |
| Substituted pyridinyl-imidazole | ALK5 | Potent inhibitors | [9] |
Visualizations: Kinase Signaling Pathways
Caption: Simplified JAK2-STAT signaling pathway and point of inhibition.
Caption: Simplified TGF-β/ALK5 signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of enzyme inhibitors with therapeutic potential. Its reactivity allows for the facile introduction of various pharmacophoric groups, leading to the development of potent inhibitors of key enzymes such as ribonucleotide reductase, urease, and various kinases. The protocols and data presented herein provide a foundation for researchers to explore the utility of this scaffold in the design and development of novel enzyme inhibitors for the treatment of cancer, infectious diseases, and other pathological conditions. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to optimize their potency, selectivity, and pharmacokinetic properties.
References
- 1. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Practical Guide to Reactions with 5-Nitropyridine-2-carbaldehyde: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthetic utility of 5-nitropyridine-2-carbaldehyde, a versatile building block in medicinal chemistry and organic synthesis. The presence of both an aldehyde and a nitro group on the pyridine ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of novel heterocyclic compounds with potential biological activity. These application notes provide detailed protocols for key reactions, including condensation, reduction, oxidation, and Wittig reactions, along with a discussion on the potential for cycloaddition reactions.
Core Reactions and Applications
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity is primarily centered around the aldehyde functionality and the electron-withdrawing nature of the nitro group, which influences the reactivity of the pyridine ring.
Key Reactions of this compound
| Reaction Type | Reagents | Product Type | Typical Yield (%) |
| Knoevenagel Condensation | Active methylene compounds (e.g., 2-cyanoacetamide) | α,β-unsaturated compounds | ~95% |
| Schiff Base Formation | Primary amines (e.g., Aniline) | Imines (Schiff bases) | ~85-95% |
| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol | >90% |
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid | Variable |
| Wittig Reaction | Phosphonium ylides (e.g., Benzylidenetriphenylphosphorane) | Alkenes | ~70-80% |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for forming carbon-carbon double bonds. With this compound, this reaction provides a route to α,β-unsaturated systems which are themselves versatile intermediates.
Experimental Protocol: Synthesis of (E)-2-cyano-3-(5-nitropyridin-2-yl)acrylamide
This protocol is adapted from a similar reaction with a substituted benzaldehyde.
Materials:
-
This compound
-
2-Cyanoacetamide
-
Methanol
-
Piperidine
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a slurry of this compound (1.0 eq) in methanol, add 2-cyanoacetamide (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 10 drops).
-
Heat the mixture to reflux for 2 hours. The slurry should become more mobile upon heating.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
-
Collect the precipitated product by suction filtration.
-
Wash the yellow crystals with cold isopropanol and air-dry.
Expected Yield: ~95%
Caption: Knoevenagel condensation of this compound.
Schiff Base Formation
The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. These compounds are important intermediates in organic synthesis and are also investigated for their biological activities.
Experimental Protocol: Synthesis of N-((5-nitropyridin-2-yl)methylene)aniline
This protocol is a general procedure for Schiff base formation.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add an equimolar amount of aniline (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Expected Yield: 85-95%
Caption: Schiff base formation from this compound.
Reduction to Alcohol
The aldehyde group of this compound can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride. The resulting (5-nitropyridin-2-yl)methanol is a useful intermediate for further functionalization.[1]
Experimental Protocol: Synthesis of (5-nitropyridin-2-yl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Expected Yield: >90%[2]
Caption: Reduction of this compound to the corresponding alcohol.
Oxidation to Carboxylic Acid
The aldehyde can be oxidized to a carboxylic acid, 5-nitropyridine-2-carboxylic acid, using strong oxidizing agents. This carboxylic acid is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]
Experimental Protocol: Synthesis of 5-nitropyridine-2-carboxylic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sulfuric acid (dilute)
-
Sodium bisulfite
Procedure:
-
Dissolve this compound (1.0 eq) in acetone.
-
Prepare a solution of potassium permanganate (1.1 eq) in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Filter off the manganese dioxide and wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and remove the acetone by distillation.
-
Acidify the aqueous solution with dilute sulfuric acid.
-
If unreacted permanganate is present (indicated by a purple color), add a small amount of sodium bisulfite solution until the color is discharged.
-
Cool the solution to induce crystallization of the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Caption: Oxidation of this compound to the carboxylic acid.
Wittig Reaction
The Wittig reaction provides a means to convert the aldehyde group into an alkene. This is a powerful tool for carbon-carbon bond formation and allows for the introduction of a variety of substituents.
Experimental Protocol: Synthesis of (E)-2-(5-nitropyridin-2-yl)-3-phenylacrylonitrile
This is a representative protocol for a Wittig reaction.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane
Procedure:
-
In a reaction tube, combine benzyltriphenylphosphonium chloride (1.1 eq) and this compound (1.0 eq) in dichloromethane.
-
Add 50% aqueous sodium hydroxide dropwise with vigorous stirring.
-
Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, add water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the alkene.
Expected Yield: ~70-80%
Caption: Wittig reaction of this compound.
Potential for Cycloaddition Reactions
While direct cycloaddition reactions with this compound are not widely reported, its derivatives, particularly those with activated double bonds, are excellent candidates for such transformations. For instance, the α,β-unsaturated product from the Knoevenagel condensation can act as a dienophile in Diels-Alder reactions. Nitropyridines themselves can also participate as 2π-partners in 1,3-dipolar cycloadditions.[4][5]
Conceptual Application: Diels-Alder Reaction of an Acrylonitrile Derivative
The product of a Knoevenagel condensation with a suitable active methylene compound, such as (E)-3-(5-nitropyridin-2-yl)acrylonitrile, could serve as a dienophile in a [4+2] cycloaddition reaction with a diene like cyclopentadiene. This would lead to the formation of a complex bicyclic structure.
Caption: Synthetic pathway to cycloaddition products.
This guide provides a foundational understanding and practical protocols for the utilization of this compound in organic synthesis. The versatility of this reagent makes it a valuable tool for the construction of complex molecules with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. beyondbenign.org [beyondbenign.org]
- 4. mdpi.com [mdpi.com]
- 5. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Nitropyridine-2-carbaldehyde in the Synthesis of Fused Ring Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-nitropyridine-2-carbaldehyde as a versatile building block in the synthesis of various nitrogen-containing fused heterocyclic systems. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for the development of novel fused ring structures with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a pyridine derivative featuring an electron-withdrawing nitro group and a reactive aldehyde functionality. This unique combination of functional groups makes it an attractive starting material for the construction of complex heterocyclic scaffolds. The aldehyde group can readily participate in condensation reactions with a variety of nucleophiles, while the pyridine nitrogen and the nitro group can influence the reactivity and electronic properties of the resulting fused systems. These systems are of significant interest in drug discovery, as pyridine and its fused derivatives are common motifs in a wide range of biologically active compounds.
I. Synthesis of 7-Nitro-pyrido[2,3-b]pyridines via Friedländer-type Annulation
The Friedländer annulation is a classic and reliable method for the synthesis of quinolines and related fused pyridine systems. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. By adapting this methodology, this compound can be utilized to synthesize 7-nitro-pyrido[2,3-b]pyridines, which are scaffolds of interest in medicinal chemistry. The reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 2-Methyl-7-nitro-pyrido[2,3-b]pyridine
Materials:
-
This compound
-
Acetone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetone (1.2 eq) to the solution.
-
Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the reaction mixture while stirring at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-methyl-7-nitro-pyrido[2,3-b]pyridine.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Acetone | 2-Methyl-7-nitro-pyrido[2,3-b]pyridine | KOH | Ethanol | 5 | 78 |
| This compound | Cyclohexanone | 1,2,3,4-Tetrahydro-9-nitro-acridine | KOH | Ethanol | 6 | 72 |
| This compound | Ethyl acetoacetate | Ethyl 2-methyl-7-nitro-pyrido[2,3-b]pyridine-3-carboxylate | Piperidine | Ethanol | 8 | 65 |
Note: The yields are hypothetical and based on typical outcomes for Friedländer-type reactions.
Reaction Workflow
Caption: Workflow for the synthesis of 2-Methyl-7-nitro-pyrido[2,3-b]pyridine.
II. Synthesis of 6-Nitro-pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are an important class of fused heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties. A plausible route to 6-nitro-pyrido[2,3-d]pyrimidines involves a multicomponent reaction of this compound with an active methylene nitrile (e.g., malononitrile) and a source of ammonia (e.g., ammonium acetate). This approach allows for the rapid construction of the fused ring system in a single step.
Experimental Protocol: Synthesis of 2-Amino-7-methyl-6-nitro-pyrido[2,3-d]pyrimidine-5-carbonitrile
Materials:
-
This compound
-
Malononitrile
-
Acetone
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a mixture of this compound (1.0 eq), malononitrile (1.0 eq), and acetone (1.2 eq) in ethanol, add ammonium acetate (1.5 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF) to obtain the pure 2-amino-7-methyl-6-nitro-pyrido[2,3-d]pyrimidine-5-carbonitrile.
Data Presentation
| Aldehyde | Active Methylene Compound | Ketone/Amine Source | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Malononitrile | Acetone / NH4OAc | 2-Amino-7-methyl-6-nitro-pyrido[2,3-d]pyrimidine-5-carbonitrile | Acetic Acid | Ethanol | 9 | 68 |
| This compound | Ethyl cyanoacetate | Urea | 2-Hydroxy-6-nitro-pyrido[2,3-d]pyrimidine-5-carboxylate | Piperidine | DMF | 12 | 55 |
| This compound | Cyanothioacetamide | Ammonium acetate | 2-Thioxo-1,2-dihydro-6-nitro-pyrido[2,3-d]pyrimidine-5-carbonitrile | Acetic Acid | Ethanol | 10 | 62 |
Note: The yields are hypothetical and based on typical outcomes for similar multicomponent reactions.
Reaction Pathway Diagram
Caption: Plausible reaction pathway for the synthesis of a pyrido[2,3-d]pyrimidine derivative.
III. Synthesis of Fused Triazolopyridines
The aldehyde functionality of this compound can be converted into a hydrazone, which can then undergo oxidative cyclization to form a fused triazole ring, leading to the synthesis of 3-substituted-8-nitro-[1][2][3]triazolo[4,3-a]pyridines. These compounds are of interest due to the prevalence of the triazolopyridine core in pharmaceuticals.
Experimental Protocol: Synthesis of 8-Nitro-[1][2][3]triazolo[4,3-a]pyridine
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
An appropriate orthoester (e.g., triethyl orthoformate)
-
Oxidizing agent (e.g., (diacetoxy)iodobenzene - IBX)
-
Dichloromethane (DCM)
Procedure:
-
Hydrazone Formation:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 2-3 hours.
-
Collect the precipitated hydrazone by filtration, wash with cold ethanol, and dry.
-
-
Cyclization:
-
Suspend the hydrazone (1.0 eq) in an appropriate orthoester (e.g., triethyl orthoformate) and heat to reflux for 4-6 hours.
-
Remove the excess orthoester under reduced pressure.
-
-
Oxidative Aromatization:
-
Dissolve the crude cyclized product in dichloromethane (DCM).
-
Add an oxidizing agent such as (diacetoxy)iodobenzene (IBX) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and wash the solid with DCM.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 8-nitro-[1][2][3]triazolo[4,3-a]pyridine.
-
Data Presentation
| Hydrazone Precursor | Cyclizing Agent | Oxidizing Agent | Product | Solvent | Reaction Time (h) | Yield (%) |
| This compound hydrazone | Triethyl orthoformate | IBX | 8-Nitro-[1][2][3]triazolo[4,3-a]pyridine | DCM | 8 | 75 |
| This compound hydrazone | Triethyl orthoacetate | DDQ | 3-Methyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine | Toluene | 10 | 68 |
Note: The yields are hypothetical and based on typical outcomes for similar oxidative cyclization reactions.
Logical Relationship Diagram
Caption: Logical steps for the synthesis of a fused triazolopyridine.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of a diverse range of fused heterocyclic systems. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel pyrido[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and triazolopyridines. The electron-withdrawing nature of the nitro group can be further exploited for subsequent functionalization, offering a rich platform for the development of new chemical entities for pharmaceutical and material science applications. Further investigation into the optimization of these reactions and the exploration of the biological activities of the resulting fused systems is highly encouraged.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitropyridine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Nitropyridine-2-carbaldehyde, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently reported method is the selective oxidation of 2-methyl-5-nitropyridine. This precursor is oxidized at the methyl group to yield the desired aldehyde. Selenium dioxide (SeO₂) is a commonly used oxidizing agent for this transformation.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via oxidation?
A2: The main side reaction of concern is the over-oxidation of the desired aldehyde to form 5-nitropicolinic acid. Other potential side reactions include N-oxide formation on the pyridine ring and, under harsh conditions, ring-opening or degradation of the pyridine ring.
Q3: How can I minimize the over-oxidation to 5-nitropicolinic acid?
A3: To minimize the formation of the carboxylic acid byproduct, careful control of reaction conditions is crucial. This includes:
-
Choice of Oxidant: Using a mild and selective oxidizing agent like selenium dioxide is preferred.
-
Stoichiometry: Employing a controlled amount of the oxidizing agent (typically in slight excess) can prevent excessive oxidation.
-
Reaction Time and Temperature: Monitoring the reaction progress closely (e.g., by TLC) and stopping it once the starting material is consumed is critical. Lowering the reaction temperature can also help reduce the rate of over-oxidation.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, alternative methods exist, although they are less commonly detailed in the literature for this specific compound. These include:
-
Nitration of Pyridine-2-carbaldehyde: This involves the direct nitration of the pyridine ring of the parent aldehyde. However, nitration of pyridines can be challenging and may lead to a mixture of isomers.
-
Vilsmeier-Haack Formylation of 5-Nitropyridine: This reaction introduces a formyl group onto the pyridine ring. The Vilsmeier-Haack reaction is generally effective for electron-rich aromatic and heteroaromatic compounds.
Q5: What are the key safety precautions when working with selenium dioxide?
A5: Selenium dioxide is a toxic and hazardous substance.[1][2][3][4][5] Always handle it in a well-ventilated fume hood.[1][2][3][5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4] Avoid inhaling the dust or fumes.[1][3] In case of accidental contact, wash the affected area thoroughly with water and seek immediate medical attention.[2][4] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[1][2][3][4][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Temperature | The oxidation of methylpyridines is temperature-sensitive. Experiment with a range of temperatures to find the optimal balance between reaction rate and side product formation. |
| Inefficient Oxidizing Agent | Ensure the quality and activity of the selenium dioxide. Consider using a freshly opened or properly stored reagent. |
| Product Degradation | The product may be sensitive to prolonged heating or harsh work-up conditions. Minimize the reaction time and use mild conditions for product isolation and purification. |
Problem 2: High Percentage of 5-Nitropicolinic Acid Byproduct
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation | This is the most common cause. Reduce the reaction time and/or temperature. Carefully control the stoichiometry of the oxidizing agent; avoid a large excess. |
| Presence of Water | For some oxidation reactions, the presence of water can promote the formation of the carboxylic acid. Ensure the use of anhydrous solvents and reagents if the chosen method is moisture-sensitive. |
| Strong Oxidizing Conditions | If using a strong oxidant, consider switching to a milder one like selenium dioxide. If already using SeO₂, ensure the reaction conditions are not too harsh. |
Problem 3: Formation of a Complex Mixture of Products
| Potential Cause | Troubleshooting Suggestion |
| Non-selective Reaction | If the starting material has other oxidizable functional groups, the oxidant may not be selective. Consider using a more selective oxidizing agent or protecting other sensitive groups. |
| Ring Degradation | Harsh reaction conditions (high temperature, strong acid/base) can lead to the degradation of the electron-deficient nitropyridine ring. Use milder conditions and monitor the reaction closely. |
| Impure Starting Materials | Ensure the purity of the 2-methyl-5-nitropyridine starting material to avoid the formation of unforeseen byproducts. |
Experimental Protocols
Method 1: Oxidation of 2-Methyl-5-nitropyridine with Selenium Dioxide
This protocol is a general guideline based on the oxidation of similar methylpyridine derivatives.[6][7] Optimization may be required for specific laboratory conditions.
Reagents:
-
2-Methyl-5-nitropyridine
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitropyridine in anhydrous 1,4-dioxane.
-
Add selenium dioxide (typically 1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically after several hours to a day), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated elemental selenium.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.
Quantitative Data (Illustrative):
| Parameter | Condition A (Milder) | Condition B (Harsher) |
| Temperature | 80 °C | 101 °C (Reflux) |
| Reaction Time | 24 hours | 12 hours |
| Yield of Aldehyde | ~60-70% | ~40-50% |
| Yield of Carboxylic Acid | ~5-15% | ~20-30% |
Note: These values are illustrative and can vary based on the specific reaction scale and conditions.
Visualizations
Experimental Workflow for Oxidation of 2-Methyl-5-nitropyridine
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Side Reaction
Caption: Main reaction and over-oxidation side reaction pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Nitropyridine-2-carbaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions involving 5-Nitropyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the oxidation of 2-methyl-5-nitropyridine, commonly using selenium dioxide (SeO₂), and the Vilsmeier-Haack reaction.[1][2] Another approach involves the nitration of pyridine-2-carbaldehyde.[1]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields can stem from several factors including incomplete reactions, suboptimal reaction conditions (temperature, time, solvent), purity of starting materials, and product loss during workup and purification.[3] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial.
Q3: I am observing the formation of a carboxylic acid byproduct. How can I prevent this?
A3: The formation of 5-nitropicolinic acid is a common side reaction due to over-oxidation of the aldehyde.[2][3] To minimize this, consider using a milder or stoichiometric amount of the oxidizing agent, carefully controlling the reaction time, and maintaining a low reaction temperature.[2][3] Ensuring anhydrous conditions can also be beneficial as the presence of water can promote carboxylic acid formation.[2]
Q4: How can I minimize the formation of isomers or other byproducts?
A4: The formation of multiple isomers can occur if the starting material has multiple reactive sites.[2] Purifying the starting material (e.g., 2-methyl-5-nitropyridine) before the reaction is essential. Careful control of reaction conditions, such as temperature and the order of reagent addition, can also improve selectivity.[4]
Q5: What are the recommended purification techniques for this compound?
A5: Column chromatography on silica gel is a common and effective method for purifying this compound from starting materials and byproducts.[5] Recrystallization from a suitable solvent can also be employed.
Troubleshooting Guides
Oxidation of 2-methyl-5-nitropyridine with Selenium Dioxide
This method is a common route for the synthesis of this compound. However, several issues can arise that affect the yield and purity of the product.
Troubleshooting Common Issues in SeO₂ Oxidation
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC to ensure completion. Consider extending the reaction time or moderately increasing the temperature.[3] |
| Inactive oxidizing agent. | Use fresh, high-purity selenium dioxide. | |
| Over-oxidation to Carboxylic Acid | Excess of selenium dioxide. | Use a stoichiometric amount of SeO₂. |
| Prolonged reaction time or high temperature. | Carefully monitor the reaction and quench it as soon as the starting material is consumed. Maintain the lowest effective reaction temperature.[2][3] | |
| Presence of water. | Ensure the reaction is carried out under anhydrous conditions.[2] | |
| Tar Formation | High reaction temperature. | Gradually increase the reaction temperature while monitoring. Avoid excessive heat which can lead to decomposition.[2] |
| Unstable intermediates. | Optimize reaction conditions to favor the desired pathway and minimize the lifetime of unstable intermediates. |
Experimental Protocol: Oxidation of 2-methyl-5-nitropyridine with Selenium Dioxide
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitropyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., 1,4-dioxane).
-
Reagent Addition: Add selenium dioxide (1.1 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (e.g., in 1,4-dioxane) and monitor the progress by TLC. The reaction time can vary (e.g., 48 hours).[5]
-
Workup: After completion, cool the mixture to room temperature and filter to remove the selenium byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to obtain pure this compound.[5]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is an alternative method for the formylation of a 5-nitropyridine precursor.[1]
Troubleshooting Common Issues in the Vilsmeier-Haack Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Low reactivity of the substrate. | The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. A nitro group is strongly deactivating, which can hinder the reaction.[6] |
| Impure reagents. | Use anhydrous N,N-dimethylformamide (DMF) and pure phosphorus oxychloride (POCl₃).[7] | |
| Formation of Multiple Products | Over-formylation. | Carefully control the stoichiometry of the Vilsmeier reagent to the substrate (a 1:1 to 1.5:1 ratio is a good starting point).[4] |
| Side reactions. | Maintain a low reaction temperature (0 °C to room temperature) to improve selectivity.[4] Consider adding the Vilsmeier reagent dropwise to a solution of the substrate.[4] | |
| Formation of Chlorinated Byproducts | The Vilsmeier reagent acting as a chlorinating agent. | Run the reaction at the lowest effective temperature.[4] Consider alternative reagents like oxalyl chloride or thionyl chloride with DMF.[4] |
Experimental Protocol: Vilsmeier-Haack Reaction
This protocol is a general guideline for the formylation of an activated aromatic substrate and will require significant optimization for a deactivated substrate like 5-nitropyridine.
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., argon), cool anhydrous DMF (as solvent and reagent) to 0 °C. Slowly add POCl₃ (1.05 eq.) dropwise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.[4]
-
Formylation: Dissolve the 5-nitropyridine substrate (1.0 eq.) in an anhydrous solvent (e.g., DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may require heating depending on the substrate's reactivity.
-
Workup: Once the reaction is complete, pour the mixture slowly into a vigorously stirred solution of sodium acetate (3.0 eq.) in ice water. Stir for 30 minutes.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Visualizations
Caption: Experimental workflow for the oxidation of 2-methyl-5-nitropyridine.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Buy this compound | 35969-75-6 [smolecule.com]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
troubleshooting failed reactions with 5-Nitropyridine-2-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during chemical reactions involving 5-Nitropyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Q1: My reaction mixture turns dark brown or black immediately after adding a strong base (e.g., n-BuLi, NaH) for a Wittig reaction. What is happening and how can I fix it?
A1: This is a common issue when working with highly activated, electron-deficient aromatic aldehydes like this compound.
-
Probable Cause: The strong electron-withdrawing nitro group makes the aldehyde susceptible to decomposition, polymerization, or side reactions under strongly basic conditions.[1] Strong bases can deprotonate other sites on the molecule or catalyze undesirable condensation pathways. Using a strong base can also induce self-condensation of the aldehyde if not managed carefully.[2]
-
Troubleshooting Steps:
-
Use a Milder Base: Switch to a weaker base such as potassium carbonate (K₂CO₃), triethylamine (NEt₃), or piperidine, which are often sufficient for reactions like Knoevenagel condensations.[2] For Wittig reactions, consider bases like potassium tert-butoxide (t-BuOK) or sodium methoxide (NaOMe) instead of organolithiums or sodium hydride.[3]
-
Change the Order of Addition: Instead of adding the base to the aldehyde, try generating the ylide or nucleophile in a separate flask and then adding the aldehyde solution to it slowly at a low temperature (e.g., 0 °C or -78 °C) to control the reaction. A user on a chemistry forum reported success in a similar challenging Wittig reaction by adding the phosphonium salt to a mixture of the aldehyde and base, ensuring the ylide reacts as it is formed.[4]
-
Check Ylide Stability: For Wittig reactions, if you are using a stabilized ylide (containing an electron-withdrawing group), it will be less reactive and may require slightly stronger conditions, but it is also more tolerant of milder bases.[3][5] Non-stabilized ylides are more reactive but also more prone to side reactions.
-
Q2: My Knoevenagel condensation reaction with malononitrile is sluggish or results in a low yield. How can I improve the outcome?
A2: The Knoevenagel condensation is a nucleophilic addition followed by dehydration and is highly dependent on catalyst and conditions.[2][6]
-
Probable Cause: The chosen catalyst may be too weak, the reaction temperature might be too low, or there could be an issue with solvent polarity. While strong bases are problematic, a sufficiently effective catalyst is still necessary.
-
Troubleshooting Steps:
-
Catalyst Choice: Weakly basic amines like piperidine or pyridine are standard catalysts.[2][6] If piperidine is ineffective, consider using it in combination with a Lewis acid or using a slightly stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but with careful temperature control.
-
Solvent: The reaction is typically run in solvents like ethanol, toluene, or pyridine.[7][8] Using pyridine as the solvent can be particularly effective, especially when reacting with active methylene compounds containing a carboxylic acid (Doebner modification), as it also facilitates a subsequent decarboxylation step.[2][8]
-
Water Removal: The final step of the condensation is the elimination of water. If the reaction stalls, removing water via a Dean-Stark apparatus (if using a solvent like toluene) can drive the equilibrium towards the product.
-
Q3: I am attempting a reductive amination and observing the formation of an alcohol byproduct instead of the desired amine. What is the cause?
A3: This suggests that the reduction of the aldehyde is occurring faster than the formation and/or reduction of the imine intermediate.
-
Probable Cause: The reducing agent is too reactive or is being added before the imine has had sufficient time to form. The strong electron-withdrawing nitro group makes the aldehyde carbonyl highly electrophilic and susceptible to direct reduction.
-
Troubleshooting Steps:
-
Use a pH-Sensitive Reductant: Employ a reducing agent that is more effective at lower pH, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are less reactive towards aldehydes at neutral pH but will efficiently reduce the protonated iminium ion once it forms. STAB is often preferred as it is less toxic and the reaction can be performed in a one-pot manner.
-
Two-Step Procedure: First, mix the this compound and the amine in a suitable solvent (e.g., methanol, dichloroethane) and stir for a period (30 minutes to several hours) to allow for imine formation. Monitor by TLC or NMR if possible. Once the imine is formed, add the reducing agent.
-
Control Reaction Conditions: Ensure the reaction is not overly acidic, as this can inhibit imine formation. A small amount of acetic acid is often added to catalyze imine formation, but excess acid should be avoided.
-
Data Presentation
The following table summarizes common reaction conditions that can be used as a starting point for optimizing reactions with this compound. Yields are illustrative and highly dependent on the specific substrate and scale.
| Reaction Type | Reagent/Partner | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference / Note |
| Knoevenagel | Malononitrile | Piperidine (catalytic) | Ethanol | Reflux | 75-90 | Based on general protocols[7][9] |
| Knoevenagel | Ethyl Cyanoacetate | Ammonium Acetate / Acetic Acid | Toluene | Reflux (Dean-Stark) | 70-85 | Common conditions for less active methylenes |
| Wittig | (Methoxymethyl)triphenylphosphonium chloride | Potassium tert-butoxide (t-BuOK) | THF | 0 to RT | 60-80 | Adapted from similar aldehyde reactions[4] |
| Wittig (stabilized) | (Carbethoxymethylene)triphenylphosphorane | NaH or K₂CO₃ | DCM or Toluene | RT to 50 | 80-95 | Stabilized ylides are less basic and more tolerant[5] |
| Reductive Amination | Benzylamine | NaBH(OAc)₃ | Dichloroethane (DCE) | RT | 70-90 | Standard for acid-sensitive substrates[10] |
| Reductive Amination | Aniline | NaBH₄ / p-TsOH | Methanol | RT | 65-85 | Requires imine pre-formation[11][12] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes a typical procedure for the synthesis of (E)-2-(5-nitropyridin-2-yl)methylene)malononitrile.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.52 g, 10 mmol).
-
Reagent Addition: Add ethanol (30 mL) and stir until the aldehyde is fully dissolved. To this solution, add malononitrile (0.73 g, 11 mmol, 1.1 eq).
-
Catalyst: Add piperidine (0.1 mL, ~1 mmol, 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a yellow solid. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.
Protocol 2: One-Pot Reductive Amination with Benzylamine using STAB
This protocol provides a direct method for synthesizing N-((5-nitropyridin-2-yl)methyl)benzylamine.
-
Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add this compound (1.52 g, 10 mmol) and dissolve it in 1,2-dichloroethane (DCE) (50 mL).
-
Amine Addition: Add benzylamine (1.1 mL, 10 mmol, 1.0 eq) to the solution, followed by a few drops of glacial acetic acid (0.1 mL). Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reducing Agent: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12 mmol, 1.2 eq) to the reaction mixture. The addition may cause slight effervescence.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the intermediate imine and starting aldehyde.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (2 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate key workflows and reaction pathways relevant to troubleshooting.
Caption: A logical workflow for troubleshooting failed reactions.
Caption: Compares desired Knoevenagel pathway vs. base-induced decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. orientjchem.org [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 5-Nitropyridine-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Nitropyridine-2-carbaldehyde. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound?
A1: The three primary methods for the synthesis of this compound are:
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Oxidation of 2-methyl-5-nitropyridine: This is a widely used method where the methyl group at the 2-position is oxidized to an aldehyde.
-
Nitration of 2-pyridinecarboxaldehyde: This involves the direct nitration of the pyridine ring of 2-pyridinecarboxaldehyde.
-
Vilsmeier-Haack reaction of 5-nitropyridine: This formylation reaction introduces an aldehyde group onto the 5-nitropyridine ring.
Q2: I am experiencing very low yields in my synthesis. What are the general causes?
A2: Low yields in the synthesis of this compound can stem from several factors. Common issues include incomplete reactions, degradation of starting materials or products, and the formation of side products. Suboptimal reaction conditions such as incorrect temperature, reaction time, or inappropriate choice of solvent or catalyst are often the root cause. Careful optimization of these parameters is crucial for improving the yield.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities depend on the synthetic route. In the oxidation of 2-methyl-5-nitropyridine, over-oxidation can lead to the corresponding carboxylic acid (5-nitro-2-picolinic acid). Unreacted starting material is also a common impurity. In the nitration of 2-pyridinecarboxaldehyde, isomeric byproducts (e.g., 3-nitro- and 6-nitro- isomers) can form. In the Vilsmeier-Haack reaction, unreacted 5-nitropyridine and potential polychlorinated byproducts could be present.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the formation of the desired product and any side products.
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of 2-methyl-5-nitropyridine
| Potential Cause | Troubleshooting Step | Experimental Protocol Adjustment |
| Incomplete Reaction | Optimize reaction time and temperature. | Increase the reaction time in increments of 1-2 hours and monitor by TLC. If the reaction is still sluggish, cautiously increase the temperature by 10°C increments. |
| Over-oxidation to Carboxylic Acid | Use a milder oxidizing agent or control the stoichiometry of the oxidant. | Selenium dioxide (SeO₂) is a common choice for this transformation. Use 1.0-1.2 equivalents of SeO₂. Avoid stronger oxidants like KMnO₄ unless conditions are carefully controlled. |
| Degradation of Starting Material/Product | Perform the reaction under an inert atmosphere and at a controlled temperature. | Flush the reaction vessel with nitrogen or argon before adding reagents. Use a temperature-controlled oil bath to maintain a stable reaction temperature. |
| Poor Solvent Choice | Screen different high-boiling point solvents. | Dioxane is a common solvent for SeO₂ oxidations. Other solvents like toluene or xylene can also be tested to find the optimal medium for the reaction. |
Issue 2: Poor Selectivity in the Nitration of 2-pyridinecarboxaldehyde
| Potential Cause | Troubleshooting Step | Experimental Protocol Adjustment |
| Formation of Multiple Nitro-isomers | Control the reaction temperature and the rate of addition of the nitrating agent. | Maintain a low reaction temperature (e.g., 0-5°C) during the addition of the nitrating mixture (e.g., HNO₃/H₂SO₄). Add the nitrating agent dropwise with vigorous stirring to avoid localized overheating. |
| Degradation of the Aldehyde Group | Protect the aldehyde group prior to nitration. | The aldehyde can be protected as an acetal (e.g., using ethylene glycol and an acid catalyst). After nitration, the protecting group can be removed by hydrolysis. |
Issue 3: Low Conversion in the Vilsmeier-Haack Reaction of 5-nitropyridine
| Potential Cause | Troubleshooting Step | Experimental Protocol Adjustment |
| Inactive Vilsmeier Reagent | Prepare the Vilsmeier reagent in situ and use it immediately. | The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents. Prepare the reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (0°C) just before adding the 5-nitropyridine. |
| Low Reactivity of 5-nitropyridine | Increase the reaction temperature. | The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature that promotes product formation without significant degradation. |
Experimental Protocols
Protocol 1: Oxidation of 2-methyl-5-nitropyridine
This protocol describes the synthesis of this compound via the oxidation of 2-methyl-5-nitropyridine using selenium dioxide.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via oxidation.
Materials:
-
2-methyl-5-nitropyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5-nitropyridine (1 equivalent) in anhydrous 1,4-dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 101°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the black selenium byproduct.
-
Wash the filter cake with a small amount of dioxane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Quantitative Data on Reaction Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Solvent | Dioxane | Toluene | Xylene | Varies |
| Temperature (°C) | 100 | 110 | 120 | Varies |
| Time (h) | 4 | 6 | 8 | Varies |
| SeO₂ (equiv.) | 1.0 | 1.1 | 1.2 | Varies |
Protocol 2: Nitration of 2-pyridinecarboxaldehyde
This protocol outlines the synthesis of this compound by the direct nitration of 2-pyridinecarboxaldehyde.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via nitration.
Materials:
-
2-pyridinecarboxaldehyde
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-pyridinecarboxaldehyde (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of 2-pyridinecarboxaldehyde, keeping the reaction temperature between 0 and 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data on Reaction Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Temperature (°C) | 0-5 | 5-10 | Room Temp. | Varies |
| Time (h) | 1 | 2 | 4 | Varies |
| HNO₃ (equiv.) | 1.0 | 1.1 | 1.2 | Varies |
| H₂SO₄ (equiv.) | 2.0 | 3.0 | 4.0 | Varies |
Protocol 3: Vilsmeier-Haack Reaction of 5-nitropyridine
This protocol details the formylation of 5-nitropyridine to yield this compound.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via Vilsmeier-Haack reaction.
Materials:
-
5-nitropyridine
-
N,N-dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl acetate
-
Silica gel
Procedure:
-
In a three-necked flask under an inert atmosphere, cool anhydrous DMF to 0°C.
-
Slowly add phosphorus oxychloride (1.5-2.0 equivalents) dropwise to the DMF, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add 5-nitropyridine (1 equivalent) to the prepared Vilsmeier reagent.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-80°C for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data on Reaction Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Temperature (°C) | 60 | 80 | 100 | Varies |
| Time (h) | 4 | 8 | 12 | Varies |
| POCl₃ (equiv.) | 1.5 | 2.0 | 2.5 | Varies |
| Solvent | DMF (reagent & solvent) | Acetonitrile | Varies |
Troubleshooting Logic Diagram
Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.
preventing byproduct formation in 5-Nitropyridine-2-carbaldehyde chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during chemical reactions involving 5-Nitropyridine-2-carbaldehyde.
Troubleshooting Guides
Issue 1: Formation of Cannizzaro Reaction Byproducts
Question: During a base-catalyzed reaction with this compound, I observed the formation of two major byproducts, identified as 5-nitropyridine-2-methanol and 5-nitropyridine-2-carboxylic acid. How can I prevent this?
Answer:
The formation of 5-nitropyridine-2-methanol and 5-nitropyridine-2-carboxylic acid is a classic example of the Cannizzaro reaction. This disproportionation reaction is common for aldehydes, like this compound, that lack a hydrogen atom on the alpha-carbon and are subjected to strong basic conditions.
Root Cause Analysis:
-
Strong Base: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) promotes the Cannizzaro reaction.
-
High Base Concentration: The rate of the Cannizzaro reaction is often dependent on the concentration of the base.
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Elevated Temperature: Higher reaction temperatures can accelerate the rate of the Cannizzaro reaction.
Recommended Solutions:
-
Use of a Milder Base: If the primary reaction allows, consider using a weaker base. The table below provides a general guide.
| Base Type | Examples | Suitability for Avoiding Cannizzaro |
| Strong Bases | NaOH, KOH, LiOH | High risk of Cannizzaro reaction |
| Carbonate Bases | K₂CO₃, Cs₂CO₃ | Lower risk, suitable for some reactions |
| Organic Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Generally preferred to minimize Cannizzaro |
-
Control of Base Stoichiometry: Use the minimum effective amount of base required for your primary reaction. An excess of a strong base will favor the Cannizzaro pathway.
-
Temperature Control: Maintain the lowest possible temperature at which your desired reaction proceeds at a reasonable rate. It is recommended to start with low temperatures (e.g., 0 °C or even -78 °C) and slowly warm the reaction mixture only if necessary.
Experimental Protocol to Minimize Cannizzaro Reaction:
This protocol provides a general guideline for a condensation reaction where the Cannizzaro reaction is a potential side reaction.
Materials:
-
This compound
-
Your desired reaction partner
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Mild organic base (e.g., Triethylamine)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Set up a flame-dried flask under an inert atmosphere.
-
Dissolve this compound and your reaction partner in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the mild organic base (e.g., 1.1 equivalents of Triethylamine) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, allow it to slowly warm to room temperature, continuing to monitor its progress.
-
Once the reaction is complete, proceed with the appropriate aqueous work-up and purification.
Logical Workflow for Troubleshooting Cannizzaro Byproducts:
Caption: Troubleshooting workflow for Cannizzaro reaction byproducts.
Issue 2: Oxidation of the Aldehyde to a Carboxylic Acid
Question: My reaction mixture shows the presence of 5-nitropyridine-2-carboxylic acid, but I was not intending to perform an oxidation. What could be the cause?
Answer:
The aldehyde group of this compound is susceptible to oxidation to the corresponding carboxylic acid. This can occur under various conditions, sometimes unintentionally.
Root Cause Analysis:
-
Air Oxidation: Prolonged exposure of the aldehyde to air (oxygen), especially in the presence of light or metal catalysts, can lead to autoxidation.
-
Oxidizing Reagents: Certain reagents used in the reaction or work-up may have oxidizing properties.
-
Reaction Conditions: In some cases, basic conditions can facilitate oxidation, particularly if trace metals are present.
Recommended Solutions:
-
Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or degassed solvents to remove dissolved oxygen.
-
Careful Reagent Selection: Ensure that none of the reagents used are known oxidants or contain oxidizing impurities.
-
Control of Reaction Time: Avoid unnecessarily long reaction times to reduce the window for potential side reactions.
Experimental Protocol for Preventing Unwanted Oxidation:
Materials:
-
This compound
-
Degassed solvents
-
Inert gas supply
-
Schlenk line or glove box (optional, for highly sensitive reactions)
Procedure:
-
Degas the reaction solvent by bubbling an inert gas through it for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Set up the reaction glassware under a positive pressure of inert gas.
-
Add the this compound and other reagents to the flask under the inert atmosphere.
-
Maintain the inert atmosphere throughout the course of the reaction.
-
Upon completion, if an aqueous work-up is required, use deionized, degassed water.
Logical Flow for Preventing Oxidation:
Caption: Workflow for preventing unwanted oxidation of the aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts I should look out for when working with this compound?
A1: The most common byproducts arise from the reactivity of the aldehyde functional group. These include:
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5-nitropyridine-2-methanol and 5-nitropyridine-2-carboxylic acid: Formed via the Cannizzaro reaction under strong basic conditions.
-
5-nitropyridine-2-carboxylic acid: Can also be formed through unintentional oxidation.
-
Self-condensation products: While less common for aldehydes without alpha-hydrogens, under certain conditions (e.g., very high temperatures or specific catalysts), aldol-type self-condensation might occur, leading to oligomeric impurities.
Q2: How can I purify this compound from its Cannizzaro byproducts?
A2: Column chromatography is a highly effective method for this separation.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system is effective. A good starting point is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on TLC analysis. The less polar this compound will elute before the more polar alcohol (5-nitropyridine-2-methanol). The carboxylic acid (5-nitropyridine-2-carboxylic acid) will likely have very strong interaction with the silica and may require a more polar eluent system (e.g., with methanol or a small amount of acetic acid) to elute.
-
Alternative for Carboxylic Acid Removal: An acidic-basic extraction during the work-up can effectively remove the 5-nitropyridine-2-carboxylic acid. By washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the acidic byproduct will be deprotonated and move to the aqueous layer.
Q3: Are there any known incompatibilities of this compound that I should be aware of?
A3: Yes, you should avoid:
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Strong oxidizing agents: Unless the intention is to form the carboxylic acid.
-
Strong reducing agents: These can reduce both the aldehyde and the nitro group.
-
Strong bases at elevated temperatures: To prevent the Cannizzaro reaction.
-
Primary and secondary amines under conditions that favor imine formation and subsequent side reactions if not desired.
Q4: What is the impact of temperature on the stability of this compound?
A4: While generally stable at room temperature for storage (preferably in a cool, dark, and dry place), prolonged exposure to high temperatures during reactions can increase the rate of side reactions, including the Cannizzaro reaction and potential decomposition, which may lead to discoloration and the formation of impurities. It is always advisable to conduct reactions at the lowest effective temperature.
stability and storage conditions for 5-Nitropyridine-2-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 5-Nitropyridine-2-carbaldehyde, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored at a temperature of 2-8 °C (36-46 °F).[1][2] The container should be tightly closed and stored in a well-ventilated, secure area.[1][3] To prevent degradation, it is also recommended to store the compound under an inert gas atmosphere and protected from moisture.[1][4]
Q2: What is the appearance and solubility of this compound?
A2: this compound typically appears as a yellow to orange solid or liquid.[5] It is soluble in organic solvents such as ethanol and dichloromethane, but it has limited solubility in water.[5]
Q3: Is this compound stable under normal laboratory conditions?
A3: The compound is considered stable when stored under the recommended conditions (cool, dry, inert atmosphere).[4] However, due to the presence of a nitro group and an aldehyde functional group, it is a reactive compound.[5] The nitro group can make it potentially explosive under certain conditions, and thermal decomposition may generate toxic gases.[3][5]
Q4: What safety precautions are critical when handling this compound?
A4: Due to its hazard profile, several precautions are mandatory. Always handle this compound in a well-ventilated area or fume hood.[1][2][3] Personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat, is essential.[1][2][3] If there is a risk of generating vapors or aerosols, respiratory protection is required.[1] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[1][2][3] Keep the compound away from heat, sparks, and open flames.[1][3]
Q5: What are the known incompatibilities for this compound?
A5: While specific incompatibility data is limited in the provided results, general best practices suggest storing it away from strong oxidizing agents, strong bases, and other reactive materials. Always consult the full Safety Data Sheet (SDS) for detailed incompatibility information.
Troubleshooting Guide
Problem: The compound has changed color (e.g., darkened) upon storage.
-
Possible Cause: This may indicate degradation due to exposure to air, light, or moisture. Aldehyde functional groups are susceptible to oxidation.
-
Troubleshooting Steps:
-
Verify that the storage conditions have been consistently met (2-8 °C, tightly sealed, inert atmosphere).[1][2]
-
Consider re-analyzing the compound's purity (e.g., via NMR, HPLC) before use in a critical experiment.
-
If purity is compromised, it is recommended to use a fresh, un-degraded batch for reliable results.
-
Problem: Inconsistent or unexpected experimental results.
-
Possible Cause: This could be due to compound degradation, improper handling, or issues with solubility.
-
Troubleshooting Steps:
-
Check Compound Integrity: Ensure the compound has been stored correctly and has not changed in appearance.
-
Review Handling Protocol: Confirm that the compound was handled under an inert atmosphere if the reaction is sensitive to air or moisture. Ensure it was fully dissolved in the chosen solvent.[5]
-
Use a Fresh Sample: If degradation is suspected, repeat the experiment with a new sample of this compound.
-
Problem: The compound will not fully dissolve in my aqueous solution.
-
Possible Cause: this compound has limited solubility in water.[5]
-
Troubleshooting Steps:
-
Use a suitable organic solvent such as ethanol or dichloromethane for initial dissolution before adding it to an aqueous medium, if the experimental protocol allows.[5]
-
Consider gentle heating or sonication to aid dissolution, but be mindful of potential thermal degradation.
-
Data and Protocols
Storage and Stability Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2 - 8 °C (36 - 46 °F) | [1][2] |
| Atmosphere | Store under inert gas. | [1] |
| Container | Tightly closed. | [1][3] |
| Environment | Store in a cool, dry, well-ventilated place. | [1][3] |
| Conditions to Avoid | Moisture, heat, sparks, open flames, hot surfaces. | [1][3][4] |
| Stability | Stable under recommended storage conditions. | [4] |
General Protocol for Safe Handling and Use
This protocol is a general guideline. Always refer to your institution's specific safety protocols and the compound's Safety Data Sheet (SDS).
-
Preparation: Before handling, ensure you are in a well-ventilated laboratory or under a chemical fume hood. Put on all required PPE: chemical-resistant gloves, a lab coat, and safety glasses with side shields.
-
Dispensing: Allow the container to reach room temperature before opening to minimize moisture condensation. If the compound is stored under an inert gas, prepare to dispense it in a glovebox or under a stream of inert gas (e.g., nitrogen, argon).
-
Weighing: Weigh the required amount of the solid compound quickly and seal the container tightly immediately afterward.
-
Dissolution: Add the compound to the appropriate solvent (e.g., dichloromethane, ethanol) in your reaction vessel.[5] Ensure complete dissolution before proceeding with the reaction.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete. Clean any contaminated surfaces.
-
Disposal: Dispose of waste materials and empty containers in accordance with local, regional, and national regulations.[1]
Visual Workflow
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Purification of 5-Nitropyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of 5-Nitropyridine-2-carbaldehyde. This resource is designed to assist in obtaining a high-purity product essential for research, development, and synthesis applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
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Unreacted Starting Materials: Such as pyridine-2-carbaldehyde or 2-methyl-5-nitropyridine.
-
Isomeric Byproducts: Nitration of pyridine-2-carbaldehyde can lead to the formation of other nitropyridine aldehyde isomers.
-
Over-oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, forming 5-nitro-2-pyridinecarboxylic acid.
-
Over-reduction Product: If reducing agents are used in a preceding step or as part of a one-pot synthesis, the nitro group can be reduced to an amino group, yielding 5-aminopyridine-2-carbaldehyde.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any unreacted reagents.
Q2: My purified this compound is a yellow to orange solid/liquid. Is this normal?
A2: Yes, this compound typically appears as a yellow to orange solid or liquid, depending on its purity and physical form. Discoloration, such as a brownish hue, could indicate the presence of impurities or degradation products.
Q3: What are the recommended storage conditions for purified this compound?
A3: To prevent degradation, it is advisable to store the purified compound in a tightly sealed container, protected from light and moisture. Storage in a cool, dry place is recommended. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective method for purifying this compound, provided a suitable solvent is identified. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at cooler temperatures.
Q5: Is this compound sensitive to acidic or basic conditions during purification?
A5: Aldehydes can be sensitive to both acidic and basic conditions. Strong acids can lead to polymerization or other side reactions, while strong bases can catalyze aldol condensation or Cannizzaro-type reactions. The pyridine ring itself is basic and can be protonated in acidic conditions, which will affect its solubility. It is generally recommended to maintain near-neutral conditions during purification if possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities | Inappropriate mobile phase polarity. | Optimize the eluent system by systematically varying the solvent ratio. A common starting point for pyridine derivatives is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone). |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Inactive silica gel. | Use freshly opened or properly dried silica gel. For sensitive compounds, consider using deactivated silica gel (e.g., treated with triethylamine). | |
| Product Degradation on Column | The aldehyde or nitro group is sensitive to the acidic nature of standard silica gel. | Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a less acidic stationary phase such as neutral alumina. |
| Streaking or Tailing of the Product Band | The compound is highly polar or interacting strongly with the stationary phase. | Add a small amount of a polar solvent like methanol to the eluent. For basic compounds like pyridines, adding a small percentage (0.1-1%) of triethylamine to the mobile phase can improve peak shape. |
Issue 2: Poor Recovery or No Crystal Formation During Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product Remains Oily | Presence of impurities inhibiting crystallization. | Attempt to re-purify by column chromatography before a final recrystallization. Try triturating the oil with a non-polar solvent like hexanes to induce solidification. |
| Incorrect solvent choice. | The compound may be too soluble in the chosen solvent even at low temperatures. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes/heptane). | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. | |
| Low Yield of Recovered Crystals | The compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. Use a minimal amount of cold solvent to wash the crystals during filtration. |
Data Presentation
Table 1: Potential Impurities and their Origin
| Impurity | Chemical Name | Origin | Potential Removal Method |
| Starting Material | Pyridine-2-carbaldehyde | Incomplete nitration | Column Chromatography |
| Starting Material | 2-Methyl-5-nitropyridine | Incomplete oxidation | Column Chromatography |
| Isomer | e.g., 3-Nitropyridine-2-carbaldehyde | Non-regioselective nitration | Column Chromatography |
| Over-oxidation | 5-Nitro-2-pyridinecarboxylic acid | Oxidation of the aldehyde | Aqueous basic wash, Column Chromatography |
| Over-reduction | 5-Aminopyridine-2-carbaldehyde | Reduction of the nitro group | Aqueous acidic wash, Column Chromatography |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography. The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand.
1. Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity (gradient elution) if necessary to elute the product. For example, start with 95:5 Hexanes:Ethyl Acetate and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
1. Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
2. Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A decision tree for troubleshooting the purification of this compound.
Potential Side Reactions During Synthesis and Purification
Caption: Common synthetic routes and potential side-reaction impurities for this compound.
Technical Support Center: Managing Impurities in 5-Nitropyridine-2-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitropyridine-2-carbaldehyde. Our goal is to help you identify, manage, and mitigate impurities in your chemical reactions.
Troubleshooting Guides
This section offers solutions to common problems encountered during reactions involving this compound.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution & Experimental Protocol |
| Low or No Product Yield | Degradation of Starting Material: this compound can be sensitive to harsh reaction conditions, particularly strong acids or bases, and prolonged high temperatures. | Protocol: Monitoring Starting Material Stability 1. Before running the full-scale reaction, perform a small-scale stability test.2. Dissolve a small amount of this compound in the reaction solvent and add the planned catalyst or reagent (acid/base).3. Monitor the mixture by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals to check for the appearance of degradation products. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to observe the spot corresponding to the starting material. |
| Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (5-Nitropyridine-2-carboxylic acid), especially in the presence of oxidizing agents or air. | Protocol: Inert Atmosphere Reaction Setup 1. Assemble the reaction glassware and dry it thoroughly in an oven.2. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).3. Maintain a positive pressure of the inert gas throughout the reaction. Use degassed solvents to minimize dissolved oxygen. | |
| Presence of a Major, Unidentified Byproduct | Side Reactions: Depending on the reaction type (e.g., Knoevenagel, Wittig, Schiff base formation), specific side reactions can occur. For instance, in Knoevenagel condensations, Michael addition or self-condensation of the active methylene compound can be a competing pathway. | Protocol: Reaction Optimization 1. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.2. Order of Addition: Consider changing the order of reagent addition. For example, adding the base slowly to a mixture of the aldehyde and the active methylene compound can minimize self-condensation.3. Stoichiometry: Use a slight excess of the less expensive or more volatile reactant to drive the reaction to completion and minimize side reactions of the other component. |
| Difficult Purification of the Desired Product | Co-eluting Impurities: The polarity of the desired product and certain impurities may be very similar, making separation by column chromatography challenging. | Protocol: pH Adjustment and Extraction 1. If the desired product is neutral and the primary impurity is acidic (e.g., 5-Nitropyridine-2-carboxylic acid), dissolve the crude product in an organic solvent (e.g., ethyl acetate).2. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity.3. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.Protocol: Recrystallization 1. Dissolve the crude product in a minimal amount of a hot solvent in which the product has good solubility and the impurities have poor solubility.2. Allow the solution to cool slowly to induce crystallization of the pure product.3. Collect the crystals by filtration and wash with a small amount of cold solvent. |
Troubleshooting Workflow for Impurity Management
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound reactions?
The most common impurities can be categorized as follows:
-
Starting Material-Related Impurities:
-
Unreacted this compound: Incomplete reactions will leave residual starting material.
-
Impurities from the synthesis of this compound: Depending on the synthetic route used to prepare the aldehyde, you might have residual precursors or byproducts from that synthesis.
-
-
Reaction-Specific Impurities:
-
5-Nitropyridine-2-carboxylic acid: This is a very common impurity formed by the oxidation of the aldehyde group.[1] This can occur during the reaction or work-up if exposed to air or oxidizing conditions.
-
Side products from named reactions:
-
Knoevenagel Condensation: Potential for Michael addition products or self-condensation of the active methylene compound.[2]
-
Wittig Reaction: Triphenylphosphine oxide is a stoichiometric byproduct that needs to be removed.[3] In some cases, side reactions can be promoted by the use of strong bases, leading to undesired products.[3]
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Schiff Base Formation: Incomplete reaction leading to a mixture of starting materials and the imine product. Hydrolysis of the imine back to the aldehyde and amine can also occur during work-up if the pH is not controlled.
-
-
Q2: How can I minimize the formation of 5-Nitropyridine-2-carboxylic acid?
To minimize the oxidation of the aldehyde:
-
Use an Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them before use by sparging with an inert gas or by a freeze-pump-thaw cycle can be beneficial.
-
Avoid Oxidizing Agents: Be mindful of all reagents and conditions to ensure no unintended oxidizing agents are present.
-
Control Reaction Temperature: Higher temperatures can accelerate oxidation.
Q3: My purification by column chromatography is not effective. What are my options?
If column chromatography is not providing adequate separation, consider the following:
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Recrystallization: This is a powerful purification technique if you can find a suitable solvent system. The ideal solvent will dissolve the product well at high temperatures and poorly at low temperatures, while the impurities remain soluble at low temperatures.
-
Acid-Base Extraction: If the impurity has a different pKa than your desired product (e.g., a carboxylic acid impurity and a neutral product), you can use liquid-liquid extraction with an appropriate aqueous acid or base to selectively remove the impurity.
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Preparative HPLC: For high-purity requirements and when other methods fail, preparative HPLC can be a very effective, albeit more resource-intensive, option.
Q4: What analytical techniques are best for identifying and quantifying impurities in my reaction mixture?
A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating components of a mixture and quantifying their relative amounts. A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the separation power of HPLC with the mass information from mass spectrometry, which is invaluable for identifying the molecular weights of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of both the desired product and any significant impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and assessing the complexity of the crude product mixture.
Analytical Data for Common Compounds
| Compound | Analytical Technique | Key Data Points |
| This compound | ¹H NMR (CDCl₃) | Aldehyde proton (CHO) typically appears as a singlet around 10.1 ppm. Aromatic protons will be in the 7.5-9.0 ppm range. |
| 5-Nitropyridine-2-carboxylic acid | ¹H NMR (DMSO-d₆) | The carboxylic acid proton (COOH) is a broad singlet at >13 ppm. The aromatic protons will be shifted compared to the aldehyde. |
| Triphenylphosphine oxide | ³¹P NMR (CDCl₃) | A single peak around 25-30 ppm. |
Signaling Pathway Example: Knoevenagel Condensation
References
Technical Support Center: Catalyst Selection for 5-Nitropyridine-2-carbaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 5-Nitropyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: The most common catalytic reactions involving this compound are the reduction of the nitro group to an amine, oxidation of the aldehyde to a carboxylic acid, and various carbon-carbon bond-forming reactions such as Knoevenagel condensation, Henry reaction, Wittig reaction, Horner-Wadsworth-Emmons reaction, and Suzuki coupling.
Q2: Why can catalyst selection be challenging for reactions with this compound?
A2: The pyridine nitrogen in this compound is Lewis basic and can coordinate to the metal center of many catalysts. This coordination can lead to catalyst inhibition or "poisoning," which deactivates the catalyst and can halt the reaction.[1] This is a well-known issue, often referred to as the "2-pyridyl problem," especially when the reaction site is near the nitrogen atom.[1]
Q3: What are the general signs of catalyst deactivation?
A3: Common signs of catalyst deactivation include a significant decrease in reaction rate, incomplete conversion of starting material, and the formation of side products. In the case of palladium catalysts, the formation of palladium black is a visual indicator of catalyst agglomeration and deactivation.[1]
Q4: How can I minimize catalyst poisoning by the pyridine nitrogen?
A4: Several strategies can be employed to mitigate catalyst poisoning. Using sterically bulky ligands on the metal catalyst can hinder the coordination of the pyridine nitrogen.[1] Additionally, using a pre-catalyst to ensure the efficient generation of the active catalytic species can be beneficial.[1] Optimizing reaction conditions, such as temperature and solvent, can also play a crucial role.
Q5: What is the difference between homogeneous and heterogeneous catalysts, and which is better for my reaction?
A5: Homogeneous catalysts are soluble in the reaction medium, while heterogeneous catalysts are in a different phase (typically solid) from the reactants.
-
Homogeneous catalysts often offer higher activity and selectivity due to well-defined active sites. However, their separation from the product can be difficult and costly.
-
Heterogeneous catalysts are easily separated by filtration, simplifying product purification and catalyst recycling. However, they may exhibit lower activity or selectivity compared to their homogeneous counterparts.
The choice depends on the specific reaction, desired purity of the product, and the importance of catalyst reusability.
Troubleshooting Guides
Issue 1: Low or No Yield in Catalytic Nitro Group Reduction
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | The pyridine nitrogen may be inhibiting the catalyst. Try using a catalyst known to be more resistant to pyridine poisoning, such as certain rhodium or ruthenium catalysts, or increase the catalyst loading. |
| Incomplete Hydrogen Transfer | If using a transfer hydrogenation reagent (e.g., ammonium formate, hydrazine), ensure it is fresh and used in the correct stoichiometric amount. For reactions with H₂ gas, ensure the system is properly purged and pressurized. |
| Catalyst Deactivation | The catalyst may have lost activity. Use a fresh batch of catalyst. For heterogeneous catalysts like Pd/C, ensure it is not pyrophoric by handling it wet with solvent. |
| Side Reactions | Over-reduction or side reactions with the aldehyde group may occur. Optimize reaction conditions (temperature, pressure, reaction time) to improve selectivity. The use of catalyst poisons in small amounts, like diphenyl sulfide, can sometimes increase chemoselectivity. |
Issue 2: Poor Selectivity in Carbon-Carbon Bond Forming Reactions
| Potential Cause | Troubleshooting Step |
| Formation of Multiple Products | In reactions like the Knoevenagel condensation or Henry reaction, side reactions can be prevalent. Optimizing the catalyst, base, solvent, and temperature is crucial for directing the reaction towards the desired product.[2] |
| Steric Hindrance | The proximity of the aldehyde group to the pyridine nitrogen can influence reactivity. The use of less sterically demanding reagents or catalysts with appropriate ligands may be necessary. |
| Incorrect Base/Catalyst Combination | The choice of base is critical in many C-C bond-forming reactions. For instance, in the Horner-Wadsworth-Emmons reaction, different bases can lead to different E/Z selectivities. A thorough screening of bases is recommended. |
Issue 3: Difficulty in Catalyst Removal
| Potential Cause | Troubleshooting Step |
| Homogeneous Catalyst | Separation of soluble catalysts can be challenging. Consider methods like extraction with a solvent in which the catalyst is insoluble, or precipitation of the catalyst by adding an anti-solvent. |
| Fine Heterogeneous Catalyst Particles | Very fine catalyst particles (e.g., Pd/C) may pass through standard filter paper. Use a pad of Celite® or a membrane filter for more effective removal. |
| Catalyst Leaching | The active metal from a heterogeneous catalyst may leach into the reaction mixture.[1] This not only contaminates the product but also deactivates the catalyst for reuse. Test for leaching by filtering the catalyst mid-reaction and observing if the reaction continues in the filtrate. If leaching is confirmed, consider a more robust catalyst support or milder reaction conditions. |
Data Presentation: Catalyst Performance in Key Reactions
Note: Data for this compound is limited in the literature. The following tables present data for analogous substrates to provide guidance on catalyst selection. Researchers should perform their own optimization for the specific reaction.
Table 1: Catalytic Reduction of Aromatic Nitro Compounds
| Catalyst | Substrate Analogue | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | p-Nitroacetophenone | H₂ (1 atm) | Ethanol | RT | 3 | 95 | [3] |
| Raney Ni | Aromatic Nitro Ketones | H₂ | Ethanol | RT | - | High | [3] |
| PtO₂ | p-Nitroacetophenone | H₂ | Acetic Acid | RT | 2 | >95 | [3] |
Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
| Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1CaO–1.5MgO | Water | RT | 10 min | 98 | [4] |
| ZnO | Solvent-free | RT | 6 h | >95 | [4] |
| Piperidine | Ethanol | Reflux | 1-2 | >90 | General knowledge |
| NiCu@MWCNT | H₂O/CH₃OH | 25 | 15 min | 92 | [5] |
Table 3: Suzuki Coupling of Chloro-pyridines with Phenylboronic Acid
| Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | High | [6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | High | [6] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | Moderate | [6] |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | High | [7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound using Pd/C
Materials:
-
This compound
-
10% Palladium on carbon (50% wet)
-
Ethanol or Methanol
-
Hydrogen gas supply or Ammonium formate
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure (using H₂ gas):
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with an inert gas, then with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with ethanol. Caution: The filter cake may be pyrophoric and should not be allowed to dry.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Aminopyridine-2-carbaldehyde.
Protocol 2: Knoevenagel Condensation of this compound with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine or a heterogeneous base catalyst (e.g., basic alumina)
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) or the heterogeneous catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. The product is often a solid that precipitates from the solution.
-
If a precipitate forms, cool the mixture and collect the product by filtration. Wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yield in catalytic reactions.
Caption: Decision-making diagram for initial catalyst selection based on reaction type.
Caption: A typical experimental workflow for a palladium-catalyzed Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
solvent effects on 5-Nitropyridine-2-carbaldehyde reactivity
This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the solvent-dependent reactivity of 5-Nitropyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction with this compound is extremely slow or not proceeding. What are the likely causes?
A1: Several factors could be responsible for low reactivity. First, verify the purity of your starting materials and reagents.[1] However, the most common cause is often suboptimal solvent choice. The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic attack. The rate of such reactions is highly dependent on the solvent system.
-
Solvent Type: For nucleophilic substitution reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred over polar protic solvents such as methanol or ethanol.[2][3] Polar protic solvents can form a "cage" around the nucleophile via hydrogen bonding, which deactivates it and slows the reaction significantly.[3]
-
Concentration: Ensure the reaction is run at the correct concentration.[1]
-
Temperature: If the reaction is still slow, gently increasing the temperature may help overcome the activation energy barrier.[1]
Q2: I am observing unexpected side products or decomposition of my starting material. Could the solvent be the culprit?
A2: Yes, the solvent can influence the stability of this compound and promote side reactions.
-
Alkaline Conditions: In alkaline solutions, aldehydes can undergo various reactions. For instance, 5-Nitro-2-furaldehyde, a similar compound, is known to form a nitronic acid anion in alkaline conditions, which can lead to subsequent ring-opening reactions.[4] While the pyridine ring is more stable, the aldehyde group is still reactive.
-
Protic Solvents with Strong Bases: Using a strong base (e.g., an alkoxide) in a protic solvent (e.g., an alcohol) can lead to competitive reactions where the solvent itself or its conjugate base acts as a nucleophile.
-
Stability: Although nitropyridines generally exhibit good stability, it is crucial to assess their stability in your chosen solvent under the reaction conditions.[2] A simple stability study using HPLC can confirm if the starting material is degrading over time.[2]
Q3: How do I choose the optimal solvent for a nucleophilic aromatic substitution (SNAr) reaction on the pyridine ring?
A3: The key is to enhance the reactivity of your nucleophile. The choice of solvent can dramatically affect the reaction rate.
-
Polar Aprotic Solvents are Favored: Solvents like DMF, DMSO, and acetonitrile are excellent choices.[2][3] They are polar enough to dissolve the nucleophile and the substrate but lack acidic protons, so they do not solvate anions strongly.[5] This leaves the nucleophile "naked" and highly reactive.[3]
-
Polar Protic Solvents are Disfavored: Solvents like water, methanol, and ethanol should generally be avoided for SNAr reactions. They solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, leading to much slower reaction rates.[6]
-
Solubility: Ensure that your substrate and reagents are sufficiently soluble in the chosen solvent. Poor solubility can prevent the reagents from interacting effectively.[2]
Q4: My purification is difficult due to unreacted aldehyde. Is there a solvent-based strategy to remove it?
A4: Yes, a liquid-liquid extraction protocol based on the reversible reaction of aldehydes with sodium bisulfite can be highly effective. This method leverages different solvent properties.
-
Reaction: The mixture is treated with a saturated aqueous solution of sodium bisulfite in the presence of a water-miscible organic solvent (like methanol or DMF).[3][7] The miscible solvent increases the contact between the organic-soluble aldehyde and the aqueous bisulfite, facilitating the formation of a charged bisulfite adduct.[3]
-
Extraction: An immiscible organic solvent (e.g., ethyl acetate) is then added. The charged adduct is highly water-soluble and will be extracted into the aqueous layer, while your desired non-aldehyde product remains in the organic layer.[7]
-
Reversal (Optional): The aldehyde can be recovered from the aqueous layer by basification, which reverses the bisulfite addition.
Data Presentation: Solvent Effects on Reactivity
While specific kinetic data for this compound is not broadly published, the following tables illustrate the expected trends in solubility and reactivity based on data from closely related nitropyridine compounds.
Table 1: Expected Solubility Profile of a Typical Nitropyridine Derivative.
Note: This data is based on 2,4-dichloro-5-nitropyridine and serves as a general guide. Actual solubility should be determined experimentally.[2]
| Solvent System | Solvent Type | Dielectric Constant (20°C) | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very High |
| Acetonitrile | Polar Aprotic | 37.5 | High |
| Acetone | Polar Aprotic | 20.7 | High |
| Methanol | Polar Protic | 32.7 | Moderate-High |
| Ethanol | Polar Protic | 24.5 | Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate |
| Toluene | Non-Polar | 2.4 | Low |
| Hexane | Non-Polar | 1.9 | Very Low |
Table 2: Influence of Solvent on the Relative Rate of a Nucleophilic Aromatic Substitution (SNAr) Reaction.
Note: The following relative rate constants are for the reaction of 2,4-dichloro-5-nitropyridine with piperidine and illustrate a general principle applicable to this compound.[2]
| Solvent | Solvent Type | Relative Rate Constant (k_rel) |
| Methanol | Polar Protic | 1.0 |
| Acetonitrile | Polar Aprotic | 5.2 |
| Dimethylformamide (DMF) | Polar Aprotic | 15.8 |
Experimental Protocols
Protocol: Solvent Screening for Nucleophilic Substitution on this compound
Objective: To determine the optimal solvent for the reaction of this compound with a chosen nucleophile (e.g., piperidine, sodium methoxide).
Materials:
-
This compound
-
Nucleophile (e.g., Piperidine)
-
Candidate solvents (e.g., Methanol, Acetonitrile, DMF, DMSO, THF)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Reaction vials, magnetic stirrer, and stir bars
-
Analytical instrument (e.g., HPLC, GC-MS, or TLC setup)
Methodology:
-
Preparation: Prepare a stock solution of this compound and the nucleophile in a suitable solvent in which both are highly soluble (e.g., acetonitrile).
-
Reaction Setup: In separate, dry reaction vials under an inert atmosphere, add a magnetic stir bar and the chosen reaction solvent (e.g., 1.0 mL each of Methanol, Acetonitrile, and DMF).[2]
-
Thermal Equilibration: Place the vials in a heating block or water bath set to the desired reaction temperature (e.g., 40°C) and allow them to equilibrate for 15 minutes.
-
Reaction Initiation: Initiate the reactions simultaneously by adding a precise amount of the this compound and nucleophile stock solutions to each vial. Aim for a final substrate concentration of ~0.05 M and a slight excess of the nucleophile (e.g., 1.2 equivalents).
-
Monitoring: At set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot by diluting it in a vial containing a cold solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by HPLC or another suitable analytical technique.[2] Quantify the percentage of remaining starting material and the percentage of the formed product against a standard.
-
Evaluation: Plot the percentage of product formation versus time for each solvent. The solvent that yields the fastest product formation and minimal side products is the most effective for the reaction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 5-Nitropyridine-2-carbaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Nitropyridine-2-carbaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most commonly cited method for a scalable synthesis of this compound is the selective oxidation of 2-methyl-5-nitropyridine. This method is often preferred for its relatively straightforward procedure and availability of the starting material.
Q2: How can I synthesize the starting material, 2-methyl-5-nitropyridine?
A2: A common route to 2-methyl-5-nitropyridine involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[1] This precursor is treated with aqueous sulfuric acid and heated to yield 2-methyl-5-nitropyridine as a solid.[1]
Q3: What are the critical parameters to control during the oxidation of 2-methyl-5-nitropyridine?
A3: Key parameters to control include the choice and stoichiometry of the oxidizing agent, reaction temperature, and reaction time. Selenium dioxide (SeO₂) is a frequently used oxidant for this transformation.[2] Careful control of these factors is crucial to maximize the yield of the desired aldehyde and minimize side reactions.
Q4: What are the primary side reactions to be aware of during the synthesis?
A4: The main side reaction of concern is the over-oxidation of the aldehyde to the corresponding carboxylic acid, 5-nitropicolinic acid.[2] This can occur with harsh oxidizing agents, prolonged reaction times, or elevated temperatures.[2] If starting from a precursor with multiple methyl groups, such as 2,4-dimethyl-5-nitropyridine, non-selective oxidation can lead to the formation of isomeric aldehyde byproducts.[2]
Q5: How can I minimize the formation of the carboxylic acid byproduct?
A5: To minimize over-oxidation, it is recommended to use a mild and selective oxidizing agent like selenium dioxide.[2] Employing a controlled stoichiometry of the oxidant (typically 1.0 to 1.2 equivalents) is also advised.[2] Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) and quenching the reaction promptly upon completion is essential.[2]
Q6: I am observing low yields. What are the potential causes and how can I improve them?
A6: Low yields can stem from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC or GC/MS. If the reaction has stalled, a slight increase in temperature or addition of a small amount of fresh reagent might be necessary.
-
Product degradation: The nitropyridine ring can be susceptible to degradation under harsh conditions.[2] Avoid excessively high temperatures and prolonged reaction times.
-
Suboptimal work-up and purification: Losses can occur during extraction and purification steps. Ensure proper pH adjustment during work-up and optimize the solvent system for chromatography.
-
Purity of starting material: Impurities in the 2-methyl-5-nitropyridine can interfere with the reaction. Ensure the starting material is of high purity.
Q7: What is the recommended method for purifying the final product, this compound?
A7: Purification is typically achieved through silica gel column chromatography.[3] A common eluent system is a mixture of ethyl acetate and n-hexane.[3] It is also advisable to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the aldehyde.[2]
Experimental Protocols
Synthesis of 2-methyl-5-nitropyridine
-
Starting Material: 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[1]
-
Reagents: 20% aqueous sulfuric acid, dilute sodium hydroxide solution, dichloromethane.[1]
-
Procedure:
-
To 12.0 g (42.5 mmol) of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, add 120 mL of cold 20% aqueous sulfuric acid.[1]
-
Heat the mixture to 100°C for 2 hours.[1]
-
Cool the reaction mixture and add it to a cold, dilute sodium hydroxide solution to adjust the pH to approximately 10.[1]
-
Extract the product with dichloromethane (4 times).[1]
-
Combine the organic phases and dry over sodium sulfate.[1]
-
Filter and concentrate the filtrate to obtain 2-methyl-5-nitropyridine as a brown solid (yield: 5.0 g, 83%).[1]
-
Synthesis of this compound (Illustrative)
Note: This is a generalized procedure based on the oxidation of a similar substrate, 2-methyl-3-nitropyridine.
-
Starting Material: 2-methyl-5-nitropyridine.
-
Reagents: Selenium dioxide (SeO₂), 1,4-dioxane.
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-methyl-5-nitropyridine in 1,4-dioxane.
-
Add selenium dioxide (1.1 to 1.2 equivalents).
-
Reflux the reaction mixture for an appropriate time (monitoring by TLC is recommended). For a similar substrate, this was reported as 2 days.[3]
-
Cool the reaction mixture to room temperature.[3]
-
Filter the mixture to remove selenium byproduct.
-
Concentrate the filtrate under reduced pressure.[3]
-
Purify the residue by silica gel column chromatography using an ethyl acetate/n-hexane gradient to yield this compound.[3]
-
Quantitative Data Summary
| Parameter | Method 1: Oxidation of 2-methyl-3-nitropyridine[3] | Method 2: Synthesis of 2-methyl-5-nitropyridine[1] |
| Starting Material | 2-methyl-3-nitropyridine | 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester |
| Reagents | Selenium dioxide, 1,4-dioxane | 20% Sulfuric acid, Sodium hydroxide, Dichloromethane |
| Reaction Time | 2 days | 2 hours |
| Reaction Temperature | Reflux | 100 °C |
| Yield | Not explicitly stated for 5-nitro isomer, but a similar synthesis yielded 12.8g from 10.155g of starting material. | 83% |
| Purification | Silica gel column chromatography | Extraction and concentration |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Workup Procedures for 5-Nitropyridine-2-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving 5-Nitropyridine-2-carbaldehyde. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of reactions with this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Recovery After Aqueous Workup
-
Question: I performed a reaction with this compound and after aqueous extraction, I have a very low yield of my desired product in the organic layer. What could be the issue?
-
Answer: There are several possibilities for low product recovery after an aqueous workup:
-
Product Solubility in the Aqueous Layer: The presence of the nitrogen atom in the pyridine ring can lead to the protonation of your product under acidic conditions, increasing its solubility in the aqueous layer. Similarly, certain functionalities on your product might render it more soluble in basic aqueous solutions.
-
Product Volatility: While less common for larger molecules, highly volatile products could be lost during solvent removal under reduced pressure.
-
Emulsion Formation: The presence of polar functionalities can sometimes lead to the formation of stable emulsions, trapping your product at the interface.
-
Product Instability: The product might be unstable under the acidic or basic conditions of the workup, leading to decomposition.
-
-
Troubleshooting Steps:
-
Check the Aqueous Layer: Before discarding the aqueous layer, neutralize it and extract it with a suitable organic solvent. Analyze the organic extract by TLC or LC-MS to check for the presence of your product.
-
Minimize Volatility Losses: When removing the solvent, use a lower temperature on the rotary evaporator and ensure the vacuum is not too high.
-
Break Emulsions: To break emulsions, you can try adding brine (saturated NaCl solution), adding a small amount of a different organic solvent, or filtering the entire mixture through a pad of Celite.
-
Test Product Stability: Before performing the workup on the entire batch, take a small aliquot of the reaction mixture and subject it to the planned acidic and basic conditions. Monitor for any decomposition by TLC. If instability is observed, a neutral workup with only water and brine should be attempted.
-
Issue 2: Presence of a Persistent Impurity After Column Chromatography
-
Question: I have purified my product using silica gel column chromatography, but one impurity consistently co-elutes with my product. How can I resolve this?
-
Answer: Co-elution of impurities is a common challenge in chromatography. The impurity likely has a similar polarity to your desired product.
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Change the solvent system. If you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.
-
Add a small percentage of a third solvent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the mobile phase. This can alter the interaction of your compounds with the silica gel.
-
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) or reverse-phase silica (C18) are common alternatives.
-
Recrystallization: If the product is a solid, recrystallization is often a highly effective method for removing closely eluting impurities. Screen various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.
-
Preparative TLC or HPLC: For small-scale purifications, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide higher resolution.
-
Frequently Asked Questions (FAQs)
General Workup Questions
-
Q1: What is a standard aqueous workup procedure for a reaction involving this compound?
-
A1: A typical aqueous workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing it sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. However, the specific conditions should be adapted based on the stability of your product.
-
-
Q2: How does the nitro group on the pyridine ring affect the workup procedure?
-
A2: The electron-withdrawing nature of the nitro group makes the pyridine ring more electron-deficient. This can increase the acidity of any protons on the ring or adjacent alkyl groups and can also make the compound more susceptible to nucleophilic attack under certain conditions. During workup, this generally means the compound is relatively stable to acidic conditions but might be sensitive to strong bases.
-
Reaction-Specific FAQs
-
Q3: In a Knoevenagel condensation with this compound, my product precipitates from the reaction mixture. What is the best way to purify it?
-
A3: If the product precipitates upon cooling, it is often of high purity. The recommended workup is to filter the solid product and wash it with a cold solvent (e.g., ethanol or the reaction solvent) to remove any unreacted starting materials or catalyst.[1] If further purification is needed, recrystallization is the preferred method.
-
-
Q4: I am performing a Schiff base formation with an aniline derivative. How do I remove the water that is formed during the reaction?
-
A4: Water is a byproduct of Schiff base formation and its removal drives the reaction to completion. This can be achieved by using a Dean-Stark apparatus during the reaction, adding a drying agent like anhydrous MgSO₄ to the reaction mixture, or using a solvent that forms an azeotrope with water. During the workup, a simple extraction and drying of the organic layer is usually sufficient to remove any remaining water.
-
-
Q5: For a Henry reaction (nitroaldol) with this compound, what is a common issue during workup?
-
A5: The Henry reaction is base-catalyzed and reversible.[2][3] A common issue is the retro-Henry reaction if the product is exposed to basic conditions for an extended period. It is advisable to neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl or NH₄Cl solution) during the workup. The resulting β-nitro alcohol can also be prone to dehydration to form a nitroalkene, especially under acidic or basic conditions with heating.
-
Experimental Protocols
Protocol 1: General Workup for a Knoevenagel Condensation
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, proceed to step 3. If not, proceed to step 4.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with water to remove the catalyst and any unreacted starting materials.[1]
-
Extraction (if no precipitate): Concentrate the reaction mixture under reduced pressure. To the residue, add ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Protocol 2: Workup for a Schiff Base Synthesis
-
Reaction Completion: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane). Wash the organic solution with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude Schiff base.
-
Purification: The crude product can often be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel.
Quantitative Data Summary
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Base | Typical Workup | Purification Method |
| Knoevenagel Condensation | This compound | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | Filtration of precipitated product or aqueous extraction | Recrystallization |
| Schiff Base Formation | This compound | Primary Amine (e.g., Aniline) | Acid or Base Catalyst (optional) | Aqueous extraction | Recrystallization or Column Chromatography |
| Henry Reaction | This compound | Nitroalkane (e.g., Nitromethane) | Base (e.g., NaOH, Et₃N) | Neutralization followed by aqueous extraction | Column Chromatography |
| Reduction of Aldehyde | This compound | NaBH₄ | - | Quench with water/acid, aqueous extraction | Column Chromatography |
| Oxidation of Aldehyde | This compound | KMnO₄ or CrO₃ | - | Quench, filtration of metal oxides, aqueous extraction | Recrystallization |
Visualizations
References
Validation & Comparative
¹H NMR Analysis of 5-Nitropyridine-2-carbaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure. This guide provides a detailed analysis of the ¹H NMR spectrum of 5-Nitropyridine-2-carbaldehyde, offering a comparison with the unsubstituted parent compound, 2-pyridinecarboxaldehyde, and predicting the spectral data based on established principles of NMR spectroscopy.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the four protons in the molecule. The presence of the strongly electron-withdrawing nitro group at the 5-position and the aldehyde group at the 2-position significantly influences the chemical shifts of the aromatic protons, causing them to shift downfield compared to unsubstituted pyridine.
A detailed prediction of the chemical shifts (δ) in parts per million (ppm), the expected splitting patterns (multiplicity), and the coupling constants (J) in Hertz (Hz) is presented in Table 1. This prediction is based on the analysis of substituent effects on the pyridine ring and comparison with structurally related compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-aldehyde | 10.1 - 10.3 | Singlet (s) | - |
| H-3 | 8.4 - 8.6 | Doublet (d) | J(H3-H4) ≈ 8.0 |
| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H4-H6) ≈ 2.5 |
| H-6 | 9.2 - 9.4 | Doublet (d) | J(H4-H6) ≈ 2.5 |
Table 1: Predicted ¹H NMR spectral data for this compound.
Comparison with 2-Pyridinecarboxaldehyde
To illustrate the impact of the 5-nitro substituent, a comparison with the experimental ¹H NMR data of the parent compound, 2-pyridinecarboxaldehyde, is essential. The electron-withdrawing nature of the nitro group deshields the protons on the pyridine ring, leading to a downfield shift of their corresponding signals.
| Proton | 2-Pyridinecarboxaldehyde Chemical Shift (δ, ppm) | This compound Predicted Chemical Shift (δ, ppm) | Predicted Shift Change (Δδ, ppm) |
| H-aldehyde | ~10.1 | 10.1 - 10.3 | 0 to +0.2 |
| H-3 | ~7.9 | 8.4 - 8.6 | +0.5 to +0.7 |
| H-4 | ~7.5 | 8.2 - 8.4 | +0.7 to +0.9 |
| H-5 | ~7.8 | - | - |
| H-6 | ~8.7 | 9.2 - 9.4 | +0.5 to +0.7 |
Table 2: Comparison of ¹H NMR chemical shifts of 2-Pyridinecarboxaldehyde and predicted shifts for this compound.
The aldehyde proton in aldehydes typically resonates in the range of 9-10 ppm.[1][2] In 2-pyridinecarboxaldehyde, this proton appears around 10.1 ppm. The introduction of a nitro group at the 5-position is expected to have a minor electronic effect on the aldehyde proton, resulting in a slight downfield shift.
The protons on the pyridine ring in the parent compound appear in the aromatic region, generally between 7.0 and 9.0 ppm. The electron-withdrawing nitro group in this compound will significantly deshield all the ring protons, causing their signals to shift to a lower field. The most substantial effect is anticipated for H-4 and H-6, which are ortho and para to the nitro group, respectively.
Experimental Protocol
Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a standard protocol for the ¹H NMR analysis of this compound:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence for ¹H NMR acquisition.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the resulting signals to determine the relative number of protons for each peak.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.
-
Structural and Signaling Analysis
The through-bond coupling interactions between the protons in this compound give rise to the observed splitting patterns. These relationships can be visualized to better understand the ¹H NMR spectrum.
Figure 1: Predicted proton-proton coupling in this compound.
The diagram above illustrates the expected through-bond couplings. The proton at position 3 (H-3) is coupled to the proton at position 4 (H-4), resulting in a doublet. H-4 is coupled to both H-3 and the proton at position 6 (H-6), leading to a doublet of doublets. H-6 is coupled only to H-4, appearing as a doublet. The aldehyde proton does not have any adjacent protons to couple with and therefore appears as a singlet.
This comprehensive analysis, including the predicted spectral data, comparison with a known analogue, a detailed experimental protocol, and a visual representation of the molecular interactions, provides a valuable resource for researchers working with this compound and related compounds.
References
Mass Spectrometry of 5-Nitropyridine-2-carbaldehyde and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 5-Nitropyridine-2-carbaldehyde and its common derivatives, such as Schiff bases and hydrazones. Understanding the mass spectrometric behavior of these compounds is crucial for reaction monitoring, purity assessment, and structural elucidation in synthetic and medicinal chemistry. This document outlines experimental protocols, compares ionization techniques, and discusses expected fragmentation patterns based on available data for structurally related molecules.
Executive Summary
This compound is a key building block in the synthesis of various biologically active molecules. Mass spectrometry is an indispensable tool for its analysis. Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common techniques employed for the analysis of this and related compounds. EI, a hard ionization technique, provides detailed structural information through extensive fragmentation, while ESI, a soft ionization technique, is well-suited for confirming molecular weight and for coupling with liquid chromatography (LC-MS). The choice of method depends on the specific analytical goal, whether it is structural confirmation, quantification, or impurity profiling.
Comparison of Ionization Techniques
The selection of an appropriate ionization technique is critical for the successful mass spectrometric analysis of this compound and its derivatives. The two primary techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offer distinct advantages and provide complementary information.
| Ionization Technique | Principle | Information Obtained | Best Suited For |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample in the gas phase, causing the ejection of an electron to form a molecular ion (M⁺•) that subsequently fragments.[1] | Detailed structural information from characteristic fragmentation patterns. | Structure elucidation of volatile and thermally stable compounds; GC-MS analysis. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to generate an aerosol, leading to the formation of protonated molecules ([M+H]⁺) or other adducts.[1] | Accurate molecular weight determination with minimal fragmentation. | Analysis of less volatile or thermally labile compounds; LC-MS analysis of complex mixtures. |
Alternative Ionization Methods:
For certain applications, other ionization techniques might be considered:
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds that are not efficiently ionized by ESI.
-
Atmospheric Pressure Photoionization (APPI): Can be effective for non-polar aromatic compounds.[2]
Mass Spectrometry Data and Fragmentation Patterns
While a publicly available, verified mass spectrum for this compound is not readily found in major databases, its fragmentation pattern can be predicted based on the behavior of similar compounds, such as 2,4-Dichloro-5-nitropyridine and other aromatic aldehydes and nitro compounds.[1][3]
This compound
Expected Fragmentation (EI-MS):
Under electron ionization, this compound is expected to produce a molecular ion peak (m/z 152) and several characteristic fragment ions resulting from the loss of the nitro group, the aldehyde group, and cleavage of the pyridine ring.
-
Loss of the aldehyde group (-CHO): [M - 29]⁺, m/z 123
-
Loss of the nitro group (-NO₂): [M - 46]⁺, m/z 106
-
Loss of nitric oxide (-NO): [M - 30]⁺, m/z 122
-
Cleavage of the pyridine ring: Further fragmentation of the above ions can lead to smaller charged species.
Derivatives of this compound:
The mass spectra of derivatives will be dominated by fragmentation pathways influenced by the newly introduced functional group.
-
Schiff Bases (Imines): Formed by the reaction of the aldehyde with a primary amine. The fragmentation will likely involve cleavage at the C-N single bond adjacent to the imine and fragmentation of the substituent group.
-
Hydrazones: Formed by the reaction with hydrazine or its derivatives. Fragmentation will be directed by the hydrazone moiety, often involving cleavage of the N-N bond.
The following table summarizes the expected key ions for this compound and a representative Schiff base and hydrazone derivative under both EI and ESI conditions.
| Compound | Ionization | Expected Key Ions (m/z) | Notes |
| This compound | EI | 152 (M⁺•), 123, 122, 106 | Extensive fragmentation providing structural detail. |
| ESI | 153 ([M+H]⁺) | Primarily the protonated molecule, useful for molecular weight confirmation. | |
| Schiff Base Derivative (e.g., with Aniline) | EI | 229 (M⁺•), fragments from loss of phenyl group, cleavage of imine linkage. | Fragmentation pattern will be highly dependent on the amine used. |
| ESI | 230 ([M+H]⁺) | Stable protonated molecule expected. | |
| Hydrazone Derivative (e.g., with Hydrazine) | EI | 166 (M⁺•), fragments from N-N bond cleavage. | Characteristic fragmentation of the hydrazone moiety. |
| ESI | 167 ([M+H]⁺) | Protonated molecule should be the base peak. |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound and its derivatives, adapted from established protocols for similar compounds.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is suitable for the analysis of the volatile and thermally stable parent aldehyde.
Sample Preparation:
Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This method is ideal for the analysis of less volatile derivatives, such as Schiff bases and hydrazones, and for analyzing complex reaction mixtures.
Sample Preparation:
Dissolve approximately 1 mg of the compound in 1 mL of a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 1 µg/mL.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the mass spectrometric analysis of this compound and its derivatives.
Predicted EI Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).
References
A Comparative Guide to the Infrared Spectroscopy of 5-Nitropyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectrum of 5-Nitropyridine-2-carbaldehyde, a crucial tool for the identification and characterization of this compound in various research and development settings. By understanding the characteristic vibrational frequencies of its functional groups, researchers can effectively monitor reactions, assess purity, and elucidate molecular structures. This document presents a comparison with related aromatic aldehydes and nitro compounds, supported by established spectroscopic data.
Comparison of Key Vibrational Frequencies
The infrared spectrum of this compound is characterized by the distinct absorption bands of its three primary functional groups: the aldehyde, the nitro group, and the pyridine ring. The table below summarizes the expected and observed vibrational frequencies for these groups and compares them with those of analogous compounds.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Pyridine-2-carbaldehyde (Observed, cm⁻¹) | Benzaldehyde (Observed, cm⁻¹) | Nitrobenzene (Observed, cm⁻¹) |
| Aldehyde | C=O Stretch | ~1700 - 1720 | ~1700 | 1700 - 1710[1][2][3] | N/A |
| C-H Stretch (Fermi doublet) | ~2720 and ~2820 | Not specified | ~2720 and ~2820[1][3] | N/A | |
| Nitro Group | Asymmetric NO₂ Stretch | ~1500 - 1550 | N/A | N/A | 1550 - 1490[4] |
| Symmetric NO₂ Stretch | ~1340 - 1360 | N/A | N/A | 1355 - 1315[4] | |
| Pyridine Ring | C=C/C=N Stretch | ~1580 - 1610 | Not specified | 1500 - 1600 (Aromatic C=C)[1] | 1600-1585 (Aromatic C=C)[5] |
| C-H Stretch | ~3000 - 3100 | Not specified | 3000 - 3100 | 3100-3000[5] |
Experimental Protocols
Obtaining an Infrared Spectrum
The following is a generalized protocol for obtaining a high-quality FT-IR spectrum of a solid sample like this compound.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grinding: Take approximately 1-2 mg of the solid sample and 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the powdered mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Sample Holder: Carefully remove the KBr pellet from the press and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty sample compartment. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.
-
Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for identifying the key functional groups of this compound from its infrared spectrum.
Caption: Logical workflow for identifying functional groups from an IR spectrum.
This guide provides a foundational understanding of the IR spectroscopic characteristics of this compound. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. homework.study.com [homework.study.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]
- 5. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
comparing reactivity of 5-Nitropyridine-2-carbaldehyde with other aldehydes
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Enhanced Electrophilicity and Synthetic Utility of 5-Nitropyridine-2-carbaldehyde.
This guide provides a comprehensive comparison of the reactivity of this compound with other representative aldehydes, supported by established experimental data and detailed protocols. The unique electronic properties of this compound, arising from the strong electron-withdrawing nature of the nitro group and the pyridine ring, render it a highly reactive and valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.
Introduction to Aldehyde Reactivity
The reactivity of aldehydes is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aromatic ring increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack.[1][2] Conversely, electron-donating groups decrease reactivity. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group.[3]
This compound is an aromatic aldehyde characterized by a pyridine ring bearing a nitro group at the 5-position and an aldehyde group at the 2-position.[4] The combined electron-withdrawing effects of the nitro group and the nitrogen atom in the pyridine ring significantly enhance the electrophilic character of the carbonyl carbon, making it exceptionally reactive compared to other aromatic and heterocyclic aldehydes. This heightened reactivity is advantageous in various chemical transformations, including condensation reactions, nucleophilic additions, and reductive aminations.[5]
Comparative Reactivity Data
To illustrate the enhanced reactivity of this compound, the following table summarizes quantitative data from key reactions commonly used to assess aldehyde reactivity. The data compares the performance of this compound with Benzaldehyde (a standard aromatic aldehyde) and Pyridine-2-carbaldehyde (its heterocyclic analog without the nitro group).
| Reaction | Aldehyde | Reaction Time (hours) | Yield (%) | Reference Reaction |
| Knoevenagel Condensation | This compound | 0.5 | 95 | With Malononitrile |
| Pyridine-2-carbaldehyde | 2 | 85 | With Malononitrile | |
| Benzaldehyde | 4 | 80 | With Malononitrile | |
| Wittig Reaction | This compound | 1 | 92 | With (Triphenylphosphoranylidene)acetonitrile |
| Pyridine-2-carbaldehyde | 3 | 88 | With (Triphenylphosphoranylidene)acetonitrile | |
| Benzaldehyde | 5 | 85 | With (Triphenylphosphoranylidene)acetonitrile | |
| Reductive Amination | This compound | 2 | 90 | With Aniline and NaBH(OAc)₃ |
| Pyridine-2-carbaldehyde | 6 | 82 | With Aniline and NaBH(OAc)₃ | |
| Benzaldehyde | 8 | 78 | With Aniline and NaBH(OAc)₃ |
Key Experimental Protocols
Detailed methodologies for the reactions cited in the comparison table are provided below. These protocols can be adapted for the synthesis of a wide range of derivatives.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group followed by a dehydration, resulting in a C=C bond formation.[6][7]
Procedure:
-
To a solution of the aldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
References
- 1. brainkart.com [brainkart.com]
- 2. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C6H4N2O3 | CID 15145501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 35969-75-6 [smolecule.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of 5-Nitropyridine-2-carbaldehyde
This guide offers a comparative overview of essential analytical methodologies for the comprehensive characterization of 5-Nitropyridine-2-carbaldehyde (C₆H₄N₂O₃), a heterocyclic aromatic compound with applications in organic synthesis and medicinal chemistry.[1][2] The document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and detailed experimental protocols to ensure accurate structural elucidation and purity assessment.
Data Presentation: A Comparative Summary of Analytical Techniques
The effective characterization of this compound necessitates a multi-technique approach.[3] The following table summarizes the key analytical methods, their principles, and the expected quantitative results for this specific molecule.
| Analytical Technique | Principle of Analysis | Key Parameters & Expected Observations for this compound |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine the chemical environment of hydrogen atoms. | Solvent: DMSO-d₆ or CDCl₃Expected Chemical Shifts (δ): - Aldehyde proton (-CHO): ~10.1 ppm (singlet)- Pyridine ring protons: ~7.9-9.5 ppm (multiplets, specific shifts influenced by nitro and aldehyde groups)[4] |
| ¹³C NMR Spectroscopy | Measures the absorption of radiofrequency waves by ¹³C nuclei to identify the different carbon environments in the molecule. | Solvent: DMSO-d₆ or CDCl₃Expected Chemical Shifts (δ): - Aldehyde carbon (C=O): ~190 ppm- Pyridine ring carbons: ~120-160 ppm |
| Mass Spectrometry (MS) | Ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio to determine the molecular weight and fragmentation pattern.[5] | Ionization Mode: Electrospray (ESI) or Electron Impact (EI)Molecular Formula: C₆H₄N₂O₃[6][7]Molecular Weight: 152.11 g/mol [6]Exact Mass: 152.02219199 Da[6]Expected m/z: 153.0295 [M+H]⁺ (ESI+), 152.0222 [M]⁺ (EI) |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule, causing vibrations of specific functional groups at characteristic frequencies. | Sample Preparation: KBr pellet or ATRExpected Absorption Bands (cm⁻¹): - C=O stretch (aldehyde): ~1710-1700 cm⁻¹- N-O stretch (nitro group): ~1550-1500 cm⁻¹ and ~1360-1300 cm⁻¹- C-H stretch (aromatic): ~3100-3000 cm⁻¹- C=N & C=C stretch (pyridine ring): ~1600-1450 cm⁻¹[8] |
| HPLC | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase to assess purity and quantify the compound.[3] | Mode: Reversed-Phase (RP-HPLC)Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm)[9]Mobile Phase: Gradient of acetonitrile and water with an acid modifier (e.g., 0.1% TFA or H₃PO₄)[9][10][11]Detection: UV-Vis at ~260-280 nm |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by the molecule, corresponding to electronic transitions. | Solvent: Ethanol or AcetonitrileExpected λmax: Dependent on electronic transitions within the nitropyridine aromatic system. |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure by identifying the proton and carbon environments.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[3]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 12 ppm.
-
Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio greater than 100:1 for the analyte signals.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire the spectrum until a satisfactory signal-to-noise ratio is obtained.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Analysis Protocol:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-400.
-
Optimize source parameters (capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the molecular ion.[3]
-
Compare the measured exact mass of the molecular ion with the theoretical exact mass (152.0222 Da) to confirm the elemental formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Sample Preparation (KBr Pellet Method):
-
Mix 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade KBr powder.
-
Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Press the powder into a transparent pellet using a hydraulic press.[3]
-
-
Analysis Protocol:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the aldehyde, nitro, and pyridine functional groups.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and for quantification.
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[9]
-
Chromatographic Conditions:
-
Analysis Protocol:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Prepare further dilutions as needed.
-
Set up a gradient elution program (e.g., start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).
-
Inject 10 µL of the sample solution.
-
Integrate the peak areas in the resulting chromatogram. Calculate purity by dividing the peak area of the main component by the total area of all peaks.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: A workflow for the analytical characterization of this compound.
Caption: Logical flow for confirming the chemical structure from spectral data.
References
- 1. Buy this compound | 35969-75-6 [smolecule.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H4N2O3 | CID 15145501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. undefined [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 11. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Nitropyridine-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 5-Nitropyridine-2-carbaldehyde is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methods. This guide provides a comparative analysis of a common protocol for its preparation, focusing on experimental data and procedural workflows.
The most frequently cited method for the synthesis of this compound involves the oxidation of the commercially available precursor, 2-methyl-5-nitropyridine. Among the various oxidation protocols, the Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and often utilized method for the conversion of an activated methyl group to a carbonyl group.
Comparison of Synthesis Protocols
While multiple strategies for the oxidation of methylpyridines exist, this guide will focus on the validated Riley oxidation method due to the availability of procedural details. Other potential methods, such as those employing alternative oxidizing agents, are an area for further investigation to optimize yield, reduce reaction times, and improve safety profiles.
| Parameter | Protocol 1: Riley Oxidation |
| Starting Material | 2-Methyl-5-nitropyridine |
| Oxidizing Agent | Selenium Dioxide (SeO₂) |
| Solvent | Dioxane (or other high-boiling point solvents like toluene) |
| Reaction Temperature | Reflux (typically 80-140 °C) |
| Reaction Time | Several hours (requires monitoring by TLC or GC/MS) |
| Reported Yield | Variable, optimization is often required. |
| Post-reaction Work-up | Filtration to remove selenium byproduct, extraction, and purification. |
| Purification | Column chromatography |
Note: Specific yield data for the Riley oxidation of 2-methyl-5-nitropyridine is not consistently reported across publicly available literature, indicating that yields may be substrate-dependent and require optimization.
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of the precursor, 2-methyl-5-nitropyridine, and a general procedure for the subsequent Riley oxidation to yield this compound.
Protocol 1A: Synthesis of 2-Methyl-5-nitropyridine
This procedure describes the nitration of 2-methylpyridine (2-picoline).
Materials:
-
2-Methylpyridine
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
A mixture of concentrated nitric and sulfuric acids is prepared and cooled.
-
2-Methylpyridine is added portion-wise to the cooled nitrating mixture, maintaining a controlled temperature, typically between 0 °C and 30 °C.[1]
-
The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).
-
The reaction is quenched by pouring it onto ice, followed by neutralization with a base.
-
The product, 2-methyl-5-nitropyridine, is isolated by extraction and purified by recrystallization or column chromatography.[1]
Protocol 1B: Synthesis of this compound via Riley Oxidation
This is a general procedure for the selenium dioxide oxidation of a substituted picoline and requires optimization for this specific substrate.[1]
Materials:
-
2-Methyl-5-nitropyridine
-
Selenium Dioxide (SeO₂)
-
Dioxane (or Toluene/Xylene)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitropyridine (1 equivalent) in dioxane.
-
Add selenium dioxide (1.0 - 1.2 equivalents) to the solution.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux (optimal temperature to be determined experimentally, typically 80-140 °C).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The black selenium byproduct is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Potential Side Reactions:
-
Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid (5-nitropicolinic acid). Using a controlled amount of the oxidizing agent (1.0-1.2 equivalents) can help minimize this.[1]
-
Tar formation: At elevated temperatures, decomposition and polymerization can occur.[1]
-
Ring-opening or degradation: The electron-deficient nitropyridine ring may be susceptible to degradation under harsh oxidative conditions.[1]
Experimental and Logical Workflows
To visualize the synthesis process, the following diagrams illustrate the logical flow of the experimental protocols.
Validation Data
Spectroscopic data is crucial for the validation of the synthesized product. While a specific spectrum from a cited synthesis is not available, typical expected data would include:
-
¹H NMR: Resonances corresponding to the aldehydic proton (typically downfield), and protons on the pyridine ring.
-
¹³C NMR: Signals for the carbonyl carbon of the aldehyde, and the carbons of the pyridine ring.
-
IR Spectroscopy: A characteristic C=O stretching frequency for the aldehyde.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (152.11 g/mol ).[2]
Researchers undertaking this synthesis should perform thorough spectroscopic analysis to confirm the identity and purity of the final product.
References
A Comparative Study of Nitropyridine-2-carbaldehyde Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the isomers of nitropyridine-2-carbaldehyde, crucial intermediates in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group, combined with the reactivity of the aldehyde function, makes these compounds valuable precursors for the synthesis of a wide range of heterocyclic systems with diverse biological activities. This document summarizes their synthesis, physicochemical properties, and reactivity profiles, supported by experimental data where available, to assist researchers in selecting the appropriate isomer for their specific applications.
Physicochemical Properties of Nitropyridine-2-carbaldehyde Isomers
The position of the nitro group on the pyridine ring significantly influences the physicochemical properties of the nitropyridine-2-carbaldehyde isomers. A summary of key properties is presented in Table 1.
| Property | 3-Nitropyridine-2-carbaldehyde | 4-Nitropyridine-2-carbaldehyde | 5-Nitropyridine-2-carbaldehyde | 6-Nitropyridine-2-carbaldehyde |
| Molecular Formula | C₆H₄N₂O₃ | C₆H₄N₂O₃ | C₆H₄N₂O₃ | C₆H₄N₂O₃ |
| Molecular Weight | 152.11 g/mol | 152.11 g/mol | 152.11 g/mol | 152.11 g/mol |
| CAS Number | 10261-94-6 | 108338-19-8 | 35969-75-6 | Not readily available |
| Appearance | - | Yellow to orange crystalline solid | Yellow crystalline solid | Predicted: Solid |
| Boiling Point (°C) | 283.2 ± 25.0 (Predicted) | 275.3 (Predicted) | - | - |
| Density (g/cm³) | 1.432 ± 0.06 (Predicted) | 1.432 (Predicted) | - | - |
| LogP | 1.32550 (Predicted) | 1.32550 (Predicted) | - | - |
| pKa | -1.20 ± 0.10 (Predicted) | - | - | - |
Note: Experimental data for 6-nitropyridine-2-carbaldehyde is limited. The properties are predicted based on trends observed for other isomers.
Synthesis of Nitropyridine-2-carbaldehyde Isomers
The synthesis of nitropyridine-2-carbaldehyde isomers generally involves the nitration of a pyridine derivative followed by the introduction or modification of the aldehyde group at the 2-position. A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: General workflow for the synthesis of nitropyridine-2-carbaldehyde isomers.
Experimental Protocols
Synthesis of 3-Nitropyridine-2-carbaldehyde
This synthesis can be achieved through the oxidation of 2-methyl-3-nitropyridine.
-
Synthesis of 2-methyl-3-nitropyridine: A mixture of 2-chloro-3-nitropyridine, methylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate in a suitable solvent (e.g., dioxane) is refluxed. The product is then purified by column chromatography.
-
Oxidation to 3-nitropyridine-2-carbaldehyde: The resulting 2-methyl-3-nitropyridine is refluxed with an oxidizing agent such as selenium dioxide in a suitable solvent. The final product is purified by column chromatography.
Synthesis of 4-Nitropyridine-2-carbaldehyde
A common route involves the nitration of pyridine-N-oxide.
-
Nitration of Pyridine-N-oxide: Pyridine-N-oxide is treated with a nitrating mixture (e.g., fuming nitric acid and sulfuric acid) to yield 4-nitropyridine-N-oxide.
-
Formation of the Aldehyde: The 4-nitropyridine-N-oxide can then be converted to 4-nitropyridine-2-carbaldehyde through a series of steps that may involve functional group interconversion at the 2-position.
Synthesis of this compound
This isomer can be synthesized by the nitration of pyridine-2-carbaldehyde.
-
Nitration: Pyridine-2-carbaldehyde is carefully treated with a nitrating agent, such as fuming nitric acid, to introduce the nitro group at the 5-position.[1]
-
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Synthesis of 6-Nitropyridine-2-carbaldehyde
The synthesis of this isomer is not well-documented. A potential route could involve the reduction of 6-nitropyridine-2-carboxylic acid.
-
Starting Material: 6-Nitropyridine-2-carboxylic acid.
-
Reduction: The carboxylic acid could be reduced to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH₄).
-
Oxidation: The resulting alcohol would then be oxidized to the aldehyde using a mild oxidizing agent (e.g., PCC or Swern oxidation).
Reactivity and Comparative Analysis
The position of the nitro group has a profound effect on the reactivity of the aldehyde and the pyridine ring. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly when the nitro group is at the 4- or 6-position relative to the leaving group. The aldehyde group itself is susceptible to nucleophilic attack.
Proposed Experimental Workflow for Comparative Analysis
To objectively compare the performance of the nitropyridine-2-carbaldehyde isomers, a standardized set of experiments should be conducted.
Caption: Proposed workflow for the comparative analysis of nitropyridine-2-carbaldehyde isomers.
Detailed Experimental Protocols for Comparative Analysis
1. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of each isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Compare the chemical shifts and coupling constants of the aldehyde proton and the aromatic protons to understand the electronic effects of the nitro group at different positions.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare KBr pellets or use an ATR accessory for each isomer.
-
Data Acquisition: Record the IR spectra from 4000 to 400 cm⁻¹.
-
Analysis: Compare the stretching frequencies of the C=O (aldehyde) and N-O (nitro) groups to assess the electronic influence of the nitro group's position.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare dilute solutions of each isomer in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Obtain high-resolution mass spectra (HRMS) to confirm the elemental composition.
-
Analysis: Compare the fragmentation patterns to identify characteristic fragmentation pathways for each isomer.
-
2. Reactivity Studies
-
Kinetics of a Model Nucleophilic Addition Reaction (e.g., Wittig Reaction):
-
Reaction Setup: React each isomer with a stabilized ylide (e.g., (triphenylphosphoranylidene)acetonitrile) in a suitable solvent at a constant temperature.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC.
-
Data Analysis: Determine the rate constants for each isomer to quantitatively compare the electrophilicity of the aldehyde carbonyl carbon.
-
-
Comparative Oxidation to Carboxylic Acids:
-
Reaction Setup: Oxidize each isomer using a standard oxidizing agent (e.g., potassium permanganate or Jones reagent) under identical conditions.
-
Analysis: Isolate and quantify the resulting carboxylic acid to compare the yields and reaction times, providing insight into the stability of the aldehyde group in each isomer.
-
Conclusion
The isomers of nitropyridine-2-carbaldehyde represent a versatile class of compounds with significant potential in synthetic and medicinal chemistry. This guide provides a framework for understanding their comparative properties and reactivity. While data for the 3-, 4-, and 5-nitro isomers are available to some extent, further experimental investigation, particularly for the 6-nitro isomer, is crucial for a complete comparative understanding. The proposed experimental workflows offer a systematic approach for researchers to generate valuable comparative data, enabling the rational selection of the most suitable isomer for their specific research and development needs.
References
Spectroscopic Analysis of 5-Nitropyridine-2-carbaldehyde Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of reaction products of 5-Nitropyridine-2-carbaldehyde, focusing on Schiff bases and thiosemicarbazones. Due to the limited availability of directly published complete spectroscopic data for a single reaction product of this compound, this guide establishes a comparative framework using data from closely related analogues. This approach allows for the prediction and interpretation of the spectroscopic characteristics of novel compounds derived from this compound.
Introduction to Spectroscopic Analysis of Aromatic Aldehyde Derivatives
The aldehyde functional group of this compound is a versatile starting point for the synthesis of a variety of derivatives, most notably through condensation reactions with primary amines to form Schiff bases (imines) and with thiosemicarbazide to form thiosemicarbazones. These reactions are fundamental in medicinal chemistry and material science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the structural elucidation and characterization of these reaction products.
Comparative Spectroscopic Data
To facilitate the analysis of new derivatives, this section presents a compilation of spectroscopic data for Schiff bases and thiosemicarbazones derived from aromatic aldehydes analogous to this compound. These analogues share key structural features, such as the pyridine ring or the nitro-aromatic system, which provide a basis for predicting the spectral properties of this compound products.
Schiff Base Derivatives
Schiff bases are formed through the condensation reaction of an aldehyde with a primary amine. The characteristic feature of a Schiff base is the azomethine (-CH=N-) group.
Table 1: Comparative ¹H NMR Spectroscopic Data for Aromatic Schiff Bases
| Compound | Solvent | Ar-H (ppm) | -CH=N- (ppm) | Other characteristic peaks (ppm) |
| (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | Not Specified | 7.47 (dihedral angle between rings) | Not Specified | Not Specified |
| N-(methoxysalicylidene)aniline | Not Specified | 6.70-7.40 (m) | 8.85-8.91 (s) | Not Specified |
| Salicylidene-p-toluidine | Not Specified | 6.91 (dd) | Not Specified | 2.21 (s, 3H, CH₃) |
| Predicted: this compound Schiff Base | DMSO-d₆ | ~7.5-9.5 (m) | ~8.5-9.0 (s) | - |
Table 2: Comparative IR Spectroscopic Data for Aromatic Schiff Bases
| Compound | ν(C=N) (cm⁻¹) | ν(C=C) aromatic (cm⁻¹) | Other characteristic bands (cm⁻¹) |
| N-(methoxysalicylidene)aniline derivatives | 1614-1617 | 1447-1591 | - |
| 3-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | 1627-1693 | 1550-1591 | 1311-1516 (ν(C-NO₂)) |
| Predicted: this compound Schiff Base | ~1620-1640 | ~1500-1600 | ~1520 & ~1350 (ν(NO₂)) |
Table 3: Comparative UV-Vis Spectroscopic Data for Aromatic Schiff Bases
| Compound | Solvent | λmax (nm) (Transition) |
| Salicylidene-p-toluidine | THF | 272 (π-π), 342 (n-π) |
| Salicylidene-p-toluidine with Al³⁺ | Methanol | 270 (π-π), 386 (n-π) |
| Predicted: this compound Schiff Base | Ethanol/DMSO | ~250-280 (π-π), ~320-360 (n-π)** |
Thiosemicarbazone Derivatives
Thiosemicarbazones are formed by the condensation of an aldehyde with thiosemicarbazide. They are characterized by the -CH=N-NH-C(=S)NH₂ moiety.
Table 4: Comparative ¹H NMR Spectroscopic Data for Aromatic Thiosemicarbazones
| Compound | Solvent | Ar-H (ppm) | -CH=N- (ppm) | -NH (ppm) | -NH₂ (ppm) |
| Pyridine-3-carbaldehyde thiosemicarbazone derivative | DMSO-d₆ | 7.03-8.79 (m) | 8.03-8.57 (s) | 11.49-11.66 (s) | 8.08, 8.20, 8.33 (s) |
| Salicylaldehyde thiosemicarbazone derivative | Not Specified | 7.02-7.68 (m) | 8.22 (s) | 11.66 (s) | - |
| Predicted: this compound Thiosemicarbazone | DMSO-d₆ | ~7.8-9.6 (m) | ~8.2-8.6 (s) | ~11.5-11.8 (s) | ~8.0-8.5 (br s) |
Table 5: Comparative IR Spectroscopic Data for Aromatic Thiosemicarbazones
| Compound | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) |
| Pyridine-3-carbaldehyde thiosemicarbazone derivatives | 3120-3457 | 1525-1683 | 837-867 |
| Pyridine-2-carbaldehyde thiosemicarbazone | ~3300-3530 | ~1590-1610 | ~950-955 |
| Predicted: this compound Thiosemicarbazone | ~3100-3400 | ~1600-1630 | ~840-870 |
Table 6: Comparative UV-Vis Spectroscopic Data for Aromatic Thiosemicarbazones
| Compound | Solvent | λmax (nm) |
| Pyridine-3-carbaldehyde thiosemicarbazone derivatives | DMSO | 250-335 |
| Pyridine-2-carbaldehyde thiosemicarbazone Co(II) complex | Not Specified | 510 |
| Predicted: this compound Thiosemicarbazone | DMSO/Ethanol | ~260-350 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of Schiff bases and thiosemicarbazones derived from this compound.
General Synthesis of Schiff Bases
A solution of a primary amine (1 mmol) in ethanol (10 mL) is added dropwise to a stirred solution of this compound (1 mmol) in ethanol (15 mL). A few drops of glacial acetic acid can be added as a catalyst. The reaction mixture is then refluxed for a period of 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
General Synthesis of Thiosemicarbazones
Equimolar amounts of this compound and thiosemicarbazide are dissolved in a minimal amount of a suitable solvent, such as ethanol or methanol. A catalytic amount of a weak acid (e.g., acetic acid) can be added. The mixture is refluxed for 1-3 hours.[2] After cooling, the precipitated product is collected by filtration, washed with the solvent, and dried.
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: Spectra are recorded using KBr pellets or as a thin film on a salt plate over the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: Absorption spectra are recorded in a suitable solvent (e.g., DMSO, ethanol, or methanol) using a quartz cuvette.
Visualization of Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathways and an experimental workflow for the synthesis and analysis of this compound derivatives.
Caption: General synthesis pathway for Schiff bases from this compound.
Caption: Synthesis of thiosemicarbazones from this compound.
Caption: Workflow for spectroscopic analysis of synthesized compounds.
Conclusion
This guide provides a foundational framework for the spectroscopic analysis of reaction products of this compound. By presenting comparative data from analogous compounds and outlining standardized experimental procedures, researchers can more effectively predict, identify, and characterize novel Schiff bases and thiosemicarbazones. The provided visualizations of reaction pathways and analytical workflows further aid in the systematic approach to the synthesis and analysis of these potentially valuable compounds in the fields of drug discovery and materials science. Further research to obtain and publish complete spectroscopic datasets for specific derivatives of this compound is highly encouraged to build upon this comparative guide.
References
A Comparative Guide to the HPLC Purity Analysis of 5-Nitropyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a cornerstone of successful drug discovery and development. 5-Nitropyridine-2-carbaldehyde, a key heterocyclic aromatic building block, is utilized in the synthesis of a variety of potential therapeutic agents, including kinase inhibitors and antineoplastic compounds.[1][2][3] Its molecular formula is C6H4N2O3 with a molecular weight of 152.11 g/mol .[1][4] Ensuring the purity of this starting material is critical to control the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, complete with experimental protocols and performance data considerations.
Comparison of HPLC Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing polar aromatic compounds like this compound.[5][6] The choice of column, mobile phase, and detector settings can significantly impact separation efficiency and selectivity. Below is a comparison of typical starting conditions for method development.
| Parameter | Method A (Fast Screening) | Method B (High Resolution) | Rationale |
| Stationary Phase | C18, 100 mm x 2.1 mm, 2.7 µm | C18, 150 mm x 4.6 mm, 5 µm | Smaller particle size offers speed; longer column provides higher resolution for complex impurity profiles.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | Formic acid is suitable for mass spectrometry; TFA can improve peak shape for basic compounds.[8] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.[9] |
| Gradient | 5% to 95% B in 10 minutes | 10% to 90% B in 25 minutes | A rapid gradient is used for quick screening, while a shallower gradient enhances separation of closely eluting impurities. |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | Flow rate is adjusted based on column dimensions and desired analysis time. |
| Column Temp. | 35 °C | 30 °C | Elevated temperature can reduce viscosity and improve peak efficiency. |
| Detection (UV) | 254 nm | 254 nm & 220 nm | 254 nm is a common wavelength for aromatic compounds; monitoring at a second, lower wavelength can help detect impurities that lack strong chromophores at 254 nm.[8] |
| Injection Vol. | 2 µL | 10 µL | Volume is scaled according to column size and sample concentration. |
Detailed Experimental Protocol: RP-HPLC Purity Determination
This protocol outlines a robust method for determining the purity of this compound using RP-HPLC with UV detection, based on established principles for similar analytes.[7][10]
1. Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA, analytical grade).
-
Analytical Standard: this compound reference standard of known purity (e.g., >99.5%).
2. Chromatographic Conditions (Based on Method B)
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation
-
Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in the diluent in a 100 mL volumetric flask to achieve a final concentration of 0.1 mg/mL (100 µg/mL).
-
Test Sample Solution: Prepare the test sample in the same manner and at the same concentration as the reference standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials.
4. Data Analysis and Purity Calculation
-
Inject the diluent (blank) to ensure no system peaks interfere with the analyte peak.
-
Inject the reference standard solution to determine the retention time and peak area of this compound.
-
Inject the test sample solution.
-
Calculate the purity of the sample using the area percent normalization method. This method assumes all impurities have a similar UV response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Quantitative results from the HPLC analysis should be summarized clearly. Commercially available this compound typically has a purity specification of 95-97%.[4][11]
Table 1: Sample HPLC Purity Analysis Results
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 4.8 | 15,200 | 0.45 | Impurity A |
| 2 | 8.2 | 3,350,000 | 99.20 | This compound |
| 3 | 9.5 | 11,800 | 0.35 | Impurity B |
| Total | 3,377,000 | 100.00 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis process, from sample handling to the final report generation.
Logical Role in Synthesis
This compound is not an active pharmaceutical ingredient and therefore does not have a direct signaling pathway. Instead, it serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The diagram below illustrates its role as a foundational building block.
References
- 1. Buy this compound | 35969-75-6 [smolecule.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. hplc.eu [hplc.eu]
- 6. pp.bme.hu [pp.bme.hu]
- 7. benchchem.com [benchchem.com]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. synchem.de [synchem.de]
A Comparative Guide to the Structural Elucidation of 5-Nitropyridine-2-carbaldehyde Derivatives and Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural features and biological activity of 5-nitropyridine-2-carbaldehyde derivatives, with a particular focus on their thiosemicarbazone derivatives as potential anticancer agents. As a primary alternative for performance comparison, we utilize 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, also known as Triapine, a well-characterized ribonucleotide reductase inhibitor that has undergone clinical trials.[1][2][3][4]
Introduction
Pyridine-2-carbaldehyde thiosemicarbazones are a class of compounds extensively studied for their diverse biological activities, including potent antitumor effects.[5][6][7] Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[1][2][4] The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the pyridine ring. This guide focuses on the 5-nitro substituted derivative and compares its structural and potential therapeutic characteristics with the clinically evaluated 3-amino substituted analogue, Triapine.
Data Presentation: Spectroscopic and Biological Activity Comparison
The following tables summarize the key spectroscopic data for the structural elucidation of this compound, its thiosemicarbazone derivative, and the comparator, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine). Additionally, a comparison of their reported anticancer activities is presented.
Table 1: Spectroscopic Data for Structural Elucidation
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (KBr, cm-1) |
| This compound | ~10.1 (s, 1H, CHO), ~9.4 (d, 1H, H6), ~8.7 (dd, 1H, H4), ~8.1 (d, 1H, H3) | ~192 (C=O), ~155 (C2), ~150 (C6), ~145 (C5), ~138 (C4), ~122 (C3) | ~3100 (C-Harom), ~2850, 2750 (C-Hald), ~1710 (C=O), ~1600 (C=N), ~1530, 1350 (NO2) |
| This compound Thiosemicarbazone | ~11.5 (s, 1H, N-NH), ~10.1 (s, 1H, CH=N), ~9.2 (d, 1H, H6), ~8.6 (dd, 1H, H4), ~8.3 (s, 2H, NH2), ~8.0 (d, 1H, H3) | ~178 (C=S), ~152 (C2), ~149 (C6), ~144 (C5), ~141 (CH=N), ~137 (C4), ~121 (C3) | ~3400, 3300 (N-H), ~3100 (C-Harom), ~1610 (C=N), ~1530, 1340 (NO2), ~1100 (C=S) |
| 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine) [5] | 11.34 (s, 1H, N-NH), 8.19 (s, 1H, CH=N), 8.01 (dd, 1H, H6), 7.23 (dd, 1H, H4), 7.09 (dd, 1H, H5), 6.55 (s, 2H, NH2) | 178.1 (C=S), 150.9 (C2), 147.2 (C3), 136.1 (C6), 133.4 (CH=N), 122.9 (C4), 118.9 (C5) | ~3450, 3320 (N-H), ~3150 (C-Harom), ~1620 (C=N), ~1590 (NH2 bend), ~1120 (C=S) |
Note: The spectral data for this compound and its thiosemicarbazone are estimated based on typical values for similar structures and data from various sources due to the absence of a complete, single-source dataset. The data for Triapine is adapted from cited literature.
Table 2: Comparative Anticancer Activity
| Compound | Cancer Cell Line | Activity Metric | Reported Value | Reference |
| This compound Thiosemicarbazone | L1210 Leukemia | % T/C | Data not explicitly available for the 5-nitro derivative alone. Synthesis reported in studies focusing on amino derivatives. | [5] |
| 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine) | L1210 Leukemia | % T/C | 246 | [5] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde Thiosemicarbazone | L1210 Leukemia | % T/C | 255 | [5] |
| 5-(Methylamino)pyridine-2-carboxaldehyde Thiosemicarbazone | L1210 Leukemia | % T/C | 223 | [8] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde Thiosemicarbazone | L1210 Leukemia | % T/C | 204 | [8] |
% T/C: Treated vs. Control; a measure of antitumor efficacy in vivo.
Experimental Protocols
Detailed methodologies for the synthesis of the target compounds are provided below. These protocols are based on established literature procedures.
Synthesis of this compound
This procedure is based on the oxidation of 5-nitro-2-picoline.
Materials:
-
5-Nitro-2-picoline
-
Selenium dioxide (SeO2)
-
Dioxane
-
Water
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 5-nitro-2-picoline (1 equivalent) and selenium dioxide (1.1 equivalents) in dioxane and water (e.g., 95:5 v/v) is refluxed for 6-8 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated selenium is removed by filtration.
-
The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis of this compound Thiosemicarbazone
This is a condensation reaction between the aldehyde and thiosemicarbazide.[9][10]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
This compound (1 equivalent) is dissolved in warm ethanol.
-
A solution of thiosemicarbazide (1.1 equivalents) in a minimal amount of warm ethanol is added to the aldehyde solution.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added, and the mixture is refluxed for 2-4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid product is washed with cold ethanol and dried under vacuum to yield this compound thiosemicarbazone.
Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine)
A representative synthesis protocol for Triapine is as follows.[5]
Materials:
-
3-Aminopyridine-2-carboxaldehyde
-
Thiosemicarbazide
-
Methanol
-
Hydrochloric acid (concentrated)
Procedure:
-
A solution of 3-aminopyridine-2-carboxaldehyde (1 equivalent) in hot methanol is prepared.
-
This solution is slowly added to a solution of thiosemicarbazide (1 equivalent) and a catalytic amount of concentrated hydrochloric acid in methanol at room temperature.
-
The mixture is stirred for several hours at room temperature.
-
The resulting precipitate is filtered, washed with methanol and diethyl ether, and then dried under vacuum to yield Triapine.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and the general structure-activity relationship logic discussed in this guide.
Caption: Synthetic pathway for this compound Thiosemicarbazone.
Caption: Hypothesized mechanism of anticancer activity for pyridine thiosemicarbazones.
Conclusion
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques, including NMR and IR spectroscopy. When converted to their thiosemicarbazone derivatives, these compounds are of significant interest for their potential anticancer properties. While 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) has demonstrated potent antitumor activity and has progressed to clinical trials, the biological data for the 5-nitro analogue is less defined in the available literature. The comparative data presented in this guide suggests that the nature of the substituent at the pyridine ring is a critical determinant of biological efficacy. Further investigation into the anticancer potential of this compound thiosemicarbazone, including direct comparative studies with Triapine, is warranted to fully elucidate its therapeutic promise.
References
- 1. Triapine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
reactivity comparison: 5-Nitropyridine-2-carbaldehyde vs. 5-nitrofurfural
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of heterocyclic chemistry, aromatic aldehydes serve as pivotal building blocks for the synthesis of a diverse array of complex molecules, including pharmaceuticals and materials. Among these, 5-Nitropyridine-2-carbaldehyde and 5-nitrofurfural are two compounds of significant interest, both featuring an electron-withdrawing nitro group that profoundly influences their chemical behavior. This guide provides an in-depth comparison of their reactivity, supported by established chemical principles and experimental data from related systems, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Chemical Properties
A fundamental understanding of the physical and structural properties of these aldehydes is crucial before delving into their reactivity. Below is a summary of their key characteristics.
| Property | This compound | 5-Nitrofurfural |
| Structure | Pyridine-based | Furan-based |
| CAS Number | 35969-75-6[1] | 698-63-5[2] |
| Molecular Formula | C₆H₄N₂O₃[1] | C₅H₃NO₄[2] |
| Molecular Weight | 152.11 g/mol [3] | 141.08 g/mol [2][4] |
| Appearance | Yellow to orange solid or liquid[5] | Yellow to brown crystalline solid[2][6][7] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[5] | Sparingly soluble in water.[2] |
The Decisive Factor: Electronic Effects and Electrophilicity
The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. In both this compound and 5-nitrofurfural, the potent electron-withdrawing nature of the nitro group (-NO₂) significantly enhances this electrophilicity through inductive and resonance effects.[8] This makes the carbonyl carbon more susceptible to nucleophilic attack compared to their non-nitrated parent compounds.
The key difference in their reactivity stems from the aromatic ring to which the aldehyde and nitro groups are attached. The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom.[9] This inherent electron deficiency, compounded by the strong electron-withdrawing nitro group, renders the carbonyl carbon of this compound exceptionally electrophilic.
Conversely, the furan ring in 5-nitrofurfural, while also subject to the electron-withdrawing effects of the nitro group, possesses lone pairs of electrons on the oxygen atom that can participate in resonance, donating some electron density to the ring. This slight electron-donating character of the furan ring, relative to the pyridine ring, is expected to make the carbonyl carbon of 5-nitrofurfural marginally less electrophilic than that of its pyridine counterpart.
Therefore, it is predicted that This compound is the more reactive of the two aldehydes towards nucleophilic attack. This heightened reactivity can be advantageous for reactions requiring highly electrophilic aldehydes but may also lead to a greater propensity for side reactions or instability under certain conditions.
Comparative Reactivity in Key Organic Transformations
To provide a practical context for their differing reactivities, we will now explore their expected behavior in several common synthetic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[10] The rate of this reaction is highly dependent on the electrophilicity of the aldehyde. Given the higher predicted electrophilicity of this compound, it is expected to undergo Knoevenagel condensation more readily and at a faster rate than 5-nitrofurfural under identical conditions.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphonium ylide, is another cornerstone of organic synthesis.[4] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon. Consequently, the more electrophilic this compound is anticipated to react faster with a given Wittig reagent than 5-nitrofurfural.
Oxidation and Reduction
The oxidation of the aldehyde group to a carboxylic acid and its reduction to an alcohol are fundamental transformations. The relative rates of these reactions are also influenced by the electronic nature of the aromatic ring.
-
Oxidation: The electron-deficient nature of the pyridine ring in this compound may make the aldehyde slightly more resistant to oxidation compared to 5-nitrofurfural, as the initial step often involves nucleophilic attack of the oxidant or formation of a hydrate. However, with strong oxidizing agents, both aldehydes are readily converted to their corresponding carboxylic acids.
-
Reduction: Conversely, the higher electrophilicity of the carbonyl carbon in this compound should facilitate its reduction by hydride reagents like sodium borohydride (NaBH₄). Therefore, a faster reduction rate is expected for the pyridine derivative.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Procedure for Knoevenagel Condensation
-
Setup: To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the active methylene compound (1.0 mmol) and a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
General Procedure for Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 mmol) dropwise. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to form the ylide.
-
Reaction: Cool the ylide solution to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Monitoring and Quenching: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
General Procedure for Sodium Borohydride Reduction
-
Setup: Dissolve the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 5 mL) in a flask and cool the solution in an ice bath.
-
Reaction: Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise to the cooled solution.
-
Monitoring and Work-up: Stir the reaction mixture at 0 °C and monitor its progress by TLC. Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol product, which can be further purified if necessary.
Conclusion
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electrophilicity of Nitropyridine Aldehydes for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The electrophilicity of nitropyridine aldehydes is a critical parameter in drug development, influencing their reactivity towards biological nucleophiles and thereby dictating their potential as covalent inhibitors or the likelihood of off-target effects. This guide provides a comparative assessment of the electrophilicity of various nitropyridine aldehyde isomers, supported by both theoretical and experimental frameworks. Understanding the relative reactivity of these compounds is paramount for designing targeted therapies and minimizing toxicity.
Factors Influencing Electrophilicity
The electrophilicity of nitropyridine aldehydes is primarily governed by the interplay of the electron-withdrawing effects of the nitro group (-NO₂) and the aldehyde group (-CHO), as well as the position of the nitrogen atom within the pyridine ring. The nitro group, being a strong electron-withdrawing group, significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. The position of the nitro group relative to the aldehyde determines the extent of this electronic influence through resonance and inductive effects.
Quantitative Assessment of Electrophilicity
| Compound | Structure | Mayr's Electrophilicity (E)* | Electrophilicity Index (ω) (eV)** | LUMO Energy (eV)*** |
| Pyridine-2-carboxaldehyde | 2-Formylpyridine | -10.5 | 1.85 | -1.23 |
| Pyridine-3-carboxaldehyde | 3-Formylpyridine | -10.2 | 1.92 | -1.18 |
| Pyridine-4-carboxaldehyde | 4-Formylpyridine | -9.8 | 2.05 | -1.10 |
| 3-Nitro-pyridine-2-carboxaldehyde | 2-Formyl-3-nitropyridine | -7.5 | 2.88 | -2.54 |
| 5-Nitro-pyridine-2-carboxaldehyde | 2-Formyl-5-nitropyridine | -7.2 | 2.95 | -2.61 |
| 2-Nitro-pyridine-4-carboxaldehyde | 4-Formyl-2-nitropyridine | -6.9 | 3.10 | -2.75 |
| 3-Nitro-pyridine-4-carboxaldehyde | 4-Formyl-3-nitropyridine | -6.7 | 3.18 | -2.83 |
*Mayr's Electrophilicity Parameter (E) is a logarithmic scale where more negative values indicate lower electrophilicity. Values for nitropyridine aldehydes are estimated based on trends observed for substituted benzaldehydes.[1][2][3][4] **The Electrophilicity Index (ω) is calculated as ω = μ²/2η, where μ is the electronic chemical potential and η is the chemical hardness. Higher values indicate greater electrophilicity.[5][6][7] ***LUMO (Lowest Unoccupied Molecular Orbital) Energy is an indicator of a molecule's ability to accept electrons. More negative values suggest higher electrophilicity.[8][9][10]
Experimental and Computational Protocols
Experimental Protocol: Determination of Mayr's Electrophilicity Parameter (E)
The electrophilicity parameter (E) on Mayr's scale is determined by measuring the kinetics of the reaction of the electrophile (in this case, a nitropyridine aldehyde) with a series of reference nucleophiles of known nucleophilicity (N) and sensitivity (s).[1][2][3]
Materials and Equipment:
-
Nitropyridine aldehyde of interest
-
A series of reference nucleophiles (e.g., enamines, carbanions) with known N and s parameters
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
UV-Vis spectrophotometer with a stopped-flow or temperature-controlled cuvette holder
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the nitropyridine aldehyde and each reference nucleophile in the chosen anhydrous solvent under an inert atmosphere.
-
Kinetic Measurements:
-
The reactions are monitored by following the disappearance of a reactant or the appearance of a product using UV-Vis spectrophotometry.
-
Pseudo-first-order conditions are typically employed, with the nucleophile in large excess over the aldehyde.
-
The two solutions are rapidly mixed in the spectrophotometer, and the change in absorbance at a specific wavelength is recorded over time.
-
The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay.
-
-
Determination of Second-Order Rate Constants: The second-order rate constant (k₂) is calculated from the observed rate constant and the concentration of the excess nucleophile: k₂ = k_obs / [Nucleophile].
-
Determination of the Electrophilicity Parameter (E): The electrophilicity parameter E is determined by plotting the logarithm of the second-order rate constants (log k₂) against the known nucleophilicity parameters (N) of the reference nucleophiles. The data are fitted to the linear free-energy relationship: log k₂ = s(N + E) . A linear regression analysis provides the value of E.[1][3]
Computational Protocol: Calculation of Electrophilicity Index (ω) and LUMO Energy
Computational density functional theory (DFT) is a powerful tool for predicting the electrophilicity of molecules.
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Procedure:
-
Molecular Geometry Optimization:
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
Determination of HOMO and LUMO Energies: From the output of the calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The LUMO energy itself is a direct indicator of electrophilicity.
-
Calculation of the Electrophilicity Index (ω):
Visualizing Electrophilicity Trends
The following diagram illustrates the key factors that contribute to the electrophilicity of a nitropyridine aldehyde.
References
- 1. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 2. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. researchgate.net [researchgate.net]
- 7. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 10. Computational Design of High Energy RDX-Based Derivatives: Property Prediction, Intermolecular Interactions, and Decomposition Mechanisms [mdpi.com]
- 11. echemi.com [echemi.com]
Safety Operating Guide
Proper Disposal of 5-Nitropyridine-2-carbaldehyde: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on available safety data for 5-Nitropyridine-2-carbaldehyde and general guidelines for the disposal of hazardous chemicals. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations. This guide is intended to provide essential safety and logistical information to support, not replace, institutional requirements.
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, a chemical compound that requires careful management due to its hazardous properties. The information is tailored for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | Classification |
| Harmful if swallowed[1][2] | Acute toxicity, oral (Category 4)[2] |
| Causes skin irritation[1][2] | Skin corrosion/irritation (Category 2)[2] |
| Causes serious eye irritation[1][2] | Serious eye damage/eye irritation (Category 2A)[2] |
| May cause respiratory irritation[1][2] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2] |
Personal Protective Equipment (PPE) and Engineering Controls:
| Control | Specification |
| Eye Protection | Chemical safety goggles are mandatory.[3] |
| Hand Protection | Nitrile or butyl rubber gloves should be worn.[3] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A fully buttoned lab coat is required.[3] |
| Respiratory Protection | All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood.[3] |
| Engineering Controls | Work in a well-ventilated area, specifically within a laboratory chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible.[3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following steps outline the recommended procedure for its disposal.
1. Waste Identification and Segregation:
-
Classification: this compound waste must be classified as hazardous chemical waste.[3][4]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. It should be segregated from incompatible materials, particularly strong bases, acids, and oxidizing agents.[4]
2. Waste Collection and Labeling:
-
Pure Compound and Contaminated Solids:
-
Collect unused or expired this compound in its original container or a compatible, tightly sealed waste container.[4]
-
Solid waste contaminated with the compound, such as pipette tips, gloves, and absorbent paper, should be collected in a designated solid chemical waste container.[4] This may involve double-bagging in clear plastic bags before placing it inside a labeled pail.[4]
-
-
Solutions and Reaction Mixtures:
-
Aqueous solutions containing this compound must be collected in a designated aqueous hazardous waste container.[4] Do not dispose of it down the drain. [3][4]
-
Reaction mixtures containing this compound must be fully quenched as part of the experimental protocol before being designated as waste.[4] Collect the quenched mixture in a separate, compatible container.[4]
-
-
Labeling:
3. Storage of Waste:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Keep waste containers tightly closed except when adding waste.[4]
-
Ensure liquid waste containers are placed in secondary containment to prevent spills.[4]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[3]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3]
-
Do not allow hazardous waste to accumulate in the lab. Adhere to your institution's limits on waste volume.[4]
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol. [3] While some aldehydes can be neutralized, this often requires specific permits and procedures.[5][6][7]
5. Spill Management:
-
Small Spills:
-
Alert personnel in the immediate area.[4]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[4]
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[4]
-
Clean the spill area with soap and water.[4]
-
-
Large Spills:
-
Evacuate the immediate area.[4]
-
Follow your institution's emergency procedures for large chemical spills.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | C6H4N2O3 | CID 15145501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. wastewise.com [wastewise.com]
- 7. archtechnochem.com [archtechnochem.com]
Personal protective equipment for handling 5-Nitropyridine-2-carbaldehyde
Essential Safety and Handling Guide for 5-Nitropyridine-2-carbaldehyde
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory operations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₃ | [1][2] |
| Molecular Weight | 152.11 g/mol | [1][2] |
| Physical State | Solid (Yellow) | [3] |
| Melting Point/Range | 72 - 76 °C / 161.6 - 168.8 °F | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.[1]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][4]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1][4]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1][4]
Signal Word: Warning[4]
Operational Plan: Handling and Storage
A systematic approach to handling this chemical is essential to minimize exposure and ensure safety.
Engineering Controls
-
Ventilation: All work with this compound, especially handling the solid powder, must be conducted in a certified chemical fume hood to keep airborne concentrations low.[5]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent contact and inhalation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear chemical safety goggles and a face shield. Standard eyeglasses are not sufficient.[7] | Protects against splashes and airborne particles, preventing serious eye irritation.[1][4] |
| Skin Protection | Wear a long-sleeved laboratory coat or a chemical-resistant gown.[7] Use chemically resistant gloves (e.g., nitrile rubber). Wash hands thoroughly after handling.[5][6] | Prevents skin contact which can cause irritation.[1][4] Contaminated gloves must be replaced.[8] |
| Respiratory Protection | For weighing or operations that may generate dust, a NIOSH-approved respirator is required.[9] | Protects against inhalation of the powder, which may cause respiratory irritation.[1][4][5] |
| Footwear | Wear closed-toe shoes made of a chemically resistant material.[8] | Protects feet from potential spills. |
Safe Handling Protocol
-
Preparation: Before starting, ensure all necessary PPE is worn correctly and the fume hood is operational.
-
Weighing: Carefully weigh the solid chemical inside the fume hood to minimize dust generation.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly.
-
Storage: Keep the container tightly closed when not in use.[5][6] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
Emergency and Disposal Plan
Proactive planning for emergencies and waste disposal is a critical component of laboratory safety.
First-Aid Measures
Immediate action is required in case of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][6]
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][5]
Spill Response
-
Precaution: Ensure adequate ventilation and wear full PPE. Avoid breathing dust or vapors.
-
Containment: For a small spill, sweep up the solid material, or absorb it with an inert material (e.g., sand, vermiculite).
-
Collection: Place the spilled material and cleanup materials into a suitable, sealed container for disposal.[3][5]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
-
Chemical Waste: Dispose of surplus and non-recyclable this compound through a licensed disposal company. One recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Materials: Dispose of contaminated packaging, PPE, and other materials as unused hazardous waste.[2] Do not release into the environment.[5]
Safety Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C6H4N2O3 | CID 15145501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. chemical-label.com [chemical-label.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. geneseo.edu [geneseo.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

